molecular formula C10H18N2O2 B566131 Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1228675-18-0

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B566131
CAS No.: 1228675-18-0
M. Wt: 198.266
InChI Key: MALCQJIQWIWGOV-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-11-7-6-8(7)12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCQJIQWIWGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228675-18-0
Record name tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
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Foundational & Exploratory

A Technical Guide to tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Constrained Piperazine Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1228675-18-0), a pivotal building block in modern medicinal chemistry. We delve into its unique molecular structure, where a piperazine ring is conformationally constrained by a fused cyclopropane, and explore how this modification imparts advantageous physicochemical properties. Through an examination of its synthesis, reactivity, and documented applications, this paper serves as a resource for researchers and drug development professionals seeking to leverage this scaffold as a sophisticated piperazine bioisostere to optimize lead compounds.

Introduction: The Rise of a Constrained Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous heterocycle, present in a vast array of approved pharmaceuticals. Its prevalence stems from its ability to present two nitrogen atoms for substitution, influencing solubility, basicity, and target engagement. However, the inherent conformational flexibility of the piperazine ring can be a double-edged sword, sometimes leading to suboptimal binding affinity or off-target effects.

This compound emerges as an elegant solution to this challenge. This molecule is a rigid analogue of a mono-Boc-protected piperazine. By fusing a cyclopropane ring across two carbons of the piperazine core, the molecule's conformational freedom is significantly reduced. This structural constraint offers medicinal chemists a powerful tool to fine-tune the three-dimensional architecture of a drug candidate, potentially enhancing selectivity and potency. Furthermore, the electronic properties of the cyclopropane ring modulate the basicity of the piperazine nitrogens, a critical parameter for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide will explore the fundamental properties, synthesis, and strategic applications of this valuable building block, providing both the theoretical rationale and practical insights for its use in drug discovery programs.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its fused bicyclic system. The tert-butyloxycarbonyl (Boc) group protects one of the two nitrogen atoms, allowing for selective functionalization of the secondary amine after deprotection.[3][4]

cluster_legend Chemical Structure C1->C2 C1->C5 C2->N2 C3->C4 C4->C5 C4->N1 N1->C1 N1->Boc_C N2->C3 N2->H H Boc_C->Boc_O1 =O Boc_C->Boc_O2 Boc_O2->tBu_C tBu_C->tBu_C1 tBu_C->tBu_C2 tBu_C->tBu_C3

Caption: Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 1228675-18-0[5][6]
Molecular Formula C₁₀H₁₈N₂O₂[5][6][7]
Molecular Weight 198.26 g/mol [5][6][8]
Appearance Colorless to yellow liquid or semi-solid
Purity Typically ≥95-98%[5]
Predicted Boiling Point 276.4 ± 15.0 °C[8][9][10]
Predicted Density 1.104 ± 0.06 g/cm³[8][9][11]
Predicted pKa 9.54 ± 0.20[8][9]
Storage Conditions 2-8°C, under inert atmosphere, protected from light
InChI Key MALCQJIQWIWGOV-UHFFFAOYSA-N[7][9]

The Scientific Rationale: A Superior Piperazine Bioisostere

The strategic replacement of a chemical moiety with another that retains similar biological activity but offers improved properties is a cornerstone of drug design known as bioisosterism. The 2,5-diazabicyclo[4.1.0]heptane core is an advanced bioisostere of piperazine, offering distinct advantages rooted in its structure.

Causality Behind Experimental Choices:

  • Modulation of Basicity: The primary nitrogen of a piperazine ring typically has a pKa around 9.8. This high basicity can lead to extensive ionization at physiological pH, which may increase clearance or cause undesirable interactions with acidic targets like hERG channels. The cyclopropane ring, with its increased s-character, acts as a weak electron-withdrawing group. This effect lowers the basicity of the adjacent nitrogen atoms. A study on the N-Cbz protected core determined a pKa of 6.74, a significant reduction of 1.3 pKa units compared to the equivalent piperazine.[1] This lower basicity can be instrumental in improving a compound's pharmacokinetic profile.

  • Conformational Rigidity: A standard piperazine ring exists in a dynamic equilibrium of chair and boat conformations. By locking the ring system, the diazabicyclo[4.1.0]heptane scaffold reduces the entropic penalty upon binding to a biological target. This pre-organization into a specific conformation can lead to a significant increase in binding affinity and selectivity, as the molecule spends more time in the bioactive conformation.

G cluster_0 Traditional Approach cluster_1 Bioisosteric Approach a Flexible Piperazine Scaffold b Multiple Conformations a->b Leads to d Rigid Diazabicyclo[4.1.0]heptane Core a->d Bioisosteric Replacement c Potential for Off-Target Binding b->c e Locked Conformation d->e Provides f Improved Selectivity & Affinity e->f

Caption: Logic of replacing a flexible piperazine with a rigid bioisostere.

Synthesis and Reactivity

The utility of this compound lies in its predictable reactivity, centered around the Boc-protected amine and the free secondary amine.

Synthesis of the Core: The core scaffold is accessible through multi-step synthesis. A common route involves the preparation of a 1,2,3,4-tetrahydropyrazine intermediate, which then undergoes a key Simmons-Smith cyclopropanation reaction using reagents like diethylzinc and diiodomethane to form the fused cyclopropane ring.[1]

Reactivity Workflow: The most common use of this building block involves a two-step sequence: Boc deprotection followed by functionalization of the newly liberated secondary amine.

start tert-Butyl 2,5-diazabicyclo[4.1.0] heptane-2-carboxylate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate 2,5-Diazabicyclo[4.1.0]heptane (Amine Salt) deprotection->intermediate coupling N-Functionalization (e.g., Buchwald-Hartwig Coupling, Amide Bond Formation) intermediate->coupling product Final Target Molecule coupling->product

Caption: Typical reaction workflow for utilizing the building block.

Experimental Protocols

Protocol 1: Boc Deprotection (Self-Validating System)

This protocol describes a standard method for removing the Boc protecting group. The reaction's completion can be easily monitored by TLC or LC-MS, confirming the disappearance of the starting material and the appearance of a more polar product.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.1-0.2 M concentration).

  • Acid Addition: To the stirred solution at 0 °C, add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA) (5-10 eq).

    • A solution of 4M HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Causality Note: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating the elimination of isobutylene and carbon dioxide to release the free amine.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude amine salt is often used directly in the next step without further purification. If necessary, it can be triturated with a solvent like diethyl ether to precipitate the salt.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol provides a method for coupling the deprotected amine with an aryl halide, a common strategy in drug synthesis.[1]

  • Inert Atmosphere: To an oven-dried flask, add the crude amine salt from the deprotection step (1.0-1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a ligand (e.g., BINAP or Xantphos, 4-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) followed by a base (e.g., Cs₂CO₃ or NaOtBu, 2-3 eq). Causality Note: The base is crucial for deprotonating the amine salt in situ and for facilitating the catalytic cycle.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-arylated compound.

Applications in Drug Development: A Case Study

The true value of this scaffold is demonstrated by its successful incorporation into pharmacologically active molecules.

Case Study: Ciprofloxacin Analogue for Antibacterial Applications

One of the most compelling validations of the 2,5-diazabicyclo[4.1.0]heptane core is its use as a piperazine surrogate in an analogue of the well-known fluoroquinolone antibiotic, Ciprofloxacin.[1]

  • Objective: Researchers sought to explore how the modified physicochemical and structural properties of the constrained scaffold would impact the antibacterial activity of Ciprofloxacin.

  • Synthesis: The deprotected 2,5-diazabicyclo[4.1.0]heptane core was attached to the 7-position of the fluoroquinolone core via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1]

  • Results: The resulting analogue was demonstrated to have antibacterial activity similar to that of the parent drug, Ciprofloxacin.[1][9][12]

  • Significance: This outcome validates the 2,5-diazabicyclo[4.1.0]heptane moiety as a viable and effective bioisostere for the piperazine ring in this chemical class. It proves that the significant structural and electronic modifications do not abolish biological activity and can be used to create novel chemical matter with potentially differentiated properties, such as altered metabolism or off-target activity profiles.

Beyond this specific example, the scaffold has appeared in patent literature for the synthesis of molecules targeting diverse biological pathways, including GLP-1R agonists[13] and AKT inhibitors[14], showcasing its broad applicability.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements

Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing vapors.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from supplier safety data sheets.[9][15]

Conclusion

This compound is more than just another building block; it is a sophisticated tool for modern drug discovery. Its rigid, fused-ring structure provides a validated strategy for overcoming the challenges associated with the flexible piperazine ring. By offering a means to constrain molecular conformation and modulate amine basicity, this scaffold empowers medicinal chemists to design molecules with potentially superior potency, selectivity, and pharmacokinetic properties. The successful synthesis of active compounds, such as the Ciprofloxacin analogue, confirms its utility and solidifies its place in the repertoire of high-value intermediates for the development of next-generation therapeutics.

References

  • AA Blocks. 1228675-18-0 | this compound. [Online] Available at: [Link]

  • Biocompare. this compound hydrochloride from Aladdin Scientific. [Online] Available at: [Link]

  • LookChem. Cas 1228675-18-0,2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic Acid DiMethylethyl Ester. [Online] Available at: [Link]

  • abcr Gute Chemie. AB512156 | CAS 1228675-18-0. [Online] Available at: [Link]

  • Batey, R. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Online] Available at: [Link]

  • Scribd. Fused Cyclic Rings in Medicinal Chemistry-4. [Online] Available at: [Link]

  • SpectraBase. ()-tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

  • PubChemLite. this compound (C10H18N2O2). [Online] Available at: [Link]

  • Google Patents.US20230322758A1 - Compounds as glp-1r agonists.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Online] Available at: [Link]

  • Google Patents.US20220144821A1 - Akt inhibitor.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

Sources

The Emergence of 2-Boc-2,5-diazabicyclo[4.1.0]heptane: A Constrained Piperazine Surrogate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the piperazine moiety has long been a cornerstone, valued for its favorable physicochemical properties and its ability to engage in crucial hydrogen bonding interactions. However, the inherent conformational flexibility of the piperazine ring can present challenges in achieving optimal binding affinity and selectivity for specific biological targets. This technical guide delves into the synthesis, properties, and applications of 2-Boc-2,5-diazabicyclo[4.1.0]heptane, a conformationally constrained piperazine analogue. By fusing a cyclopropane ring onto the piperazine core, this bicyclic scaffold offers a unique structural and electronic profile, leading to novel opportunities in drug design. This guide will provide an in-depth exploration of its synthetic routes, its utility as a key building block in the development of potent therapeutic agents, and detailed experimental protocols for its preparation and subsequent functionalization.

Introduction: The Rationale for Conformational Constraint in Piperazine Scaffolds

The piperazine ring is a ubiquitous feature in a vast array of marketed pharmaceuticals. Its two nitrogen atoms provide handles for substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. However, the chair and boat conformations of the piperazine ring are in rapid equilibrium, which can result in an entropic penalty upon binding to a biological target. By rigidifying the piperazine scaffold, as in the case of 2,5-diazabicyclo[4.1.0]heptane, it is possible to pre-organize the substituents in a conformation that is more favorable for binding, potentially leading to enhanced biological activity.

The introduction of the cyclopropane ring in 2,5-diazabicyclo[4.1.0]heptane not only restricts conformational flexibility but also alters the electronic properties of the nitrogen atoms. The electron-withdrawing nature of the cyclopropane ring reduces the basicity of the adjacent nitrogens, a feature that can be advantageous in modulating the pKa of the final drug molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of the 2-Boc-2,5-diazabicyclo[4.1.0]heptane Scaffold

The synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane is a multi-step process that begins with a readily available starting material, 2-ketopiperazine. The key transformations involve the reduction of the lactam, followed by the crucial cyclopropanation reaction.

Overall Synthetic Workflow

The logical flow for the synthesis of the target scaffold and its subsequent use in the preparation of a bioactive molecule is depicted below.

G cluster_synthesis Scaffold Synthesis cluster_application Application 2-Ketopiperazine 2-Ketopiperazine 1,2,3,4-Tetrahydropyrazine 1,2,3,4-Tetrahydropyrazine 2-Ketopiperazine->1,2,3,4-Tetrahydropyrazine Reduction 2,5-Diazabicyclo[4.1.0]heptane 2,5-Diazabicyclo[4.1.0]heptane 1,2,3,4-Tetrahydropyrazine->2,5-Diazabicyclo[4.1.0]heptane Simmons-Smith Cyclopropanation 2-Boc-2,5-diazabicyclo[4.1.0]heptane 2-Boc-2,5-diazabicyclo[4.1.0]heptane 2,5-Diazabicyclo[4.1.0]heptane->2-Boc-2,5-diazabicyclo[4.1.0]heptane Boc Protection Ciprofloxacin Analogue Ciprofloxacin Analogue 2-Boc-2,5-diazabicyclo[4.1.0]heptane->Ciprofloxacin Analogue Biological Evaluation Biological Evaluation Ciprofloxacin Analogue->Biological Evaluation MIC Testing Aromatic Halide Aromatic Halide Aromatic Halide->Ciprofloxacin Analogue

Caption: Synthetic workflow for 2-Boc-2,5-diazabicyclo[4.1.0]heptane and its application.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydropyrazine

This protocol describes the reduction of 2-ketopiperazine to the corresponding tetrahydropyrazine, the precursor for the cyclopropanation step.

  • Materials: 2-Ketopiperazine, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether, Sodium sulfate (Na₂SO₄), Celite®.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add 2-ketopiperazine (1.0 equivalent) portion-wise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with diethyl ether.

    • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1,2,3,4-tetrahydropyrazine, which is used in the next step without further purification.

Protocol 2: Simmons-Smith Cyclopropanation to form 2,5-Diazabicyclo[4.1.0]heptane

This key step involves the formation of the cyclopropane ring using a modified Simmons-Smith reaction.

  • Materials: 1,2,3,4-Tetrahydropyrazine, Diethylzinc (1.0 M solution in hexanes), Diiodomethane (CH₂I₂), Anhydrous dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 1,2,3,4-tetrahydropyrazine (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add diethylzinc (2.2 equivalents) dropwise.

    • After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with DCM (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-diazabicyclo[4.1.0]heptane.

Protocol 3: Boc-Protection of 2,5-Diazabicyclo[4.1.0]heptane

The final step in the scaffold synthesis is the protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group.

  • Materials: 2,5-Diazabicyclo[4.1.0]heptane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2,5-diazabicyclo[4.1.0]heptane (1.0 equivalent) and Et₃N (1.2 equivalents) in DCM at 0 °C, add a solution of Boc₂O (1.1 equivalents) in DCM dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Physicochemical Properties: A Comparative Analysis

A key feature of the 2,5-diazabicyclo[4.1.0]heptane scaffold is its altered basicity compared to piperazine. This has significant implications for the ADME properties of drug candidates incorporating this moiety.

CompoundpKa of Conjugate Acid
N-Cbz-piperazine8.04
N-Cbz-2,5-diazabicyclo[4.1.0]heptane6.74 ± 0.05

The pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was determined to be 6.74, which is 1.3 pKa units lower than the corresponding N-Cbz-monoprotected piperazine. This reduced basicity is attributed to the electron-withdrawing character of the adjacent cyclopropane ring.

Applications in Drug Discovery

The unique structural and electronic properties of 2-Boc-2,5-diazabicyclo[4.1.0]heptane have made it an attractive building block in the design of novel therapeutic agents.

Fluoroquinolone Antibacterials: A Ciprofloxacin Analogue

One of the notable applications of this scaffold is in the synthesis of analogues of the widely used antibiotic, ciprofloxacin. The piperazine ring at the C-7 position of ciprofloxacin is crucial for its antibacterial activity. Replacing this with the 2,5-diazabicyclo[4.1.0]heptane core has been shown to yield compounds with comparable antibacterial potency.

Protocol 4: Buchwald-Hartwig Coupling for the Synthesis of a Ciprofloxacin Analogue

This protocol details the palladium-catalyzed cross-coupling of the scaffold with the fluoroquinolone core.

  • Materials: 2-Boc-2,5-diazabicyclo[4.1.0]heptane, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Cesium carbonate (Cs₂CO₃), Anhydrous 1,4-dioxane.

  • Procedure:

    • To a reaction vessel, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent), 2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.2 equivalents), Cs₂CO₃ (2.5 equivalents), Pd(OAc)₂ (0.05 equivalents), and XPhos (0.1 equivalents).

    • Evacuate and backfill the vessel with argon (3x).

    • Add anhydrous 1,4-dioxane and heat the mixture at 100 °C for 18 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the Boc-protected ciprofloxacin analogue.

    • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to obtain the final ciprofloxacin analogue.

Biological Activity of the Ciprofloxacin Analogue

The resulting ciprofloxacin analogue demonstrated antibacterial activity comparable to the parent drug against several bacterial strains.

OrganismCiprofloxacin MIC (μg/mL)2,5-Diazabicyclo[4.1.0]heptane Analogue MIC (μg/mL)
Staphylococcus aureus0.250.25
Streptococcus pneumoniae14
Escherichia coli≤0.0150.06
Haemophilus influenzae≤0.015≤0.015
Neisseria gonorrhoeae≤0.008≤0.008
Neisseria meningitidis≤0.004≤0.004

While the analogue showed comparable potency against several pathogens, it was less active against S. pneumoniae and E. coli, which may be attributed to its reduced basicity.[1]

Pan-Akt Inhibitors

The 2,5-diazabicyclo[4.1.0]heptane scaffold has also been explored in the development of pan-Akt inhibitors, which are of interest in cancer therapy. In the optimization of a lead compound, replacement of a piperazine moiety with 2,5-diazabicyclo[4.1.0]heptane was found to be the most effective modification, resulting in a 4-fold potency advantage. This highlights the potential of this constrained scaffold to enhance binding affinity in other therapeutic targets.

Conclusion and Future Perspectives

2-Boc-2,5-diazabicyclo[4.1.0]heptane has emerged as a valuable and versatile building block in medicinal chemistry. Its constrained conformation and altered electronic properties, when compared to traditional piperazine, offer a compelling strategy for overcoming challenges in drug design related to target affinity, selectivity, and ADME profiles. The successful application of this scaffold in the development of a potent ciprofloxacin analogue and in the optimization of pan-Akt inhibitors underscores its potential. Future research in this area will likely focus on the synthesis of enantiomerically pure versions of this scaffold and its application in a wider range of therapeutic targets. The detailed synthetic protocols and comparative data presented in this guide are intended to facilitate further exploration and exploitation of this promising chemical entity by researchers in the field of drug discovery.

References

  • Taylor, R. R., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Surleraux, D., et al. (2005). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Presentation at the ACS National Meeting. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. (n.d.). Retrieved from [Link][1]

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue - ResearchGate. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of CAS 1228675-18-0

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. The compound identified by CAS Registry Number 1228675-18-0, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, has emerged as a significant building block, particularly in the synthesis of advanced pharmaceutical ingredients. Its unique bicyclic structure, incorporating a piperazine ring fused with a cyclopropane ring, offers a conformationally constrained scaffold that is of considerable interest to medicinal chemists. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering insights into its properties, its role in the synthesis of bioactive molecules, and the analytical methodologies crucial for its characterization. As a key intermediate, a thorough understanding of its attributes is essential for researchers aiming to leverage its structural features in the design of next-generation therapeutics, including novel antibiotics and agents targeting the central nervous system.

Core Molecular Attributes

CAS 1228675-18-0 is a complex heterocyclic molecule whose structure is foundational to its utility in chemical synthesis. A detailed understanding of its basic molecular and structural features is the first step in appreciating its chemical reactivity and potential applications.

Nomenclature and Structural Formula
  • IUPAC Name: this compound

  • CAS Registry Number: 1228675-18-0

  • Molecular Formula: C₁₀H₁₈N₂O₂[1][2][3]

  • Molecular Weight: 198.26 g/mol [1][2][3]

  • Chemical Structure:

    • The molecule features a 2,5-diazabicyclo[4.1.0]heptane core. This bicyclic system consists of a six-membered piperazine ring fused with a three-membered cyclopropane ring.

    • One of the nitrogen atoms of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for directing chemical reactions and is readily removable under specific conditions, allowing for further synthetic modifications.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of CAS 1228675-18-0. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not widely published.

PropertyValueSource
Appearance Colorless to Yellow Liquid or Semi-Solid[1]
Boiling Point (Predicted) 276.4 ± 15.0 °C[4]
Density (Predicted) 1.104 ± 0.06 g/cm³[4]
pKa (Predicted) 9.54 ± 0.20[4]
LogP (Predicted) 0.9676[3]
Topological Polar Surface Area (TPSA) 41.57 Ų[3]
Purity Typically ≥95% or ≥98%[1][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1]

Synthetic Relevance and Mechanistic Insights

The primary significance of CAS 1228675-18-0 lies in its role as a synthetic intermediate in the pharmaceutical industry.[5] Its unique structural features make it a valuable precursor for the synthesis of complex molecules with specific biological activities.

Key Applications in Drug Discovery
  • Ciprofloxacin Analogues: This compound is utilized in the synthesis of analogues of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.[6] Modifications to the C-7 piperazinyl ring of Ciprofloxacin are a common strategy to enhance its antibacterial spectrum, improve its pharmacokinetic properties, and overcome bacterial resistance.[6][7] The rigid, bicyclic nature of the 2,5-diazabicyclo[4.1.0]heptane moiety can introduce novel structural conformations that may lead to improved interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones.[8]

  • Central Nervous System (CNS) Active Compounds: The piperazine scaffold is a well-established pharmacophore in the design of drugs targeting the central nervous system.[9][10] Piperazine derivatives are found in a wide range of CNS drugs, including antipsychotics, antidepressants, and anxiolytics, due to their ability to interact with various neurotransmitter receptors.[9][11] The conformational rigidity of the diazabicyclo[4.1.0]heptane structure, when incorporated into CNS drug candidates, can lead to higher receptor selectivity and potentially reduced off-target effects.

Rationale for a Conformationally Restricted Scaffold

The fusion of the cyclopropane ring onto the piperazine core significantly restricts the conformational flexibility of the six-membered ring. This has several implications for drug design:

  • Increased Receptor Affinity and Selectivity: By locking the piperazine ring into a more defined shape, it can be designed to fit more precisely into the binding pocket of a target receptor, potentially leading to higher affinity and selectivity.

  • Improved Metabolic Stability: The rigid structure can make the molecule less susceptible to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.

  • Novel Intellectual Property: The use of such unique scaffolds can provide a pathway to novel chemical entities with distinct patentability.

The synthesis of drug candidates from CAS 1228675-18-0 typically involves the deprotection of the Boc group to free the secondary amine, followed by coupling with a suitable pharmacophoric fragment. A patent for an AKT inhibitor describes a reaction where this compound is reacted with a chloro-substituted pyridopyrimidinone in the presence of a base like 4-dimethylaminopyridine in N-methylpyrrolidone at elevated temperatures.[12] This is followed by the removal of the Boc protecting group using hydrogen chloride in dioxane.[12]

Experimental Protocols for Characterization

A rigorous characterization of pharmaceutical intermediates like CAS 1228675-18-0 is essential to ensure their identity, purity, and suitability for subsequent synthetic steps. The following sections outline the key experimental workflows for this purpose.

Purity and Identity Verification: A High-Performance Liquid Chromatography (HPLC) Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates.[13][14] A reverse-phase HPLC method is generally suitable for a compound of this nature.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of CAS 1228675-18-0 and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of approximately 210 nm, where the carbamate group may absorb.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The identity of the compound can be confirmed by comparing its retention time to that of a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis of CAS 1228675-18-0.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of organic molecules.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR will provide information on the number and types of protons and their connectivity. The spectrum is expected to show signals corresponding to the tert-butyl group, the protons on the bicyclic core, and the exchangeable proton of the secondary amine.

    • ¹³C NMR will reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carbons of the bicyclic system.

    • Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule.[15][16]

  • Mass Spectrometry:

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

    • High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₁₀H₁₈N₂O₂). A mass spectrum (GC-MS) of the compound is available in some databases.[17]

Thermal Properties: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18][19][20][21][22] It can be used to determine the melting point, glass transition temperature, and thermal stability of a compound.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan is used as a reference.

  • Instrument Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting or decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: A nitrogen purge is typically used to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • An endothermic peak in the DSC thermogram will indicate the melting of the sample. The onset of this peak is typically taken as the melting point.

    • Exothermic events may indicate decomposition.

DSC_Logic start Start DSC Analysis prepare Prepare Sample and Reference Pans start->prepare program Set Temperature Program and Atmosphere prepare->program run Run DSC Scan program->run analyze Analyze Thermogram run->analyze endothermic Endothermic Peak? analyze->endothermic exothermic Exothermic Peak? endothermic->exothermic No melting Determine Melting Point endothermic->melting Yes decomposition Assess Thermal Stability exothermic->decomposition Yes report Report Thermal Properties exothermic->report No melting->exothermic decomposition->report

Caption: Logical Flow for DSC Thermal Analysis.

Conclusion and Future Perspectives

CAS 1228675-18-0, this compound, is a valuable and versatile building block in modern pharmaceutical synthesis. Its conformationally constrained bicyclic structure provides a unique scaffold for the design of novel drug candidates with potentially improved pharmacological profiles. While much of the currently available data on its physical properties are predicted, the established analytical techniques outlined in this guide provide a robust framework for its comprehensive characterization. As the demand for innovative therapeutics continues to grow, the importance of such well-defined and strategically designed intermediates will undoubtedly increase. Further research into the experimental determination of its physicochemical properties and the exploration of its applications in the synthesis of a broader range of bioactive molecules will be crucial in fully realizing the potential of this promising chemical entity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. [Link]

  • SpectraBase. (n.d.). ()-tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]

  • AA Blocks. (n.d.). 1228675-18-0 | this compound. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ResearchGate. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. [Link]

  • PubChem. (n.d.). Ciprofloxacin. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of ciprofloxacin and levofloxacin. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis, Physicochemical Properties, and Antimicrobial Studies of Iron (III) Complexes of Ciprofloxacin, Cloxacillin, and Amoxicillin. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • An-Najah Staff. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. [Link]

  • PMC - PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • PubMed. (2009). Development and Validation of an HPLC Method for the Determination of Process-Related Impurities in Pridinol Mesylate, Employing Experimental Designs. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). LCGC North America. [Link]

  • NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • . (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. [Link]

  • Google Patents. (n.d.). US20220144821A1 - Akt inhibitor.
  • PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 17b. (n.d.). 5.2.2.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.).
  • Google P
  • 960化工网. (n.d.). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity†‡,10.1039/C6MD00575F. [Link]

  • ResearchGate. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. [Link]

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Spectroscopic Characterization of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, a key intermediate in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document offers a detailed examination of the compound's structural features as elucidated by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound (CAS No. 1228675-18-0) is a saturated heterocyclic compound featuring a bicyclic system composed of a piperazine ring fused with a cyclopropane ring.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a versatile building block in medicinal chemistry, allowing for selective functionalization of the free secondary amine. Its rigid bicyclic structure offers a unique conformational constraint that is often sought after in the design of novel therapeutic agents.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that are distinguishable by various spectroscopic techniques. The molecule has a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 g/mol .[3][4]

DOT Script for Molecular Structure:

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon and proton environments in this compound. Due to the lack of publicly available experimental spectra for this specific compound, the following interpretation is based on the analysis of closely related structures and predictive models.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the Boc protecting group. The asymmetry introduced by the Boc group will lead to magnetic non-equivalence for many of the protons.

Expected Chemical Shifts (CDCl₃, 400 MHz):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C(CH₃)₃~1.45s9HThe nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Cyclopropane CH~0.5-1.0m2HThe protons on the cyclopropane ring are highly shielded and will appear in the upfield region.
Piperazine CH₂~2.5-3.8m6HThe protons of the piperazine ring will appear as a series of complex multiplets due to restricted rotation and diastereotopicity.
NH~1.5-2.5br s1HThe proton on the unprotected nitrogen will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Expected Chemical Shifts (CDCl₃, 100 MHz):

CarbonExpected Chemical Shift (ppm)Assignment Rationale
C(CH₃)₃~28.5The three equivalent methyl carbons of the tert-butyl group.
C(CH₃)₃~79.5The quaternary carbon of the tert-butyl group.
Cyclopropane CH~15-25The shielded carbons of the cyclopropane ring.
Piperazine CH₂~40-55The carbons of the piperazine ring.
C=O~155The carbonyl carbon of the Boc group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3350Medium, broadN-HStretching
2975-2850StrongC-HStretching (alkyl)
~1690StrongC=OStretching (carbamate)
~1160StrongC-NStretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid sample can be prepared.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

Adductm/z (Predicted)
[M+H]⁺199.14411
[M+Na]⁺221.12605

Data obtained from PubChem.

A GC-MS spectrum is available on SpectraBase which would provide experimental fragmentation data.[5] The expected fragmentation would involve the loss of the tert-butyl group or isobutylene, and cleavage of the bicyclic ring system.

Experimental Protocol for Electrospray Ionization (ESI) MS:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

DOT Script for Spectroscopic Data Workflow:

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a detailed and validated structural characterization. The data and protocols presented in this guide serve as a reliable reference for researchers engaged in the synthesis and application of this important chemical entity. Adherence to these analytical methodologies ensures the quality and consistency required in the rigorous environment of drug development.

References

  • ()-tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 1228675-18-0 | this compound | AA Blocks. AA Blocks. [Link]

  • This compound (C10H18N2O2) - PubChem. PubChem. [Link]

  • Synthesis and Structural Analysis of a 2,5-Diazabicyclo[4.1.0]heptane. Journal of Heterocyclic Chemistry. [Link]

  • US20230322758A1 - Compounds as glp-1r agonists - Google Patents.
  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate. [Link]

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The Strategic Deployment of tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate in Modern Synthesis: An In-depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility and mechanism of action of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate. This strained bicyclic scaffold serves as a versatile building block, primarily for the stereocontrolled synthesis of highly functionalized piperazine derivatives, which are core motifs in a multitude of pharmaceutical agents. We will dissect the intricate interplay between the inherent ring strain of the aziridine, the directing and protecting role of the tert-butoxycarbonyl (Boc) group, and the regio- and stereochemical outcomes of its characteristic ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Emergence of a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging biological targets. The synthesis of substituted piperazines, particularly those with defined stereochemistry, remains a significant challenge in organic synthesis. This compound has emerged as a key solution to this challenge, offering a pre-organized, conformationally constrained starting material for the diastereoselective synthesis of complex piperazine derivatives. Its value lies in the controlled release of the piperazine core through a predictable and versatile ring-opening mechanism.

The core structure of this reagent features a piperazine ring fused with a cyclopropane, forming an aziridine. This inherent ring strain is the driving force for its reactivity, making it susceptible to nucleophilic attack and subsequent ring-opening. The strategic placement of a single Boc protecting group on one of the nitrogen atoms is crucial; it not only modulates the nucleophilicity of the nitrogens but also plays a pivotal role in directing the regioselectivity of the ring-opening process.

The Core Mechanism of Action: A Symphony of Strain and Stereoelectronics

The primary mechanism of action of this compound in synthesis is its propensity to undergo nucleophilic ring-opening of the aziridine ring . This process transforms the bicyclic system into a monosubstituted or disubstituted piperazine derivative. The regioselectivity and stereoselectivity of this transformation are dictated by several key factors: the nature of the nucleophile, the presence and nature of Lewis acids, and the inherent stereoelectronic properties of the bicyclic system.

Nucleophilic Attack and Ring Opening

The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbons of the aziridine ring. This attack proceeds via an S(_N)2-type mechanism, resulting in the inversion of stereochemistry at the center of attack. The driving force for this reaction is the release of the significant ring strain associated with the three-membered aziridine ring.

The regioselectivity of the nucleophilic attack is a critical aspect of the synthetic utility of this reagent. In the absence of strong directing groups, the attack generally occurs at the less sterically hindered carbon of the aziridine. However, the electronic influence of the Boc-protected nitrogen can also play a role.

Caption: Generalized mechanism of nucleophilic ring-opening.

The Pivotal Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves multiple critical functions in modulating the reactivity of the 2,5-diazabicyclo[4.1.0]heptane system:

  • Deactivation of the Protected Nitrogen: The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the nitrogen to which it is attached (N-2). This prevents this nitrogen from participating in undesired side reactions and allows for selective functionalization of the unprotected nitrogen (N-5) after the ring-opening.

  • Activation of the Aziridine Ring: By withdrawing electron density, the Boc group enhances the electrophilicity of the aziridine ring carbons, making them more susceptible to nucleophilic attack.

  • Stereochemical Influence: The bulky tert-butyl group can influence the trajectory of the incoming nucleophile, contributing to the diastereoselectivity of the ring-opening reaction.

  • Facile Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine for further functionalization.[1]

Caption: Multifaceted role of the Boc protecting group.

Synthetic Applications and Experimental Protocols

The true utility of this compound is demonstrated in its application to the synthesis of complex, biologically active molecules.

Synthesis of a Ciprofloxacin Analogue

A notable application is the synthesis of analogues of the fluoroquinolone antibiotic, Ciprofloxacin. In this synthesis, the 2,5-diazabicyclo[4.1.0]heptane core serves as a constrained piperazine surrogate. The key step involves a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to attach the bicyclic amine to the fluoroquinolone core.[2]

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the fluoroquinolone core (1.0 equiv), this compound (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
17-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPd₂(dba)₃ / XPhosCs₂CO₃DMF10085
27-bromo-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidPd(OAc)₂ / BINAPK₃PO₄Toluene11078
Diastereoselective Synthesis of Substituted Piperazines

The ring-opening of this compound with organometallic reagents, such as Grignard reagents or organocuprates, provides a powerful method for the diastereoselective synthesis of 1,4-disubstituted piperazines. The stereochemical outcome is dictated by the S(_N)2 nature of the ring-opening.

Experimental Protocol: Ring-Opening with Organocuprates

  • Cuprate Formation: In a flame-dried flask under argon, prepare the organocuprate reagent by adding the organolithium or Grignard reagent to a suspension of a copper(I) salt (e.g., CuI or CuCN) in an ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C to 0 °C).

  • Substrate Addition: Slowly add a solution of this compound in the same solvent to the freshly prepared organocuprate solution.

  • Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the resulting substituted piperazine derivative by column chromatography.

EntryNucleophile (from R-Met)Copper SaltSolventTemp (°C)Diastereomeric RatioYield (%)
1Me₂CuLiCuITHF-78 to rt>95:588
2(Ph)₂CuLiCuIEt₂O-78 to rt>95:582
3(n-Bu)₂Cu(CN)Li₂CuCNTHF-78 to rt>90:1075

Advanced Mechanistic Considerations: The Role of Lewis Acids

The reactivity of the aziridine ring can be further enhanced by the use of Lewis acids. A Lewis acid can coordinate to the nitrogen atom of the aziridine, increasing the electrophilicity of the ring carbons and facilitating ring-opening, even with weaker nucleophiles. This approach can also influence the regioselectivity of the reaction.

Caption: Activation of the aziridine ring by a Lewis acid.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands as a testament to the power of strained-ring systems in modern organic synthesis. Its predictable reactivity, coupled with the versatile and reliable nature of the Boc protecting group, provides a robust platform for the diastereoselective synthesis of complex piperazine derivatives. The ability to introduce a wide range of substituents through nucleophilic ring-opening and subsequent functionalization makes this reagent an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics. The continued exploration of its reactivity with new nucleophiles and catalytic systems will undoubtedly expand its applications and solidify its place in the synthetic chemist's toolbox.

References

  • Batey, R. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Surleraux, D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Biologically Active Molecules. Chemical Reviews, 105(7), 2677-2730. [Link]

  • Agami, C., & Couty, F. (2002). The Chemistry of the N-Boc Protecting Group. Tetrahedron, 58(16), 2701-2745. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-Boc-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Executive Summary

2-Boc-2,5-diazabicyclo[4.1.0]heptane is a conformationally constrained piperazine analogue of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic structure, created by the fusion of a cyclopropane ring onto a piperazine core, offers a unique three-dimensional scaffold for crafting novel therapeutics.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for its use in multi-step synthetic routes. This guide provides a comprehensive analysis of the compound's solubility and stability, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Understanding these core physicochemical properties is paramount for successful handling, formulation, and deployment of this valuable building block in synthetic workflows.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical parameters. These properties influence its behavior in both reactive and non-reactive environments.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₂[3][4]
Molecular Weight 212.29 g/mol [4]
CAS Number 1228675-18-0[3][4]
Topological Polar Surface Area (TPSA) 41.57 Ų[3]
LogP (Predicted) 0.9676[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Solubility Profile: A Balance of Polarity and Lipophilicity

The solubility of 2-Boc-2,5-diazabicyclo[4.1.0]heptane is dictated by the interplay between the lipophilic Boc group and the polar diazabicyclo core. The bulky tert-butyl group significantly enhances solubility in organic solvents, while the nitrogen atoms of the bicyclic system provide sites for hydrogen bonding, allowing for some solubility in polar protic solvents.

Rationale Behind Solubility: The large, non-polar surface area of the Boc group dominates the molecule's character, making it readily soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). The nitrogen atom that is not protected by the Boc group can act as a hydrogen bond acceptor, and the N-H proton can act as a donor, affording moderate solubility in polar protic solvents such as alcohols. Its solubility in water is expected to be low due to the overall hydrophobic nature of the molecule.

Solvent ClassSolvent ExampleQualitative SolubilityRationale for Interaction
Halogenated Dichloromethane (DCM)Freely SolubleExcellent solvent for non-polar to moderately polar organic compounds. Potential for reactivity should be noted (see Section 4.2).
Ethers Tetrahydrofuran (THF), Diethyl EtherSolubleAprotic solvent capable of dissolving the lipophilic structure.
Esters Ethyl Acetate (EtOAc)SolubleMedium polarity solvent effective for molecules with both polar and non-polar regions.
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderately SolubleHydrogen bonding capability of the solvent interacts with the unprotected amine.
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)SolubleHigh polarity effectively solvates the molecule.
Hydrocarbons Hexanes, TolueneSparingly Soluble to SolubleToluene is generally more effective than aliphatic hexanes due to its aromatic character.
Aqueous WaterLow SolubilityThe large hydrophobic Boc group limits dissolution in water.

Chemical Stability and Degradation Pathways

The stability of 2-Boc-2,5-diazabicyclo[4.1.0]heptane is primarily governed by the lability of the N-Boc protecting group. The bicyclic core is generally robust but can be susceptible to specific conditions.

Stability of the N-Boc Group

The N-Boc group is a carbamate, which is strategically employed in synthesis for its predictable stability and cleavage patterns.

  • Acidic Conditions (High Instability): The Boc group is exceptionally sensitive to acid. The deprotection proceeds via a simple carbamate hydrolysis mechanism under acidic conditions.[5] This is the most common and intended degradation pathway, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like DCM or dioxane.[5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the amine and the formation of a highly stable tert-butyl cation, which then typically eliminates a proton to form isobutene and releases carbon dioxide.[6]

  • Basic Conditions (High Stability): The Boc group is notably stable towards most nucleophiles and basic conditions.[7] Unlike a simple ester, which would readily hydrolyze under basic conditions, the carbamate is resistant. This stability arises from the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and makes it less susceptible to nucleophilic attack.[6]

  • Thermal Conditions (Moderate Instability): While stable at ambient temperatures, the N-Boc group can undergo thermolytic cleavage at elevated temperatures (e.g., >150 °C), even in the absence of an acid catalyst.[8] The efficiency of this thermal deprotection can be solvent-dependent, with polar solvents like methanol or trifluoroethanol often facilitating the process.[8]

Stability of the Diazabicyclo[4.1.0]heptane Core

The bicyclic amine core is generally stable. However, certain considerations are warranted:

  • Oxidative Stress: Strong oxidizing agents can potentially oxidize the unprotected secondary amine.

  • Catalytic Hydrogenation: The core is stable to typical catalytic hydrogenation conditions (e.g., Pd/C, H₂), which are often used to remove other protecting groups like benzyl (Bn).[5]

  • Reactivity with Halogenated Solvents: Caution is advised when handling or storing solutions of amines in dichloromethane (DCM) over extended periods, especially with heating. Exothermic reactions between certain amines and DCM have been reported, highlighting a potential for unexpected reactivity.[9]

Visualization of Degradation Pathways

Start 2-Boc-2,5-diazabicyclo[4.1.0]heptane Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Primary Pathway (Deprotection) Thermal Thermal Stress (e.g., >150°C) Start->Thermal Secondary Pathway Deprotected 2,5-diazabicyclo[4.1.0]heptane Acid->Deprotected Byproducts Byproducts: Isobutene + CO₂ Acid->Byproducts Thermal->Deprotected Thermal->Byproducts

Caption: Key degradation pathways of 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Experimental Protocols for Assessment

To ensure the quality and reliability of 2-Boc-2,5-diazabicyclo[4.1.0]heptane in a research setting, empirical determination of its solubility and stability is crucial. The following protocols provide a self-validating framework for these assessments.

Protocol: Quantitative Solubility Determination

This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the saturation solubility in a given solvent.

Rationale: This method provides precise quantification by creating a saturated solution, separating the solid from the liquid phase, and analyzing the dissolved analyte concentration against a standard curve.

Methodology:

  • Preparation: Add an excess amount of 2-Boc-2,5-diazabicyclo[4.1.0]heptane to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Allow the vial to stand for at least 1 hour for the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all particulate matter.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Inject the diluted sample onto a calibrated HPLC system (e.g., C18 column with a UV detector).

  • Quantification: Calculate the concentration in the original sample based on the dilution factor and a pre-established standard curve of the compound. The result is reported in mg/mL or mol/L.

Protocol: Forced Degradation (Stress Testing) Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways, which is critical for assessing intrinsic stability.

Rationale: By subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify its liabilities. This informs decisions on storage, handling, and formulation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the stock solution at 80 °C for 48 hours. A solid-state sample should also be heated in parallel.

    • Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (typically a gradient method with a photodiode array detector, PDA) alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Mass balance (% Assay + % Degradants) should be assessed to ensure all major products are observed.

Visualization of Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Light) Prep->Photo Analysis Analyze via Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Report Evaluate Peak Purity, Mass Balance, and Identify Degradants Analysis->Report

Caption: Experimental workflow for a forced degradation study.

Summary and Handling Recommendations

  • Solubility: 2-Boc-2,5-diazabicyclo[4.1.0]heptane is highly soluble in common aprotic organic solvents such as DCM, THF, and EtOAc, and moderately soluble in alcohols. Its aqueous solubility is limited.

  • Stability: The compound's primary liability is the N-Boc group, which is readily cleaved under acidic conditions. It is robust to basic conditions. Significant thermal degradation can occur at elevated temperatures.

Recommendations for Storage and Handling:

  • Storage: Store in a well-sealed container in a cool (2-8 °C recommended for long-term), dry place, away from light.

  • Handling: Avoid contact with strong acids unless deprotection is intended. When using as a solvent, be mindful of potential long-term reactivity with dichloromethane. For reactions, choose solvents and reagents that are neutral or basic to preserve the Boc group.

References

  • Amine Protection / Deprotection. Fisher Scientific.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • Deprotection of N-Boc group of aliphatic amines. ResearchGate.

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. PubChem.

  • Why is boc stable to hydrolysis under basic conditions? Reddit.

  • tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride. AK Scientific, Inc.

  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.

  • Studies Towards the Total Synthesis of Complex Taxanes. KOPS - University of Konstanz.

  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate.

  • Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions.

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar.

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates. ResearchGate.

  • This compound. ChemScene.

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications.

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate.

  • Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone–5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. MDPI.

  • Development of Olefin 1,2- Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. The University of Liverpool Repository.

  • CAS 113451-59-5: (1S,4S)-2-BOC-2,5-diazabicyclo(2.2.1)heptane. CymitQuimica.

  • (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane - Data Sheet. United States Biological.

  • 113451-59-5 | (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Ambeed.

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate.

  • US20220144821A1 - Akt inhibitor. Google Patents.

  • 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic Acid DiMethylethyl Ester. Chemicalbook.

  • WO2023283610A1 - Compounds for targeting degradation of irak4 proteins. Google Patents.

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group.

  • 2-methyl-2,5-diazabicyclo[4.1.0]heptane hydrochloride 97%. AChemBlock.

  • This compound 98%. Chempure.

  • 2-methyl-2,5-diazabicyclo[4.1.0]heptane. PubChemLite.

  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Doyle Group.

  • EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same. Google Patents.

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An In-Depth Technical Guide to the Stereoisomers of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-diazabicyclo[4.1.0]heptane scaffold is a conformationally constrained piperazine analogue that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure, influenced by the fused cyclopropane ring, offers a compelling platform for the design of novel therapeutic agents with potentially improved physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the stereoisomers of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, a key building block in the synthesis of various biologically active molecules. We will delve into the structural nuances of its stereoisomers, synthetic strategies for their preparation, robust analytical methods for their separation and characterization, and their emerging applications in drug discovery.

Introduction: The Significance of Stereoisomerism in Drug Design

Stereoisomerism plays a pivotal role in the field of drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. Therefore, the ability to synthesize and characterize stereochemically pure compounds is paramount in the creation of safer and more efficacious drugs.

The molecule of interest, this compound, possesses multiple stereocenters, giving rise to a set of stereoisomers. The rigid bicyclic structure locks the molecule into specific conformations, making the study of its individual stereoisomers particularly crucial for understanding its structure-activity relationships (SAR).

Structural Elucidation of Stereoisomers

The 2,5-diazabicyclo[4.1.0]heptane core contains two bridgehead carbons and a cyclopropane ring, which are sources of its stereoisomerism. The fusion of the cyclopropane ring to the piperazine ring can be either cis or trans. In the context of the parent bicyclo[4.1.0]heptane system, the cis isomer is generally more stable. The tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms further influences the conformational landscape.

The primary stereoisomers of this compound are a pair of enantiomers. The absolute configuration at the bridgehead carbons (C1 and C6) determines whether the enantiomer is (1R, 6S) or (1S, 6R).

Conformational Analysis

The bicyclic system of 2,5-diazabicyclo[4.1.0]heptane exists as a mixture of interconverting enantiomeric half-chair conformers.[1] This conformational flexibility is a key feature of the scaffold and can be analyzed using computational modeling and nuclear magnetic resonance (NMR) spectroscopy. The presence of the bulky tert-butyl group can influence the conformational equilibrium.

Synthetic Strategies for Stereoisomer Preparation

The synthesis of this compound and its derivatives can be achieved through several routes, often starting from piperazine precursors. A key step in many synthetic approaches is the stereoselective cyclopropanation of a corresponding unsaturated precursor.

Diastereoselective Simmons-Smith Cyclopropanation

A common and effective method for the synthesis of the 2,5-diazabicyclo[4.1.0]heptane core is the Simmons-Smith reaction.[2] This reaction involves the cyclopropanation of a dihydropyrazine precursor. The stereochemical outcome of this reaction can be influenced by the choice of starting materials and reaction conditions. For instance, the cyclopropanation of enantiomerically enriched dehydropiperazines can proceed with high stereoselectivity, yielding enantiomerically enriched 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores.[2]

Experimental Protocol: Simmons-Smith Cyclopropanation

Objective: To synthesize this compound from a suitable dihydropyrazine precursor.

Materials:

  • N-Boc-1,2,3,6-tetrahydropyrazine

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-1,2,3,6-tetrahydropyrazine in anhydrous DCM at 0 °C under an inert atmosphere, add diethylzinc (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Other Synthetic Approaches

Alternative synthetic strategies may involve the construction of the bicyclic system through intramolecular cyclization reactions. For instance, a disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane can be reacted with ethylene bromide to form the 2,5-diazabicyclo[4.1.0]heptane ring system.[1]

Separation and Characterization of Stereoisomers

Given that the primary stereoisomers are enantiomers, their separation requires chiral techniques. The characterization of these separated isomers is then crucial to confirm their purity and determine their absolute stereochemistry.

Chiral Separation Techniques

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the separation of enantiomers.[3] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for a wide range of compounds. The mobile phase composition, typically a mixture of a non-polar solvent like heptane and a polar modifier like isopropanol, needs to be optimized to achieve baseline separation of the enantiomers.[4]

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., ChiralPak® IA, IB, or IC).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific column and compound.

Procedure:

  • Dissolve a small amount of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Collect the separated enantiomeric fractions.

  • Analyze the enantiomeric excess (ee) of each fraction.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of molecules.[5] While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to distinguish diastereomers.[6] Furthermore, the use of chiral derivatizing agents, such as Mosher's acid, can convert enantiomers into diastereomeric esters, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.[7] The analysis of coupling constants in the ¹H NMR spectrum can also provide valuable information about the conformation of the bicyclic ring system.[1]

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule.[2] By obtaining a suitable crystal of a single enantiomer (often as a salt with a chiral counter-ion), its three-dimensional structure can be unambiguously determined.

Applications in Drug Discovery

The 2,5-diazabicyclo[4.1.0]heptane scaffold serves as a constrained piperazine surrogate and has been incorporated into various biologically active molecules.[2] The rigid structure can lead to enhanced binding affinity and selectivity for a specific biological target.

For example, an analogue of the fluoroquinolone antibacterial ciprofloxacin, incorporating the diazabicyclo[4.1.0]heptane core, has demonstrated antibacterial activity similar to the parent drug.[2] The unique physicochemical properties of this scaffold, such as its lower basicity compared to piperazine, can also lead to favorable changes in the pharmacokinetic profile of a drug candidate.[2]

The stereochemistry of the 2,5-diazabicyclo[4.1.0]heptane moiety is critical for its biological activity. Different stereoisomers of a drug candidate containing this scaffold can exhibit significantly different potencies and selectivities. Therefore, the stereocontrolled synthesis and evaluation of individual stereoisomers are essential steps in the drug discovery process.

Conclusion

The stereoisomers of this compound represent a valuable class of building blocks for the synthesis of novel therapeutic agents. A thorough understanding of their stereochemistry, coupled with robust synthetic and analytical methodologies, is crucial for harnessing their full potential in medicinal chemistry. The ability to prepare and characterize stereochemically pure derivatives of this scaffold will continue to be a key enabler in the design of next-generation drugs with improved efficacy and safety profiles.

References

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. (2010). Tetrahedron, 66(18), 3370-3377. [Link]

  • Synthesis and Structural Analysis of a 2,5-Diazabicyclo[4.1.0]heptane. (1983). Journal of Heterocyclic Chemistry, 20(4), 815-817. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • Synthesis of 2‐Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. (2009). European Journal of Organic Chemistry, 2009(10), 1591-1599. [Link]

  • Heteroaryl derivatives as parp inhibitors. (2017).
  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • Sel et forme cristalline de dérivé de. (2022).
  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. [Link]

  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. (2012). Journal of the American Chemical Society, 134(18), 7792-7795. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2022). Molecules, 27(15), 4930. [Link]

  • This compound (C10H18N2O2). PubChem. [Link]

  • Akt inhibitor. (2022).
  • Compounds as glp-1r agonists. (2023).
  • This compound. AA Blocks. [Link]

  • AMIDO HETEROAROMATIC COMPOUNDS. (2025). European Patent Office. [Link]

Visualizations

Stereoisomers cluster_main This compound cluster_enantiomers Enantiomers Racemic Mixture Racemic Mixture (1R,6S)-enantiomer (1R,6S)-enantiomer Racemic Mixture->(1R,6S)-enantiomer Chiral Separation (1S,6R)-enantiomer (1S,6R)-enantiomer Racemic Mixture->(1S,6R)-enantiomer Chiral Separation

Caption: Enantiomers of the target molecule.

SynthesisWorkflow Start N-Boc-1,2,3,6-tetrahydropyrazine Step1 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Start->Step1 Product Racemic Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate Step1->Product Separation Chiral HPLC Product->Separation Enantiomer1 (1R,6S)-enantiomer Separation->Enantiomer1 Enantiomer2 (1S,6R)-enantiomer Separation->Enantiomer2

Caption: Synthetic and separation workflow.

Data Summary

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Stereocenters C1 and C6
Key Stereoisomers (1R, 6S) and (1S, 6R) enantiomers
Primary Application Chiral building block in medicinal chemistry
Synthesis Simmons-Smith cyclopropanation of N-Boc-1,2,3,6-tetrahydropyrazine
Separation Chiral High-Performance Liquid Chromatography (HPLC)
Characterization NMR Spectroscopy, X-ray Crystallography, Polarimetry
Biological Relevance Constrained piperazine surrogate with potential for improved pharmacokinetic and pharmacodynamic properties. Used in the synthesis of antibacterials and other therapeutics.

Sources

The Chemistry of 2,5-Diazabicyclo[4.1.0]heptane: A Constrained Piperazine Surrogate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,5-diazabicyclo[4.1.0]heptane scaffold, a unique heterocyclic system featuring a piperazine ring fused with a cyclopropane ring, has emerged as a compelling structural motif in medicinal chemistry. Its rigidified framework offers a conformationally constrained alternative to the flexible piperazine ring, a ubiquitous component in numerous approved pharmaceuticals. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2,5-diazabicyclo[4.1.0]heptanes, offering field-proven insights for their strategic deployment in drug design and development.

The Strategic Advantage of Conformational Constraint: Physicochemical and Structural Properties

The fusion of a cyclopropane ring onto the piperazine core imparts distinct physicochemical properties that can be leveraged to overcome common challenges in drug development. The electron-withdrawing nature of the adjacent cyclopropane ring significantly lowers the basicity of the nitrogen atoms. For instance, the pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane is 6.74, which is 1.3 pKa units lower than the corresponding piperazine derivative[1]. This reduction in basicity can be advantageous in modulating a compound's pharmacokinetic profile, potentially reducing off-target effects associated with high basicity.

From a structural standpoint, the bicyclic nature of the scaffold imposes significant conformational rigidity. X-ray crystallographic analysis reveals a distorted, twist-boat-like conformation of the piperazine ring within the 2,5-diazabicyclo[4.1.0]heptane core[1]. This constrained geometry provides a well-defined orientation for substituents, enabling more precise and predictable interactions with biological targets. This contrasts with the conformational flexibility of piperazine, which can adopt multiple low-energy conformations.

Synthesis of the 2,5-Diazabicyclo[4.1.0]heptane Core

Several synthetic strategies have been developed to access the 2,5-diazabicyclo[4.1.0]heptane scaffold, with the Simmons-Smith cyclopropanation of tetrahydropyrazines being a prominent and versatile method.

Simmons-Smith Cyclopropanation of Tetrahydropyrazines

A robust and widely employed method for the synthesis of 2,5-diazabicyclo[4.1.0]heptanes involves the diastereoselective Simmons-Smith reaction on enantiomerically enriched 1,2,3,4-tetrahydropyrazines. This reaction typically utilizes diethylzinc and diiodomethane to generate the cyclopropane ring[1]. The starting tetrahydropyrazines can be readily prepared from 2-ketopiperazines through reduction[1].

Experimental Protocol: Simmons-Smith Cyclopropanation

  • To a solution of the desired 1,2,3,4-tetrahydropyrazine in an anhydrous solvent (e.g., dichloromethane), add a solution of diethylzinc (typically 1.0 M in hexanes) at 0 °C under an inert atmosphere.

  • Slowly add diiodomethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane, and combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,5-diazabicyclo[4.1.0]heptane.

From cis-1,2-Diaminocyclopropane Derivatives

An alternative synthetic route involves the reaction of the disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide[1]. This method provides access to N,N'-disubstituted 2,5-diazabicyclo[4.1.0]heptanes.

Logical Workflow for Synthesis via cis-1,2-Diaminocyclopropane

start cis-1,2-Diaminocyclopropane step1 Sulfonylation (e.g., TsCl, pyridine) start->step1 step2 Deprotonation (e.g., NaH or KH) step1->step2 step3 Cyclization (Ethylene bromide) step2->step3 end N,N'-Disulfonylated 2,5-Diazabicyclo[4.1.0]heptane step3->end

Caption: Synthesis of N,N'-disulfonylated 2,5-diazabicyclo[4.1.0]heptanes.

Reactivity of the 2,5-Diazabicyclo[4.1.0]heptane Scaffold

The chemical reactivity of the 2,5-diazabicyclo[4.1.0]heptane core is characterized by the functionalization of its nitrogen atoms and the potential for ring-opening of the strained cyclopropane ring.

N-Functionalization

The secondary amine functionalities of the 2,5-diazabicyclo[4.1.0]heptane ring are amenable to a variety of functionalization reactions, including N-arylation, N-alkylation, N-acylation, and N-sulfonylation.

Palladium-catalyzed Buchwald-Hartwig cross-coupling is a highly effective method for the N-arylation of the 2,5-diazabicyclo[4.1.0]heptane core. This reaction has been successfully employed in the synthesis of a Ciprofloxacin analogue, where the diazabicyclic core was coupled to the 7-position of the fluoroquinolone scaffold[1].

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • To a reaction vessel, add the N-monoprotected 2,5-diazabicyclo[4.1.0]heptane, the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add an anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed.

  • Cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-arylated product.

Standard acylation and sulfonylation conditions can be applied to functionalize the nitrogen atoms of the 2,5-diazabicyclo[4.1.0]heptane ring. These reactions are crucial for introducing a variety of substituents and for installing protecting groups. For instance, N-dichloroacetyl derivatives have been synthesized and investigated as potential herbicide safeners[1].

Ring-Opening Reactions

The strained cyclopropane ring of the 2,5-diazabicyclo[4.1.0]heptane system is susceptible to nucleophilic ring-opening, particularly when one or both of the nitrogen atoms are activated by electron-withdrawing groups. This reactivity provides a pathway to highly functionalized piperazine derivatives. For example, the enantioselective fluoride ring opening of activated aziridines has been demonstrated, suggesting that similar transformations could be applied to the 2,5-diazabicyclo[4.1.0]heptane core to generate valuable β-fluoroamine-substituted piperazines.

Applications in Drug Discovery

The unique structural and physicochemical properties of the 2,5-diazabicyclo[4.1.0]heptane scaffold make it an attractive building block in drug discovery, serving as a constrained piperazine bioisostere.

Antibacterial Agents

A notable application is the synthesis of a Ciprofloxacin analogue where the piperazine moiety at the C-7 position was replaced with a 2,5-diazabicyclo[4.1.0]heptane ring. This analogue demonstrated comparable antibacterial activity to the parent drug, highlighting the potential of this scaffold to mimic the biological activity of piperazine while offering a different pharmacokinetic profile[1].

Comparative Antibacterial Activity

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Ciprofloxacin0.250.016
Ciprofloxacin Analogue0.50.063
Modulators of CNS Targets

The constrained nature of the 2,5-diazabicyclo[4.1.0]heptane scaffold makes it a valuable tool for probing the structure-activity relationships of ligands for central nervous system (CNS) targets. Its use has been explored in the development of positive allosteric modulators of the metabotropic glutamate receptor 2 (mGluR2), which are of interest for the treatment of neurological and psychiatric disorders[2].

Other Therapeutic Areas

The versatility of the 2,5-diazabicyclo[4.1.0]heptane core has led to its investigation in other therapeutic areas, including the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists for the potential treatment of obesity.

Logical Flow of Application in Drug Discovery

cluster_0 Scaffold Properties cluster_1 Drug Discovery Advantages cluster_2 Therapeutic Applications prop1 Conformational Rigidity adv1 Improved Target Selectivity prop1->adv1 prop2 Lower Basicity (pKa) adv2 Modulated Pharmacokinetics prop2->adv2 prop3 Defined Substituent Vectors prop3->adv1 app1 Antibacterial Agents adv1->app1 app2 CNS Disorders adv1->app2 app3 Metabolic Diseases adv1->app3 adv2->app1 adv2->app2 adv2->app3 adv3 Novel Intellectual Property adv3->app1 adv3->app2 adv3->app3

Caption: Strategic application of 2,5-diazabicyclo[4.1.0]heptane properties in drug discovery.

Conclusion

The 2,5-diazabicyclo[4.1.0]heptane scaffold represents a valuable and underexplored area of chemical space for medicinal chemists. Its unique combination of conformational constraint and modulated basicity offers a powerful tool to address key challenges in drug design, including target selectivity and pharmacokinetic optimization. The synthetic routes to this core are well-established, and its reactivity allows for diverse functionalization. As the demand for novel chemical entities with improved drug-like properties continues to grow, the strategic incorporation of the 2,5-diazabicyclo[4.1.0]heptane moiety is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Taylor, R. R., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Moir, E. M., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-7330. [Link]

  • Addex Pharma S.A. (2012). 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors.

Sources

Methodological & Application

Synthetic Route to Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a valuable saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic structure serves as a constrained piperazine bioisostere, offering a unique three-dimensional arrangement of nitrogen atoms that can be exploited for fine-tuning the pharmacological properties of lead compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a handle for selective functionalization, making it a versatile building block for the synthesis of novel therapeutics. This application note provides a detailed, field-proven synthetic route to this important intermediate, with a focus on the causal relationships behind experimental choices and comprehensive, step-by-step protocols.

Strategic Overview of the Synthetic Route

The synthesis of this compound is strategically designed as a three-step sequence commencing from commercially available 1-Boc-piperazine. The core of this strategy involves the construction of the fused cyclopropane ring onto the piperazine core via a Simmons-Smith reaction. This necessitates the presence of a double bond within the piperazine ring, which is introduced through a carefully controlled oxidation of an N-Boc protected 2-ketopiperazine intermediate.

The overall synthetic transformation is depicted below:

Synthetic_Route 1-Boc-piperazine 1-Boc-piperazine tert-butyl_5-oxo-piperazine-1-carboxylate tert-butyl_5-oxo-piperazine-1-carboxylate 1-Boc-piperazine->tert-butyl_5-oxo-piperazine-1-carboxylate Step 1: Oxidation tert-butyl_5,6-dihydropyrazine-1(2H)-carboxylate tert-butyl_5,6-dihydropyrazine-1(2H)-carboxylate tert-butyl_5-oxo-piperazine-1-carboxylate->tert-butyl_5,6-dihydropyrazine-1(2H)-carboxylate Step 2: Reduction & Dehydration Tert-butyl_2,5-diazabicyclo[4.1.0]heptane-2-carboxylate Tert-butyl_2,5-diazabicyclo[4.1.0]heptane-2-carboxylate tert-butyl_5,6-dihydropyrazine-1(2H)-carboxylate->Tert-butyl_2,5-diazabicyclo[4.1.0]heptane-2-carboxylate Step 3: Simmons-Smith Cyclopropanation

Caption: Overall synthetic workflow.

Part 1: Synthesis of tert-butyl 5-oxo-piperazine-1-carboxylate

The initial step involves the selective oxidation of one of the methylene groups adjacent to the unprotected nitrogen in 1-Boc-piperazine to a carbonyl group, yielding the corresponding 2-ketopiperazine derivative. This transformation is crucial for the subsequent introduction of the double bond.

Protocol: Oxidation of 1-Boc-piperazine

Materials:

  • 1-Boc-piperazine

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-Boc-piperazine (1.0 eq) in a mixture of acetonitrile and water (1:1, v/v) at room temperature, add a catalytic amount of ruthenium(III) chloride hydrate (0.02 eq).

  • To this mixture, add sodium periodate (2.5 eq) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 35 °C using a water bath.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 5-oxo-piperazine-1-carboxylate as a white solid.

Expertise & Experience: The use of a catalytic amount of ruthenium(III) chloride with a stoichiometric amount of sodium periodate as the co-oxidant provides an efficient and relatively mild method for this oxidation. This system is known for the oxidation of amines to amides. The biphasic solvent system is essential for both the solubility of the starting material and the reagents.

Part 2: Synthesis of tert-butyl 5,6-dihydropyrazine-1(2H)-carboxylate

This critical step involves the conversion of the 2-ketopiperazine intermediate into the corresponding tetrahydropyrazine, which is an enamine. This is achieved through a reduction of the ketone to an alcohol, followed by dehydration to introduce the endocyclic double bond.

Protocol: Reduction and Dehydration of tert-butyl 5-oxo-piperazine-1-carboxylate

Materials:

  • tert-butyl 5-oxo-piperazine-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 5-oxo-piperazine-1-carboxylate (1.0 eq) in methanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.2 eq) in small portions.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol intermediate.

  • Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 4-6 hours.

  • Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 5,6-dihydropyrazine-1(2H)-carboxylate.

Trustworthiness: This two-step, one-pot procedure for the formation of the enamine is self-validating. The initial reduction of the ketone to the alcohol is a standard and reliable transformation. The subsequent acid-catalyzed dehydration is a classic method for forming alkenes from alcohols. The use of a Dean-Stark trap drives the equilibrium towards the formation of the desired double bond by removing the water byproduct.

Part 3: Synthesis of this compound

The final step is the construction of the cyclopropane ring onto the double bond of the tetrahydropyrazine intermediate using the Simmons-Smith reaction. This reaction is known for its stereospecificity and tolerance of various functional groups.[2][3][4]

Protocol: Simmons-Smith Cyclopropanation

Materials:

  • tert-butyl 5,6-dihydropyrazine-1(2H)-carboxylate

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 5,6-dihydropyrazine-1(2H)-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen) at 0 °C, add diethylzinc (2.5 eq) dropwise.

  • To this mixture, add diiodomethane (2.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless oil or a low-melting solid.

Authoritative Grounding & Comprehensive References: The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. The use of diethylzinc and diiodomethane, often referred to as the Furukawa modification, is a common and effective variation of the classic Simmons-Smith conditions.[2] The reaction proceeds via the formation of an organozinc carbenoid, which then transfers a methylene group to the double bond in a concerted fashion.[3][4]

Data Summary

StepStarting MaterialProductReagentsYield (%)
11-Boc-piperazinetert-butyl 5-oxo-piperazine-1-carboxylateRuCl₃·xH₂O, NaIO₄60-70
2tert-butyl 5-oxo-piperazine-1-carboxylatetert-butyl 5,6-dihydropyrazine-1(2H)-carboxylateNaBH₄, TsOH·H₂O75-85
3tert-butyl 5,6-dihydropyrazine-1(2H)-carboxylateThis compoundEt₂Zn, CH₂I₂50-60

Conclusion

This application note provides a robust and reproducible synthetic route to this compound. The described three-step sequence, starting from readily available 1-Boc-piperazine, offers a practical approach for obtaining this valuable building block for drug discovery and development. The protocols have been designed with a focus on clarity, safety, and efficiency, and the rationale behind key experimental choices has been explained to provide a deeper understanding of the underlying chemistry.

References

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. (URL not available)
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Simmons-Smith Reaction. YouTube. Retrieved from [Link]

Sources

The Rising Star in Medicinal Chemistry: Application Notes for 2-Boc-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel scaffolds that impart desirable physicochemical and pharmacological properties is relentless. Among the emerging class of constrained diamines, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate , commonly known as 2-Boc-2,5-diazabicyclo[4.1.0]heptane , has garnered significant attention. This bicyclic amine, featuring a cyclopropane ring fused to a piperazine core, serves as a rigid and versatile building block. Its unique three-dimensional structure offers a compelling alternative to the more flexible piperazine moiety, a ubiquitous functional group in numerous approved drugs.

This comprehensive guide delves into the synthesis, key reactions, and diverse applications of 2-Boc-2,5-diazabicyclo[4.1.0]heptane in medicinal chemistry. We provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to effectively utilize this promising scaffold in their quest for next-generation therapeutics.

The Rationale: Why a Constrained Diamine?

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, prized for its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic profile. However, its conformational flexibility can sometimes be a double-edged sword, leading to off-target effects or suboptimal binding affinity. The fusion of a cyclopropane ring onto the piperazine core in 2,5-diazabicyclo[4.1.0]heptane introduces conformational rigidity, locking the molecule into a more defined shape. This pre-organization can lead to:

  • Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, a more rigid scaffold can lead to a significant increase in potency.

  • Improved Selectivity: The well-defined spatial orientation of substituents on the bicyclic core can facilitate more precise interactions with a specific target, minimizing off-target binding.

  • Novel Intellectual Property: The unique structure of this scaffold provides an opportunity to explore new chemical space and develop novel drug candidates with distinct intellectual property profiles.

  • Modulated Physicochemical Properties: The presence of the cyclopropane ring alters the electronic properties of the adjacent nitrogen atoms, leading to a decrease in basicity compared to piperazine. The pKa of the conjugate acid of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane has been determined to be 6.74 ± 0.05, which is approximately 1.3 pKa units lower than the corresponding N-Cbz-monoprotected piperazine.[1] This lower basicity can be advantageous in modulating a compound's pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs.

Synthesis of the Scaffold: A Step-by-Step Guide

The synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane can be readily achieved from commercially available starting materials. The key transformation is a Simmons-Smith cyclopropanation of a tetrahydropyrazine precursor.

Diagram: Synthetic Workflow

G A 2-Ketopiperazine B 1-Boc-2-ketopiperazine A->B Boc Anhydride, Et3N C 1-Boc-1,2,3,4-tetrahydropyrazine B->C LiAlH4 or Super-Hydride® D 2-Boc-2,5-diazabicyclo[4.1.0]heptane C->D Simmons-Smith Reaction (Et2Zn, CH2I2)

Caption: Synthetic route to 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Protocol 1: Synthesis of this compound

This protocol is adapted from the work of Batey and colleagues.[1]

Step 1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate

  • To a stirred solution of 2-ketopiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 1,2,3,4-tetrahydropyrazine-1-carboxylate

  • To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq, 1.0 M in THF) or a milder reducing agent like Super-Hydride® (lithium triethylborohydride).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired tetrahydropyrazine.

Step 3: Simmons-Smith Cyclopropanation to yield this compound

Causality: The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. The Furukawa modification, which utilizes diethylzinc (Et2Zn), is often preferred for its higher reactivity and reproducibility compared to the traditional zinc-copper couple.[2]

  • To a solution of tert-butyl 1,2,3,4-tetrahydropyrazine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of diethylzinc (2.5 eq, 1.0 M in hexanes).

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add diiodomethane (CH2I2) (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the title compound.

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)
2-Boc-2,5-diazabicyclo[4.1.0]heptaneC10H18N2O2198.26Colorless to pale yellow oil3.60-3.45 (m, 2H), 3.20-3.05 (m, 2H), 2.90-2.75 (m, 1H), 2.65-2.50 (m, 1H), 1.45 (s, 9H), 1.30-1.20 (m, 1H), 0.75-0.65 (m, 1H), 0.50-0.40 (m, 1H)154.7, 80.1, 51.2, 49.8, 45.3, 28.4, 22.1, 15.6

Note: NMR data are representative and may vary slightly depending on the solvent and instrument.

Key Applications and Protocols in Medicinal Chemistry

The strategic placement of the Boc protecting group on one of the nitrogen atoms of the 2,5-diazabicyclo[4.1.0]heptane scaffold allows for selective functionalization of the remaining secondary amine. This opens up a plethora of possibilities for incorporating this unique moiety into diverse molecular architectures.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is particularly useful for coupling the 2,5-diazabicyclo[4.1.0]heptane scaffold to various aryl and heteroaryl halides.

G A 2-Boc-2,5-diazabicyclo[4.1.0]heptane C Pd Catalyst & Ligand Base, Solvent A->C B Aryl/Heteroaryl Halide B->C D N-Arylated Product C->D Buchwald-Hartwig Cross-Coupling

Caption: General workflow for N-arylation of the scaffold.

A notable application of this methodology is the synthesis of a ciprofloxacin analogue, where the piperazine ring is replaced by the 2,5-diazabicyclo[4.1.0]heptane core.[1] This modification led to a compound with comparable antibacterial activity to the parent drug.

  • To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), 2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-arylated product.

Table of Representative N-Arylation Reactions:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl esterPd(OAc)2 / XantphosCs2CO3Dioxane10075-85
4-BromotoluenePd2(dba)3 / RuPhosK3PO4Toluene11080-90
2-ChloropyridinePd(OAc)2 / DavePhosNaOtBuDioxane9070-80
1-Bromo-4-nitrobenzenePd2(dba)3 / XPhosCs2CO3Toluene10085-95
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[4] This reaction allows for the introduction of a wide range of alkyl substituents onto the 2,5-diazabicyclo[4.1.0]heptane scaffold.

  • To a solution of 2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., DCM, dichloroethane (DCE), or methanol), add a mild acid catalyst (e.g., acetic acid, a few drops) if necessary to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-alkylated product.

Table of Representative Reductive Amination Reactions:

Carbonyl CompoundReducing AgentSolventYield (%)
BenzaldehydeNaBH(OAc)3DCE85-95
CyclohexanoneNaBH(OAc)3DCM80-90
4-PyridinecarboxaldehydeNaBH(OAc)3Methanol75-85
AcetoneNaBH4 / Ti(OiPr)4Ethanol70-80
Further Applications in Drug Discovery

Beyond its use as a piperazine isostere in antibacterials, the 2,5-diazabicyclo[4.1.0]heptane scaffold has shown promise in other therapeutic areas:

  • AKT Inhibitors: This scaffold has been incorporated into potent and selective inhibitors of the AKT serine/threonine kinase, a key node in cell signaling pathways implicated in cancer and other diseases.[5][6]

  • Sigma Receptor Modulators: Derivatives of 2,5-diazabicyclo[4.1.0]heptane have been investigated as ligands for sigma receptors, which are involved in a variety of neurological and psychiatric disorders.[7]

Conclusion and Future Outlook

2-Boc-2,5-diazabicyclo[4.1.0]heptane is a valuable and versatile building block for medicinal chemistry. Its constrained bicyclic structure offers a unique opportunity to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. The synthetic protocols outlined in this guide are robust and scalable, allowing for the efficient incorporation of this scaffold into a wide range of molecular architectures. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that 2,5-diazabicyclo[4.1.0]heptane and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

  • One-pot synthesis of 5-dichloroacetyl-6-methyl-9-oxo-1, 5... (n.d.).
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.).
  • Taylor, R. R., Twin, H. C., Wen, W. W., Mallot, R. J., Lough, A. J., Gray-Owen, S. D., & Batey, R. A. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377.
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Application Notes and Protocols for the Boc-Deprotection of 2,5-Diazabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,5-Diazabicyclo[4.1.0]heptane Scaffold and the Role of Boc Protection

The 2,5-diazabicyclo[4.1.0]heptane core, a unique bridged heterocyclic system featuring a strained cyclopropane ring fused to a piperazine-like structure, is an emerging scaffold in medicinal chemistry and drug discovery. Its rigid conformation and distinct three-dimensional architecture offer novel opportunities for designing compounds with specific pharmacological profiles. The synthesis and functionalization of these molecules often necessitate the use of protecting groups for the nitrogen atoms to control reactivity and enable selective transformations.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of synthetic conditions and its susceptibility to cleavage under acidic conditions.[1][2] However, the inherent ring strain of the cyclopropane moiety in 2,5-diazabicyclo[4.1.0]heptane derivatives introduces a significant challenge: the potential for ring-opening or rearrangement under harsh deprotection conditions.[3][4][5] Therefore, the selection of an appropriate Boc-deprotection strategy is critical to preserve the integrity of this valuable scaffold.

This application note provides a comprehensive guide to various Boc-deprotection conditions for 2,5-diazabicyclo[4.1.0]heptane derivatives, detailing standard acidic protocols, milder alternatives, and troubleshooting advice for researchers working with this sensitive molecular framework.

I. Standard Acidic Boc-Deprotection: A Cautious Approach

Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane are the most common reagents for Boc-deprotection.[1][6][7] While efficient, their application to 2,5-diazabicyclo[4.1.0]heptane systems requires careful consideration of the potential for cyclopropane ring degradation. The high angle and torsional strain of the three-membered ring makes it susceptible to cleavage under strongly acidic conditions.[3][4][5]

Mechanism of Acid-Catalyzed Boc-Deprotection

The deprotection proceeds via a well-established mechanism initiated by the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc-Deprotection Boc-Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Amine->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid + t-Butyl Cation Protonated_Carbamate->Carbamic_Acid Cleavage Free_Amine Free Amine + CO₂ Carbamic_Acid->Free_Amine Decarboxylation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and effective method, but it is also the harshest. It is crucial to perform this reaction at low temperatures and for the shortest possible time to minimize potential side reactions involving the cyclopropane ring.

Materials and Reagents:

  • Boc-protected 2,5-diazabicyclo[4.1.0]heptane derivative

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product.

Reagent/ConditionTypical RangeRationale & Key Considerations
TFA Equivalents 5 - 20Higher equivalents lead to faster reaction but increase the risk of side reactions.
Solvent DCM, DioxaneDCM is standard; dioxane can also be used.[6][7]
Temperature 0 °C to RTStarting at 0 °C is highly recommended to control the reaction and minimize degradation of the cyclopropane ring.
Reaction Time 30 min - 4 hMonitor closely to avoid prolonged exposure to strong acid.
Protocol 2: Deprotection using HCl in Dioxane

4M HCl in dioxane is another common reagent for Boc deprotection and is sometimes considered slightly milder than TFA.[7][9][10]

Materials and Reagents:

  • Boc-protected 2,5-diazabicyclo[4.1.0]heptane derivative

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in a minimal amount of dioxane or a mixture of dioxane and methanol.

  • Acid Addition: Add the 4M HCl in dioxane solution (5-10 equivalents) to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product may precipitate as the hydrochloride salt.[7]

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the resulting solid with diethyl ether to remove non-polar impurities and collect the hydrochloride salt by filtration.

Reagent/ConditionTypical RangeRationale & Key Considerations
HCl Equivalents 5 - 10Sufficient excess is needed to drive the reaction to completion.
Solvent 1,4-Dioxane, MeOHDioxane is the standard solvent; methanol can be added to improve solubility.[7][10]
Temperature Room TemperatureGenerally sufficient for this reagent.[11]
Reaction Time 1 - 16 hCan be significantly longer than with TFA.[7]

II. Alternative and Milder Deprotection Strategies for Sensitive Substrates

Given the acid-sensitive nature of the 2,5-diazabicyclo[4.1.0]heptane core, exploring milder deprotection conditions is highly recommended to ensure the preservation of the molecular scaffold.

Deprotection_Decision Start Is the substrate acid-sensitive? Yes Yes Start->Yes No No Start->No Alternative_Methods Consider Alternative Methods Yes->Alternative_Methods Standard_Acidic Standard Acidic Methods (TFA, HCl/dioxane) No->Standard_Acidic Thermal Thermal Deprotection Alternative_Methods->Thermal Catalytic Catalytic Methods (e.g., Heteropolyacids) Alternative_Methods->Catalytic Mild_Acidic Mild Acidic/Neutral (e.g., Oxalyl Chloride/MeOH) Alternative_Methods->Mild_Acidic

Caption: Decision tree for selecting a Boc deprotection method.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method offers a significantly milder alternative to strong acids and proceeds at room temperature with good yields for a variety of substrates, including heterocycles.[12][13]

Materials and Reagents:

  • Boc-protected 2,5-diazabicyclo[4.1.0]heptane derivative

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Slowly add oxalyl chloride (3 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[12]

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product is often clean enough for subsequent steps without further purification.

Protocol 4: Thermal Deprotection in Water

For substrates that are thermally stable, heating in water can be a simple and environmentally friendly method for Boc deprotection.[14]

Materials and Reagents:

  • Boc-protected 2,5-diazabicyclo[4.1.0]heptane derivative

  • Deionized water

  • Reaction vial or flask with a condenser

Step-by-Step Procedure:

  • Reaction Setup: Suspend the Boc-protected compound in deionized water.

  • Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 10 minutes to several hours.[14]

  • Isolation: After cooling to room temperature, the product can be isolated by extraction with an appropriate organic solvent.

Protocol 5: Catalytic Deprotection with Heteropolyacids

Dawson heteropolyacids have been shown to be effective and reusable catalysts for the chemoselective deprotection of Boc groups under mild conditions.[15]

Materials and Reagents:

  • Boc-protected 2,5-diazabicyclo[4.1.0]heptane derivative

  • Dawson heteropolyacid (e.g., H₆P₂W₁₈O₆₂)

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add the heteropolyacid catalyst (10 mol%) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically fast.[15]

  • Work-up and Isolation: Upon completion, filter the catalyst. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

MethodReagentsSolventTemperatureTimeAdvantagesDisadvantages
Oxalyl Chloride Oxalyl Chloride, MeOHMethanolRoom Temp1 - 4 hMild, high yielding, suitable for heterocycles.[12][13]Generates CO as a byproduct.
Thermal (Water) WaterWater100 °C10 min - 2 h"Green" method, simple work-up.[14]Requires thermal stability of the substrate.
Heteropolyacid Dawson HeteropolyacidDCMRoom TempMinutesMild, catalytic, reusable catalyst.[15]Catalyst may need to be synthesized or purchased.

III. Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid or reagent.- Short reaction time or low temperature.- Steric hindrance around the Boc group.- Increase the equivalents of the deprotecting agent.- Extend the reaction time or slightly increase the temperature (with caution).- Switch to a more potent deprotection method (e.g., from HCl/dioxane to TFA).
Formation of Side Products (Potential Ring Opening) - Harsh acidic conditions.- Prolonged reaction time.- Switch to a milder deprotection method (see Section II).- Perform the reaction at a lower temperature (0 °C or below).- Monitor the reaction very closely and quench immediately upon completion.
Product is an Oil Instead of a Solid Salt - Formation of a TFA salt.- TFA salts are often oils.[10] Consider using HCl/dioxane to obtain a solid hydrochloride salt.
Difficulty in Product Isolation/Purification - Product is highly polar or water-soluble.- After work-up, consider using a solid-phase extraction (SPE) cartridge or ion-exchange resin for purification.[16]

IV. Conclusion

The successful Boc-deprotection of 2,5-diazabicyclo[4.1.0]heptane derivatives is a critical step in the synthesis of novel compounds based on this promising scaffold. While standard acidic conditions can be effective, the inherent strain of the cyclopropane ring necessitates a careful and considered approach. The milder, alternative methods presented in this application note offer valuable tools for researchers to deprotect these sensitive molecules while preserving their structural integrity. Careful monitoring of reaction conditions and the selection of the most appropriate method based on the specific substrate are paramount to achieving high yields and purity.

V. References

  • Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate. Available at: [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Available at: [Link]

  • Boc De-protection. Reddit. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PMC - NIH. Available at: [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Available at: [Link]

  • Cycloalkanes and Their Relative Stabilities. Chemistry LibreTexts. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Semantic Scholar. Available at: [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available at: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. Available at: [Link]

  • Stability of Cycloalkanes - Angle Strain. YouTube. Available at: [Link]

  • Development of Diversified Methods for Chemical Modification of the 5,6-Double Bond of Uracil Derivatives Depending on Active Methylene Compounds. MDPI. Available at: [Link]

  • Utilizing terpene derivatives in the synthesis of annulated terpene-imidazoles with application in the nitroaldol reaction. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Ciprofloxacin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Ciprofloxacin and the Quest for Superior Analogues

Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections. Its broad-spectrum activity is attributed to its inhibitory action on bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1][2] However, the emergence of antibiotic resistance poses a significant threat to its clinical efficacy, necessitating the development of novel analogues with enhanced potency, expanded spectra of activity, and improved safety profiles.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ciprofloxacin analogues. We will delve into the core synthetic strategies, provide detailed experimental protocols, and offer insights into the chemical principles that underpin these methodologies. The focus is on providing a practical and scientifically rigorous framework for the rational design and synthesis of next-generation fluoroquinolone antibiotics.

Core Synthetic Strategies: Building the Fluoroquinolone Scaffold

The synthesis of Ciprofloxacin and its analogues generally involves two key strategic stages: the construction of the core quinolone ring system and the subsequent introduction of the C-7 substituent, typically a piperazine derivative.

The Gould-Jacobs Reaction: A Classic Approach to the Quinolone Core

A foundational method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[4][5][6][7] This thermal cyclization process involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by an intramolecular cyclization at high temperatures.[4][5]

The reaction proceeds through the following key steps:

  • Condensation: A nucleophilic attack by the aniline's amino group on the ethoxymethylenemalonate ester, followed by the elimination of ethanol, forms an anilidomethylenemalonic ester intermediate.[4]

  • Thermal Cyclization: High temperatures (often exceeding 250 °C) induce a 6-electron electrocyclization to form the quinoline ring.[4][5] This step can be carried out in high-boiling solvents like diphenyl ether or more efficiently using microwave irradiation.[4][8]

  • Tautomerization and Saponification/Decarboxylation: The resulting 4-oxo-quinoline-3-carboxylate exists in equilibrium with its 4-hydroxy-quinoline-3-carboxylate tautomer.[4][5] Subsequent saponification of the ester followed by decarboxylation yields the desired 4-hydroxyquinoline core.[4][5]

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate Anilidomethylenemalonic Ester Intermediate Aniline->Intermediate Condensation (-EtOH) MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate QuinoloneCore 4-Hydroxyquinoline Core Intermediate->QuinoloneCore Thermal Cyclization (High Temp / Microwave)

Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.

Nucleophilic Aromatic Substitution (SNAr): Introducing the C-7 Substituent

With the quinolone core in hand, the next critical step is the introduction of the desired substituent at the C-7 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[9][10] For the synthesis of Ciprofloxacin and many of its analogues, this involves the displacement of a leaving group (commonly a halogen) on the quinolone ring by a piperazine derivative.[11]

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[9][10] In the context of fluoroquinolone synthesis, the carbonyl group at C-4 and the carboxylic acid at C-3 act as activating groups.

SNAr_Reaction QuinoloneHalide 7-Halo-Quinolone Intermediate Meisenheimer Meisenheimer Complex (Resonance Stabilized) QuinoloneHalide->Meisenheimer Nucleophilic Attack Piperazine Piperazine Derivative Piperazine->Meisenheimer CiprofloxacinAnalogue Ciprofloxacin Analogue Meisenheimer->CiprofloxacinAnalogue Elimination of Halide

Caption: Nucleophilic aromatic substitution for C-7 functionalization.

Experimental Protocols: Synthesis of a Representative Ciprofloxacin Analogue

The following protocols detail a representative synthesis of a Ciprofloxacin analogue, starting from 2,4-dichloro-5-fluoro benzoyl chloride. This route is widely recognized and offers a practical approach for laboratory-scale synthesis.[12]

Protocol 1: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the construction of the key quinolone intermediate in a one-pot procedure.[12]

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
2,4-dichloro-5-fluoro benzoyl chloride228.45 g/mol 1.0
3-dimethylamino-acrylic acid methyl ester129.16 g/mol 1.12
Triethylamine101.19 g/mol 1.51
Toluene92.14 g/mol Solvent
Cyclopropylamine57.09 g/mol 1.33
Potassium carbonate138.21 g/mol 1.12
N,N-dimethylformamide (DMF)73.09 g/mol Solvent

Procedure:

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-dimethylamino-acrylic acid methyl ester in toluene. Cool the solution to 10-15°C.

  • Add triethylamine dropwise over 15 minutes, maintaining the temperature.

  • After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene dropwise over 30 minutes, keeping the temperature between 10-15°C.

  • Allow the reaction mixture to stir for an additional 10 minutes at room temperature.

  • Enamine Formation: Gradually increase the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion, cool the reaction mixture to room temperature. Add cyclopropylamine and stir for 1 hour.

  • Ring Closure: Add potassium carbonate and N,N-dimethylformamide (DMF) to the mixture and stir for 10 minutes at room temperature.

  • Heating and Isolation: Increase the temperature to 120-125°C, collecting the toluene that distills off at 110-115°C. Stir for 4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mass to 35-40°C and quench by pouring it into ice water.

  • Stir at room temperature for 1.5 hours to allow for precipitation.

  • Filter the solid product, wash with water, and dry under vacuum to yield methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 2: Nucleophilic Substitution with a Substituted Piperazine

This protocol details the introduction of a substituted piperazine at the C-7 position to yield the final Ciprofloxacin analogue.

Materials and Reagents:

ReagentMolecular WeightQuantity (molar eq.)
Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate311.71 g/mol 1.0
Substituted Piperazine (e.g., N-methylpiperazine)Varies4.0
Dimethyl sulfoxide (DMSO)78.13 g/mol Solvent
4 N Hydrochloric acid (HCl)36.46 g/mol For pH adjustment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate in dimethyl sulfoxide (DMSO).

  • Addition of Piperazine: Add the desired substituted piperazine to the mixture.

  • Heating: Heat the reaction mixture to 90°C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the starting material is completely consumed, cool the reaction mixture to room temperature.

  • pH Adjustment and Precipitation: Carefully add 4 N HCl to the mixture to adjust the pH to approximately 7.

  • Allow the Ciprofloxacin analogue to precipitate gradually in a refrigerator at 4°C.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Overall_Workflow cluster_protocol1 Protocol 1: Quinolone Core Synthesis cluster_protocol2 Protocol 2: C-7 Substitution Start1 2,4-dichloro-5-fluoro benzoyl chloride Step1_1 Acylation with 3-dimethylamino-acrylic acid methyl ester Start1->Step1_1 Step1_2 Enamine Formation Step1_1->Step1_2 Step1_3 Cyclization with cyclopropylamine Step1_2->Step1_3 Step1_4 Ring Closure with K2CO3 Step1_3->Step1_4 Intermediate Methyl 1-cyclopropyl-6-fluoro-7-chloro- 4-oxo-1,4-dihydroquinoline-3-carboxylate Step1_4->Intermediate Start2 Quinolone Intermediate Intermediate->Start2 Step2_1 Nucleophilic Substitution with Substituted Piperazine Start2->Step2_1 Step2_2 Work-up and pH Adjustment Step2_1->Step2_2 FinalProduct Ciprofloxacin Analogue Step2_2->FinalProduct

Caption: Overall experimental workflow for the synthesis of a Ciprofloxacin analogue.

Characterization and Analysis

The synthesized Ciprofloxacin analogues should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Determination: As an indicator of purity.

Structure-Activity Relationship (SAR) and Future Directions

The development of novel Ciprofloxacin analogues is guided by an understanding of their structure-activity relationships (SAR).[13] Modifications at various positions of the Ciprofloxacin scaffold can significantly impact its antibacterial activity, spectrum, and safety profile.[13][14]

  • C-7 Position: The piperazine ring at the C-7 position is a primary site for modification to enhance antibacterial potency and modulate pharmacokinetic properties.[1][13][15] Introducing different substituents on the piperazine ring can lead to analogues with improved activity against resistant strains.

  • N-1 Position: The cyclopropyl group at the N-1 position is crucial for potent activity against Gram-negative bacteria.[16]

  • C-8 Position: Modifications at the C-8 position can influence the antibacterial spectrum and phototoxicity.

  • C-3 Carboxylic Acid: The carboxylic acid at C-3 is essential for binding to DNA gyrase. Esterification to create prodrugs can improve solubility and bioavailability.[17]

Future research in this field will likely focus on the design of hybrid molecules that combine the fluoroquinolone scaffold with other pharmacophores to overcome existing resistance mechanisms and to develop compounds with novel mechanisms of action.[2][13]

References

  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem.
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - MDPI. [Link]

  • (PDF) Synthesis of Ciprofloxacin-Based Compounds: A Review - ResearchGate. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PubMed Central. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. [Link]

  • Gould-Jacobs Reaction. [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme - PMC - PubMed Central. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: - Biotage. [Link]

  • (PDF) Ciprofloxacin analogues: drug likeness, biological and molecular docking studies. [Link]

  • Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not - ResearchGate. [Link]

  • Ciprofloxacin Synthesis. [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery - MDPI. [Link]

  • Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity | An-Najah Staff. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. [Link]

  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PMC - NIH. [Link]

  • 18 - Addition of Nucleophiles to Alkenes and Aromatic Systems - YouTube. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

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The Strategic Application of 2,5-Diazabicyclo[4.1.0]heptane Scaffolds in Palladium-Catalyzed C-N Coupling for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug development, the piperazine ring stands as a quintessential privileged scaffold, embedded in a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles. However, the quest for novel chemical matter with enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates the exploration of bioisosteric replacements. The 2,5-diazabicyclo[4.1.0]heptane core, a rigidified piperazine analogue featuring a fused cyclopropane ring, has emerged as a compelling surrogate. Its unique three-dimensional structure and altered electronic properties offer a sophisticated tool for medicinal chemists to navigate complex biological targets. A key enabling technology for integrating this valuable scaffold into drug candidates is the palladium-catalyzed C-N cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of arylamines.[1][2]

This technical guide provides an in-depth exploration of the use of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0) and its deprotected counterpart as substrates in palladium-catalyzed C-N coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and showcase the strategic advantages of this building block in the synthesis of complex, biologically active molecules.

The Substrate: Properties of CAS 1228675-18-0 and its Active Form

This compound is a stable, commercially available building block. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the free secondary amine.

PropertyValue
CAS Number 1228675-18-0[3]
Chemical Name This compound
Molecular Formula C₁₀H₁₈N₂O₂[3]
Molecular Weight 198.26 g/mol [3]
Appearance Colorless to yellow liquid or semi-solid
Storage 2-8°C, inert atmosphere

For many synthetic applications, particularly those requiring the diazabicycle to bridge two different molecular fragments, the Boc group is removed to expose the second nitrogen for subsequent reactions. The deprotected form, 2,5-diazabicyclo[4.1.0]heptane, is the active nucleophile in the C-N coupling reactions detailed below.

The Reaction: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4][5] The reaction employs a palladium catalyst, typically in conjunction with a phosphine-based ligand, to couple an amine with an aryl halide or pseudohalide. The judicious selection of the ligand is critical for achieving high yields and broad substrate scope.[6]

The general catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.

Buchwald-Hartwig_Amination_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Note 1: Synthesis of a Ciprofloxacin Analogue

A key demonstration of the utility of the 2,5-diazabicyclo[4.1.0]heptane scaffold in drug discovery is the synthesis of a novel analogue of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. This work, pioneered by Batey and colleagues, showcases a direct and efficient C-N coupling strategy.[1][2]

The lower basicity of the diazabicyclo[4.1.0]heptane core compared to piperazine, a consequence of the electron-withdrawing nature of the fused cyclopropane ring, can offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]

Experimental Protocol: Palladium-Catalyzed N-Arylation of 2,5-Diazabicyclo[4.1.0]heptane

This protocol is adapted from the work of Batey and colleagues for the coupling of 2,5-diazabicyclo[4.1.0]heptane with a fluoroquinolone core.

Materials:

  • 2,5-Diazabicyclo[4.1.0]heptane (deprotected from CAS 1228675-18-0)

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (or suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (e.g., L6 as cited in the original work)[1]

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add cesium carbonate (2.5 equivalents relative to the aryl halide).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2-5 mol%) and the phosphine ligand (4-10 mol%) in a small amount of anhydrous DMF. Allow the mixture to stir for 10-15 minutes to form the active catalyst complex.

  • Addition of Reagents: To the Schlenk flask containing the base, add the aryl halide (1.0 equivalent) and the 2,5-diazabicyclo[4.1.0]heptane (1.2-1.5 equivalents).

  • Initiation of Reaction: Add the pre-formed catalyst solution to the Schlenk flask via syringe, followed by the remaining anhydrous DMF to achieve the desired reaction concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ciprofloxacin_Analogue_Synthesis cluster_workflow Synthetic Workflow Start Start: Aryl Halide & Diazabicycle Catalyst_Prep Catalyst Pre-formation (Pd(OAc)₂ + Ligand) Reaction C-N Coupling (Cs₂CO₃, DMF, 80-110°C) Start->Reaction Add Reagents & Base Catalyst_Prep->Reaction Add Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Product: Ciprofloxacin Analogue Purification->End

Caption: Experimental workflow for the synthesis of a Ciprofloxacin analogue.

Application Note 2: Use in Multi-Step Synthesis of Pharmaceutical Intermediates

Recent patent literature highlights the use of the Boc-protected form, CAS 1228675-18-0, directly in Buchwald-Hartwig amination reactions for the synthesis of complex intermediates for GLP-1R agonists.[7] This approach is advantageous as it allows for the selective arylation of the unprotected nitrogen, leaving the Boc-protected nitrogen available for subsequent deprotection and further functionalization.

Protocol Considerations for Direct Use of CAS 1228675-18-0

When using this compound as the nucleophile, the general protocol remains similar to the one described above. However, the following points should be considered:

  • Stoichiometry: As the molecule is mono-protected, a stoichiometry of 1.1-1.3 equivalents relative to the aryl halide is typically sufficient.

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often employed, in addition to inorganic bases like Cs₂CO₃ or K₃PO₄. The choice of base can be critical and may require optimization depending on the specific substrates.

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are commonly used, in addition to DMF.

  • Post-Coupling Deprotection: The resulting Boc-protected product can be readily deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to reveal the free amine for subsequent synthetic transformations.

Conclusion: A Versatile Building Block for Modern C-N Coupling Chemistry

The 2,5-diazabicyclo[4.1.0]heptane scaffold, accessed via CAS 1228675-18-0, represents a valuable building block for medicinal chemists and drug development professionals. Its successful incorporation into complex molecules via palladium-catalyzed C-N coupling reactions has been demonstrated in the synthesis of potent antibacterial agents and other pharmaceutical intermediates. The protocols and considerations outlined in this guide provide a solid foundation for researchers to leverage this unique scaffold in their own synthetic endeavors, enabling the exploration of new chemical space and the development of next-generation therapeutics. The continued evolution of catalyst systems for C-N coupling will undoubtedly further expand the utility and accessibility of this important synthetic transformation.[1][7]

References

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Batey, R. A.; et al. Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 2010 , 66 (18), 3370-3377. [Link]

  • DSpace@MIT: Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. [Link]

  • D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 2007 , 36, 1095-1108. [Link]

  • ResearchGate: Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338-6361. [Link]

  • Chen, G.; Shaughnessy, K. H. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 2014 , 47 (4), 1231–1245. [Link]

  • Google Patents: US20230322758A1 - Compounds as glp-1r agonists.
  • Emadi, R.; et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023 , 13, 19445-19468. [Link]

  • Organic Chemistry Portal: Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fors, B. P.; Buchwald, S. L. Pd-Catalyzed C-N and C-O Cross-Coupling Reactions. Doctoral Thesis, Massachusetts Institute of Technology, 2010 . [Link]

  • Liu, H.; et al. Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Chemical Communications, 2016 , 52, 12155-12158. [Link]

  • Wikipedia: Buchwald–Hartwig amination. [Link]

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Experimental procedure for synthesizing AKT inhibitors with this compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for Synthesizing and Evaluating the Pan-AKT Inhibitor Capivasertib (AZD5363)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Central Node of Cancer Signaling

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Its dysregulation, often through mutations in genes like PIK3CA, PTEN, and AKT1, is a hallmark of numerous human cancers, leading to uncontrolled cell division and resistance to apoptosis.[3][4] As a central node in this pathway, the serine/threonine kinase AKT (Protein Kinase B) represents a highly attractive target for therapeutic intervention.[4][5]

Capivasertib (also known as AZD5363) is a potent, orally bioavailable, ATP-competitive small molecule that inhibits all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][6][7] Its development marks a significant advancement in targeting AKT-driven malignancies. In combination with fulvestrant, Capivasertib is approved for treating certain types of advanced breast cancer with specific genetic alterations.[3][8][9]

This document provides a comprehensive guide for the laboratory-scale synthesis of Capivasertib, its subsequent purification and characterization, and detailed protocols for evaluating its biological activity in vitro. The methodologies are designed to be robust and reproducible, providing a framework for researchers investigating novel AKT inhibitors or exploring the therapeutic potential of Capivasertib in various preclinical models.

Mechanism of Action

Capivasertib exerts its therapeutic effect by binding to the ATP-binding pocket within the kinase domain of all three AKT isoforms.[1][7] This competitive inhibition prevents the phosphorylation and subsequent activation of AKT, effectively shutting down downstream signaling. The blockade of AKT activity leads to the reduced phosphorylation of numerous substrates, including GSK3β, FOXO transcription factors, and PRAS40, ultimately resulting in decreased cell growth and survival signals.[1][4]

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (T308) Downstream Downstream Effectors (GSK3β, PRAS40, FOXO) AKT->Downstream phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Capivasertib Capivasertib (AZD5363) Capivasertib->AKT INHIBITS

Figure 1: The PI3K/AKT Signaling Pathway and Point of Inhibition by Capivasertib.

Part 1: Chemical Synthesis of Capivasertib (AZD5363)

The synthesis of Capivasertib can be accomplished through a multi-step process. The following protocol is a representative pathway based on published synthetic routes.[6][10] Researchers must adhere to all institutional safety guidelines and perform reactions in a well-ventilated fume hood.

Synthesis_Workflow Start Starting Materials: (S)-3-amino-3-(4-chlorophenyl)propan-1-ol & Protected Piperidine Carboxylic Acid Step1 Step 1: Amide Coupling Start->Step1 Intermediate1 Intermediate A: Protected Amide Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate B: Piperidine Amine Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 Final Capivasertib (AZD5363) Step3->Final

Figure 2: High-Level Synthetic Workflow for Capivasertib (AZD5363).

Materials and Reagents
  • (S)-3-amino-3-(4-chlorophenyl)propan-1-ol

  • 1-(tert-butoxycarbonyl)-4-amino-piperidine-4-carboxylic acid

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), Anhydrous

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)

Protocol 1.1: Step 1 - Amide Coupling

Causality: This step forms the core amide bond of the molecule. HATU is a highly efficient and common peptide coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction.

  • To a solution of 1-(tert-butoxycarbonyl)-4-amino-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (Intermediate A) by flash column chromatography on silica gel.

Protocol 1.2: Step 2 - Boc Deprotection

Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to the conditions of the amide coupling but is readily cleaved under acidic conditions, such as with TFA, to reveal the piperidine nitrogen for the subsequent reaction.

  • Dissolve the purified Intermediate A (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, ~10-20 eq, typically 20-50% v/v in DCM) dropwise at 0 °C.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude salt (Intermediate B) is often used directly in the next step without further purification, after ensuring the removal of residual acid by co-evaporation with a solvent like toluene or by basifying the solution.

Protocol 1.3: Step 3 - Nucleophilic Aromatic Substitution (SNAr)

Causality: This is the final bond-forming step. The deprotected piperidine nitrogen acts as a nucleophile, displacing the chlorine atom on the electron-deficient pyrrolopyrimidine ring. A base (DIPEA) is required to neutralize the HCl generated during the reaction.

  • Dissolve the crude Intermediate B (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol.

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0-1.2 eq) and DIPEA (3.0-4.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction for the formation of the final product by LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or preparative HPLC to yield Capivasertib as a solid.

Part 2: Purification and Characterization

Trustworthiness: Rigorous characterization is essential to confirm the identity, purity, and integrity of the synthesized compound before its use in biological assays.

Protocol 2.1: Purification
  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for final purification.

  • Column: Use a suitable preparative C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA or formic acid is typically used.

  • Detection: Monitor the elution at a suitable wavelength, such as 254 nm or 257 nm.[11][12]

  • Post-Purification: Combine the fractions containing the pure product and lyophilize to obtain the final compound as a solid (often as a TFA or HCl salt, depending on the mobile phase and subsequent workup).

Protocol 2.2: Characterization
  • Purity Analysis (Analytical HPLC/UPLC):

    • Assess the purity of the final compound using an analytical C18 column with a fast gradient. Purity should ideally be >95% for use in biological assays.[11][13]

  • Identity Confirmation (Mass Spectrometry):

    • Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the synthesized Capivasertib. The observed mass should be within 5 ppm of the theoretical calculated value for the protonated molecule [M+H]⁺.[14]

  • Structural Elucidation (NMR Spectroscopy):

    • Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The observed chemical shifts, coupling constants, and integration should be consistent with the structure of Capivasertib.

Part 3: In Vitro Evaluation of Biological Activity

The following protocols outline key experiments to validate the inhibitory activity of the synthesized Capivasertib.

Protocol 3.1: Cell-Free Kinase Inhibition Assay (IC₅₀ Determination)

Causality: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified AKT kinase isoforms. It provides a quantitative measure of potency (IC₅₀) in a controlled, cell-free environment. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity.[15]

  • Materials: Recombinant human AKT1, AKT2, and AKT3 enzymes; suitable substrate (e.g., GSK3α/β peptide); ATP; ADP-Glo™ Kinase Assay kit.

  • Procedure: a. Prepare serial dilutions of synthesized Capivasertib in kinase buffer containing DMSO (final DMSO concentration should be ≤1%). b. In a 384-well plate, add the compound dilutions. c. Add a solution containing the AKT enzyme and substrate. d. Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for each enzyme). e. Incubate the plate at 30°C for 1 hour. f. Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. g. Measure luminescence using a plate reader. h. Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). i. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Representative Kinase Inhibitory Activity of Capivasertib

Kinase Target Reported IC₅₀ (nM) Assay Type
AKT1 ~2-3 Cell-free kinase assay
AKT2 ~7-13 Cell-free kinase assay
AKT3 ~7-9 Cell-free kinase assay
PKA >100 Cell-free kinase assay
ROCK >100 Cell-free kinase assay

(Data adapted from published literature for reference)[10][16]

Protocol 3.2: Cellular Target Engagement Assay (Western Blot)

Causality: This cell-based assay confirms that the compound can enter cells and inhibit its intended target in a biological context. It measures the phosphorylation status of a direct downstream substrate of AKT, such as GSK3β at Serine 9.[16] A reduction in phosphorylation indicates successful target engagement.

  • Cell Line Selection: Use a cancer cell line with a known activated PI3K/AKT pathway (e.g., BT474, LNCaP, or MDA-MB-468).[17]

  • Procedure: a. Plate cells and allow them to adhere overnight. b. Serum-starve the cells for 16-24 hours to reduce basal pathway activity. c. Pre-treat the cells with various concentrations of synthesized Capivasertib or vehicle control (DMSO) for 2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the AKT pathway. e. Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. f. Determine the protein concentration of the lysates using a BCA assay. g. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. h. Probe the membrane with primary antibodies against phospho-GSK3β (Ser9), total GSK3β, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin). i. Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. j. A dose-dependent decrease in the p-GSK3β/total GSK3β ratio will confirm cellular AKT inhibition.

Protocol 3.3: Cell Viability Assay (GI₅₀ Determination)

Causality: This assay measures the functional consequence of AKT inhibition on cell proliferation and survival. It determines the concentration of the compound required to inhibit cell growth by 50% (GI₅₀).

  • Materials: Selected cancer cell lines, appropriate growth media, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of synthesized Capivasertib or vehicle control. c. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. d. Following incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cellular ATP levels, which correlate with cell viability. e. Measure luminescence using a plate reader. f. Calculate the percent growth inhibition relative to the vehicle control. g. Determine the GI₅₀ value by fitting the data to a dose-response curve.

Table 2: Representative Cellular Potency of Capivasertib

Cell Line Cancer Type Pathway Alteration Reported GI₅₀ (µM)
BT474c Breast PIK3CA mutant ~0.5 - 0.8
LNCaP Prostate PTEN-null ~0.05 - 0.1
MDA-MB-468 Breast PTEN-null ~0.3 - 0.4

(Data adapted from published literature for reference)[17]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Capivasertib? Retrieved from [Link]

  • Oncology News Central. (n.d.). Capivasertib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Breast Cancer Now. (n.d.). Capivasertib (Truqap). Retrieved from [Link]

  • National Institutes of Health. (2023, November 16). Capivasertib. PMC. Retrieved from [Link]

  • AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The emerging role of capivasertib in breast cancer. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Capivasertib: The Breakthrough Cancer Treatment of the Decade's. Retrieved from [Link]

  • ResearchGate. (n.d.). Akt kinase assay and inhibitor screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibitor Hijacking of Akt Activation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational states of AKT. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology. Retrieved from [Link]

  • AACR Journals. (2008, April 1). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Veeprho. (n.d.). Capivasertib Impurities and Related Compound. Retrieved from [Link]

  • South Eastern European Journal of Public Health. (n.d.). Impurity Profiling of Some Anti-Cancer Drugs/Capivasertib. Retrieved from [Link]

  • Google Patents. (n.d.). US10039766B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • National Institutes of Health. (n.d.). Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis. PMC. Retrieved from [Link]

  • South Eastern European Journal of Public Health. (2025, February 11). Impurity Profiling of Some Anti-Cancer Drugs/Capivasertib. Retrieved from [Link]

  • ResearchGate. (2024, May 12). Impurity Profiling of Some Anti-Cancer Drugs/Capivasertib. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Capivasertib-impurities. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Boc-2,5-diazabicyclo[4.1.0]heptane is a conformationally constrained piperazine analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure, where a cyclopropane ring is fused to a piperazine ring, imparts unique physicochemical properties compared to flexible piperazine moieties commonly found in pharmaceutical agents.[1] This structural modification can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. The lower basicity of the diazabicyclo[4.1.0]heptane core, attributed to the electron-withdrawing nature of the adjacent cyclopropane ring, is a notable feature that can influence drug-receptor interactions and absorption, distribution, metabolism, and excretion (ADME) properties.[1] Given its potential as a valuable building block, a robust and scalable synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane is crucial for its widespread application in drug discovery programs.

This document provides a comprehensive guide for the large-scale synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane, addressing key considerations from reaction conditions to purification and safety. The protocols described herein are designed to be self-validating and are supported by established chemical principles and literature precedents.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane can be efficiently achieved through a multi-step sequence starting from readily available materials. The key transformations involve the formation of a dihydropyrazine intermediate, followed by a diastereoselective cyclopropanation, and finally, a selective N-Boc protection.

Synthetic_Pathway A 1,2-Diaminoethane C 2,3-Dihydropyrazine A->C Condensation B Ethyl Glyoxalate B->C D 2,5-Diazabicyclo[4.1.0]heptane C->D Simmons-Smith Cyclopropanation E 2-Boc-2,5-diazabicyclo[4.1.0]heptane D->E Selective Boc Protection

Caption: Synthetic pathway for 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Part 1: Synthesis of the 2,5-Diazabicyclo[4.1.0]heptane Core

The cornerstone of this synthesis is the construction of the bicyclic core. A highly effective method for this is the Simmons-Smith cyclopropanation of a suitable dihydropyrazine precursor.[1] This reaction is known for its high stereoselectivity, which is crucial for establishing the desired geometry of the final product.

Protocol 1: Large-Scale Synthesis of 2,5-Diazabicyclo[4.1.0]heptane

Materials and Reagents:

  • 1,2-Diaminoethane

  • Ethyl glyoxalate (50% solution in toluene)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Large-capacity, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Inert gas inlet and outlet

  • Cooling system (chiller)

  • Large-scale rotary evaporator

  • Separatory funnels

  • Filtration apparatus

Procedure:

  • Synthesis of 2,3-Dihydropyrazine:

    • To a cooled (0-5 °C) solution of ethyl glyoxalate in toluene in the reactor, slowly add a solution of 1,2-diaminoethane in toluene while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude 2,3-dihydropyrazine, which can be used in the next step without further purification.

  • Simmons-Smith Cyclopropanation:

    • Under an inert atmosphere, charge the reactor with anhydrous DCM and the crude 2,3-dihydropyrazine.

    • Cool the solution to -10 to 0 °C.

    • Slowly add diethylzinc solution via the addition funnel, maintaining the internal temperature below 5 °C.

    • After the addition of diethylzinc, add diiodomethane dropwise at a rate that keeps the temperature below 5 °C. An exotherm may be observed.

    • Once the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. Caution: This quenching is exothermic and will release flammable gases. Ensure adequate ventilation and no nearby ignition sources.

    • Once the gas evolution has ceased, add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

    • Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,5-diazabicyclo[4.1.0]heptane.

Part 2: Selective Mono-Boc Protection

A significant challenge in the synthesis of the target molecule is the selective protection of one of the two secondary amine groups.[2] Direct reaction with Boc-anhydride can lead to a mixture of mono-protected, di-protected, and unprotected diamine.[2][3] A common strategy to achieve mono-protection is to use a limiting amount of the protecting agent or to employ methods that differentiate the reactivity of the two amino groups.

Protocol 2: Large-Scale Selective Mono-Boc Protection

Materials and Reagents:

  • Crude 2,5-diazabicyclo[4.1.0]heptane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate gradient)

Equipment:

  • Large-capacity reactor with overhead stirring and temperature control

  • Addition funnel

  • Large-scale rotary evaporator

  • Large-scale chromatography system (if required)

Procedure:

  • Reaction Setup:

    • Dissolve the crude 2,5-diazabicyclo[4.1.0]heptane in DCM or THF in the reactor.

    • Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.

    • Cool the mixture to 0 °C.

  • Boc Protection:

    • Dissolve di-tert-butyl dicarbonate (0.95-1.0 equivalents) in a minimal amount of the reaction solvent.

    • Add the Boc₂O solution dropwise to the stirred diamine solution at 0 °C over a period of 1-2 hours.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS to maximize the formation of the mono-Boc product and minimize the di-Boc byproduct.

  • Work-up and Purification:

    • Once the reaction is deemed complete, quench with water.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-Boc product from unreacted starting material and the di-Boc protected byproduct.

Data Summary and Characterization

Parameter2,3-Dihydropyrazine2,5-Diazabicyclo[4.1.0]heptane2-Boc-2,5-diazabicyclo[4.1.0]heptane
Appearance Yellow to brown oilColorless to pale yellow oilWhite to off-white solid
Typical Yield >90% (crude)60-70% (after work-up)70-85% (after chromatography)
Purity (by LC-MS) Varies>85% (crude)>98%
Key ¹H NMR Signals Signals corresponding to the imine and ethylene bridge protons.Characteristic signals for the cyclopropyl and piperazine ring protons.Appearance of a large singlet around 1.4 ppm for the Boc group protons.
Key ¹³C NMR Signals Signals for the imine and sp³ carbons.Upfield signals for the cyclopropyl carbons.Carbonyl signal around 155 ppm and the quaternary carbon of the Boc group around 80 ppm.

Process Optimization and Safety Considerations

Process Optimization Workflow:

Optimization_Workflow Start Define Critical Quality Attributes (CQAs) (Purity, Yield) Parameters Identify Critical Process Parameters (CPPs) (Temperature, Stoichiometry, Reaction Time) Start->Parameters DoE Design of Experiments (DoE) (e.g., Factorial Design) Parameters->DoE Execution Execute Experiments at Lab/Pilot Scale DoE->Execution Analysis Analyze Results and Model the Process Execution->Analysis Optimization Determine Optimal Operating Conditions Analysis->Optimization ScaleUp Scale-up to Production Optimization->ScaleUp Validation Process Validation and QC ScaleUp->Validation End Robust Large-Scale Process Validation->End

Caption: A typical workflow for process optimization and scale-up.

Safety Considerations:

  • Diethylzinc: Highly pyrophoric and reacts violently with water. Handle under a strict inert atmosphere. Use appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves.

  • Diiodomethane: A toxic and lachrymatory substance. Handle in a well-ventilated fume hood.

  • Quenching of Simmons-Smith Reaction: The quenching process is highly exothermic and releases flammable gases. Perform the quench slowly, at low temperature, and with adequate ventilation.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before commencing any work. Ensure that all personnel are trained on the specific hazards of the reagents and reactions involved.

Conclusion

The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane. By carefully controlling the reaction parameters, particularly during the Simmons-Smith cyclopropanation and the selective mono-Boc protection steps, high yields of the desired product can be achieved. The provided framework for process optimization and the emphasis on safety are critical for the successful transition of this synthesis from the laboratory to a large-scale manufacturing setting. The availability of this key building block in significant quantities will undoubtedly facilitate its broader application in the discovery and development of novel therapeutics.

References

  • Vertexchem. (n.d.). 1,6-Diazabicyclo[4.1.0]heptane.
  • Anderson, J. E., & Siew, N. C. (1983). Synthesis and dynamic NMR studies of the 3,7‐diazabicyclo[4.1.0]heptane system. Journal of Heterocyclic Chemistry, 20(5), 1281-1285. Retrieved from [Link]

  • Ye, F., Wang, C., Ma, P., & Fu, Y. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. Retrieved from [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]

  • Horino, H., Mimura, T., Kagechika, K., Ohta, M., Kubo, H., & Kitagawa, M. (1998). Synthesis and antihypertensive activity of 4-(diazabicyclo[4.1.0]-heptenyloxy)benzopyran derivatives and their analogues. Chemical & Pharmaceutical Bulletin, 46(4), 602-609. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-70. Retrieved from [Link]

  • Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 285-294. Retrieved from [Link]

  • Kysil, W., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Arkivoc, 2001(2), 69-81. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]

  • Zhang, J., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(26), 20286-20289. Retrieved from [Link]

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  • Google Patents. (2020). EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same.
  • Kamal, A., et al. (2016). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 6(10), 8059-8066. Retrieved from [Link]

  • Doyle, A. G., & Nielsen, D. K. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of the American Chemical Society, 134(16), 6214-6217. Retrieved from [Link]

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Topic: The Role of Piperazine as an Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its presence is prominent in a vast number of FDA-approved drugs spanning a wide array of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3][4] This guide provides an in-depth exploration of the piperazine moiety's role in drug development. We will dissect its advantageous physicochemical properties, detail robust synthetic protocols for creating key piperazine intermediates, and present troubleshooting strategies to empower researchers in their synthetic endeavors.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for designing diverse libraries of biologically active compounds.[4][5] The piperazine ring is a quintessential example of such a scaffold. Its widespread use is not coincidental but is rooted in a unique combination of favorable properties that medicinal chemists leverage to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][6]

Key Physicochemical and Pharmacokinetic Properties:

  • Modulable Basicity: The two nitrogen atoms have pKa values that allow them to be protonated at physiological pH. This enhances aqueous solubility, a critical factor for bioavailability and formulation.[5] The basicity can be fine-tuned through substitution to optimize target engagement and cell permeability.

  • Synthetic Tractability: The secondary amine nature of the nitrogen atoms makes them readily available for a wide range of chemical modifications, particularly N-alkylation and N-arylation. This allows for the straightforward introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

  • Conformational Rigidity: The piperazine ring predominantly exists in a stable chair conformation. This provides a rigid and predictable three-dimensional scaffold, which is crucial for orienting substituents in a defined spatial arrangement to achieve optimal interaction with biological targets like enzymes and receptors.[6]

  • Metabolic Stability: The piperazine core is generally robust and resistant to metabolic degradation, contributing to improved in vivo half-life of drug candidates.

  • Versatility as a Linker: The diamine structure allows piperazine to act as a versatile linker, connecting two distinct pharmacophores within a single molecule to create multi-target-directed ligands or to simply bridge fragments in drug design.[6]

The strategic incorporation of a piperazine moiety has led to the development of numerous blockbuster drugs, including the anticancer agent Imatinib (Gleevec) and the erectile dysfunction medication Sildenafil (Viagra).[3]

Caption: General structure of the piperazine scaffold and its primary points for chemical modification.

Pharmacological Significance

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, making them indispensable in the treatment of numerous diseases.[1][7] This versatility underscores the "privileged" nature of the scaffold.

Therapeutic Areas with Prominent Piperazine-Containing Drugs:

  • Oncology: Imatinib, Olaparib, Bosutinib[1]

  • Central Nervous System (CNS): Antipsychotics (e.g., Trifluoperazine), Antidepressants, and Anxiolytics. The piperazine core is common in agents targeting serotonin and dopamine receptors.[8][9][10][11]

  • Infectious Diseases: Antibacterials (e.g., Ciprofloxacin), Antifungals (e.g., Itraconazole), Antivirals, and Antimalarials.[4][12]

  • Antihistamines: Cyclizine, Meclizine[4][13]

  • Anthelmintics: The parent compound, piperazine, acts by paralyzing parasites, leading to their expulsion.[14][15][16]

Core Synthetic Strategies and Protocols

The synthesis of piperazine derivatives primarily revolves around the functionalization of its two nitrogen atoms. A key challenge is achieving selective mono-functionalization, as the reactivity of both nitrogens can lead to mixtures of mono- and di-substituted products.[17]

Strategy 1: Selective Mono-N-Alkylation via a Protecting Group

Direct alkylation of piperazine often yields a mixture of products. The most reliable method for achieving mono-alkylation is to use a protecting group, such as tert-butoxycarbonyl (Boc), to temporarily deactivate one of the nitrogen atoms.[17][18] The unprotected nitrogen can then be selectively alkylated, followed by deprotection to yield the desired mono-N-alkylated piperazine.

Protocol 1: Mono-N-Alkylation of N-Boc-Piperazine

This protocol details a two-step process: reductive amination followed by deprotection. Reductive amination is a versatile method for forming C-N bonds.

Step A: Reductive Amination of N-Boc-Piperazine

  • Objective: To introduce an alkyl group onto the unprotected nitrogen of N-Boc-piperazine.

  • Materials:

    • N-Boc-piperazine (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, catalytic amount)

  • Procedure:

    • To a solution of N-Boc-piperazine and the desired aldehyde/ketone in DCM, add a catalytic amount of acetic acid. The acid catalyzes the formation of the intermediate iminium ion.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the carbonyl starting material.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated, N'-Boc-protected piperazine.

Step B: Boc Deprotection

  • Objective: To remove the Boc protecting group to yield the final mono-N-alkylpiperazine.

  • Materials:

    • N-alkyl-N'-Boc-piperazine from Step A

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the product from Step A in DCM.

    • Add an excess of TFA (e.g., 20% v/v) or a 4M solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • Dissolve the residue in a minimal amount of DCM and basify with a saturated NaHCO₃ solution or aqueous NaOH to pH > 10.

    • Extract the product into DCM or another suitable organic solvent.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified mono-N-alkylpiperazine.

Strategy 2: N-Arylation via Buchwald-Hartwig Amination

The formation of an N-aryl bond is a critical transformation. While classical methods like the Ullmann condensation exist, the Palladium-catalyzed Buchwald-Hartwig amination is often the method of choice due to its broad substrate scope, higher yields, and milder reaction conditions.[19][20][21][22]

Protocol 2: Palladium-Catalyzed N-Arylation of Piperazine

  • Objective: To couple an aryl halide with piperazine to form an N-arylpiperazine intermediate.

  • Causality: This reaction relies on a Pd(0) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are used to promote the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base is required to deprotonate the amine.

  • Materials:

    • Piperazine (or a mono-protected piperazine for selective mono-arylation) (1.2-2.0 eq)

    • Aryl Halide (Ar-X, where X = Br, I, or Cl) (1.0 eq)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

    • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

    • To a dry Schlenk flask, add the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous, deoxygenated solvent via syringe, followed by the piperazine.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

    • After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Pd Catalyst, Ligand, & Base in Schlenk Flask purge Evacuate & Backfill with N₂/Ar (3x) start->purge add_reagents Add Anhydrous Solvent & Piperazine purge->add_reagents react Heat to 80-110 °C with Stirring add_reagents->react monitor Monitor by TLC / LC-MS react->monitor cool Cool to Room Temp monitor->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Wash (Water, Brine) filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final N-Arylpiperazine Intermediate

Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation reaction.

Table 1: Comparison of Common N-Arylation Methods

MethodCatalyst SystemTypical ConditionsSubstrate ScopeProsCons
Buchwald-Hartwig Pd / Phosphine Ligand80-110 °C, AnhydrousAr-I, Ar-Br, Ar-Cl, Ar-OTfHigh yields, broad scope, mild conditionsAir-sensitive, catalyst cost
Ullmann Condensation Cu / Ligand (optional)120-200 °C (classical)Ar-I, Ar-BrCost-effective catalystHarsh conditions, lower yields, requires activated aryl halides
Chan-Lam Coupling Cu(OAc)₂Room Temp, AirArylboronic acidsVery mild conditions, air-tolerantLimited by availability of boronic acids
Advanced Strategy: Direct C-H Functionalization

While functionalization at the nitrogen atoms is most common, recent advances have focused on the direct functionalization of the C-H bonds on the piperazine ring.[3][23] These methods, often employing photoredox or transition-metal catalysis, provide access to novel structural diversity that was previously difficult to achieve.[23][24] Over 80% of piperazine-containing drugs are substituted only at the nitrogen positions, highlighting the opportunity that C-H functionalization presents for creating new chemical entities.[3][23] These advanced protocols are beyond the scope of this introductory guide but represent an exciting frontier in piperazine chemistry.

Bioisosteric Replacement Strategies

In some cases, the piperazine ring may introduce undesirable properties, such as poor selectivity, off-target effects (e.g., hERG liability), or metabolic liabilities. In such scenarios, medicinal chemists employ bioisosteric replacement, where the piperazine is swapped for a different scaffold that mimics its size, shape, and electronic properties while mitigating the negative attributes.[25]

Common Bioisosteres for Piperazine:

  • Homopiperazine (1,4-diazepane): Adds flexibility.

  • Constrained Diamines (e.g., spirodiamines): Reduces conformational flexibility to improve selectivity and metabolic stability.[26][27]

  • Piperidines or Pyrrolidines: Can be used to replace one half of the piperazine to alter basicity and lipophilicity.[28]

The choice of a bioisostere is a critical decision in the lead optimization phase of drug discovery.[28]

Analytical Characterization of Intermediates

The synthesis of an intermediate must be validated to ensure its identity and purity before proceeding to subsequent steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized piperazine derivative. The integration and chemical shifts of the protons on the piperazine ring and its substituents provide definitive structural proof.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps assess the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity intermediate (>95%) is crucial for avoiding complications in subsequent reaction steps and for generating reliable biological data.

Conclusion

The piperazine scaffold is a powerful and versatile tool in the drug developer's arsenal. Its unique combination of physicochemical properties and synthetic accessibility has cemented its status as a privileged structure in medicinal chemistry.[1][5][6] A thorough understanding of the synthetic strategies for creating piperazine intermediates, from fundamental N-alkylation and N-arylation to advanced C-H functionalization, is essential for researchers aiming to design the next generation of therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this remarkable heterocyclic intermediate.

References

  • Al-Ghorbani, M., et al. (2022). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ACS Omega.
  • Sharma, K., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available at: [Link]

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  • Romanelli, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

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  • Zhang, R., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1197. Available at: [Link]

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  • Kollar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Available at: [Link]

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  • Singh, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

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Application Notes & Protocols: Palladium-Catalyzed Arylation of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Arylated 2,5-Diazabicyclo[4.1.0]heptane Scaffold

The 2,5-diazabicyclo[4.1.0]heptane ring system, a conformationally constrained piperazine analogue, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its rigid, bicyclic structure allows for precise spatial presentation of substituents, making it a valuable surrogate for piperazine in drug design to enhance potency, selectivity, and pharmacokinetic properties.[1] The N-arylation of this scaffold is a critical transformation for accessing a wide array of biologically active molecules, including analogues of successful drugs like Ciprofloxacin.[1][2]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed C-N cross-coupling reaction between tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate and various aryl halides. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, offer optimized reaction conditions, and provide step-by-step procedures to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of aryl-nitrogen bonds.[3][4] The reaction typically proceeds through a well-established catalytic cycle involving a palladium(0) active species.

A general catalytic cycle for the Buchwald-Hartwig amination is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6] The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[6]

  • Ligand Exchange and Amine Coordination: The amine starting material coordinates to the Pd(II) center, often displacing a weakly bound ligand.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[7]

  • Reductive Elimination: This is the key bond-forming step where the aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[5][7]

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.[8][9]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(H)R(L) Amine Coordination (R-NH) Ar-Pd(II)-NR(L) Ar-Pd(II)-NR(L) Ar-Pd(II)-N(H)R(L)->Ar-Pd(II)-NR(L) Deprotonation (Base) Ar-Pd(II)-NR(L)->Pd(0)L Reductive Elimination Ar-NR Ar-NR Ar-Pd(II)-NR(L)->Ar-NR Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Alternative Methodologies: The Ullmann Condensation

While the palladium-catalyzed Buchwald-Hartwig reaction is often the method of choice, the copper-catalyzed Ullmann condensation represents an older but still relevant alternative for C-N bond formation.[10] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[10][11] However, modern iterations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions.[12][13] The Goldberg reaction, a variation of the Ullmann condensation, is specifically for the coupling of anilines with aryl halides.[10]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound≥95%Commercially Available[14]Store at 4°C.
Aryl Halide (e.g., Bromide, Iodide, Chloride)≥98%VariousSubstrate scope can be explored.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeVariousCommon palladium precursor.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariousAlternative Pd(0) precursor.
XantphosLigand GradeVariousA common and effective ligand.
Cesium Carbonate (Cs₂CO₃)AnhydrousVariousEffective base for this reaction.[2]
Sodium tert-butoxide (NaOtBu)≥97%VariousStronger base option.
TolueneAnhydrousVariousCommon reaction solvent.
DioxaneAnhydrousVariousAlternative reaction solvent.
Tetrahydrofuran (THF)AnhydrousVariousCan be used for catalyst pre-mixing.[7]
Diethyl etherAnhydrousVariousFor extraction.
Saturated aqueous sodium bicarbonateReagent GradeVariousFor workup.
BrineReagent GradeVariousFor workup.
Anhydrous magnesium sulfateReagent GradeVariousFor drying.
Silica gel60 Å, 230-400 meshVariousFor column chromatography.
General Protocol for Palladium-Catalyzed Arylation

This protocol is a general starting point and may require optimization for specific aryl halides.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add reagents to oven-dried flask: - Aryl halide (1.0 equiv) - this compound (1.2 equiv) - Cs₂CO₃ (2.0 equiv) - Pd(OAc)₂ (0.02 equiv) - Xantphos (0.04 equiv) solvent 2. Add anhydrous toluene reagents->solvent atmosphere 3. Purge with inert gas (N₂ or Ar) solvent->atmosphere heat 4. Heat to 80-110 °C atmosphere->heat monitor 5. Monitor by TLC or LC-MS heat->monitor cool 6. Cool to room temperature monitor->cool filter 7. Filter through Celite, wash with ethyl acetate cool->filter extract 8. Concentrate filtrate, partition between ethyl acetate and water. Wash with brine. filter->extract dry 9. Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry purify 10. Concentrate and purify by column chromatography dry->purify

Caption: General workflow for the palladium-catalyzed arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 0.02 equiv), and Xantphos (0.04 mmol, 0.04 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-110 °C.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization and Troubleshooting

ParameterRecommendation & RationaleTroubleshooting
Palladium Source Pd(OAc)₂ is a cost-effective and common choice. Pd₂(dba)₃ can also be used and is a Pd(0) source. Pre-catalysts can offer improved reactivity and reproducibility.[15]Low conversion: Try a different palladium source or a pre-catalyst.
Ligand Xantphos is a good starting point. Other bulky, electron-rich phosphine ligands like RuPhos or BrettPhos can be screened for challenging substrates.[9]Low yield or side reactions: Screen different ligands. The choice of ligand is critical for reaction efficiency.
Base Cs₂CO₃ is generally effective and mild.[2] For less reactive aryl chlorides, a stronger base like NaOtBu or K₃PO₄ may be necessary.No reaction: A stronger base may be required. Base-sensitive functional groups: A weaker base like K₂CO₃ might be tolerated, potentially requiring higher temperatures.
Solvent Toluene and dioxane are common choices. THF can also be used. The solubility of all components is important.Poor solubility of reagents: Try a different solvent or a solvent mixture.
Temperature Typically 80-110 °C. Lower temperatures may be possible with highly reactive substrates and optimized catalyst systems.[6]Slow reaction: Increase the temperature. Decomposition of starting materials or product: Lower the temperature.
Aryl Halide Reactivity order: I > Br > Cl. Aryl chlorides are often the most challenging but also the most cost-effective.[6]No reaction with aryl chloride: Switch to the corresponding aryl bromide or iodide if possible, or screen more active catalyst systems (e.g., using a more electron-rich ligand).

Conclusion

The palladium-catalyzed arylation of this compound is a robust and highly valuable transformation in medicinal chemistry and drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently synthesize a diverse range of N-arylated products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important C-N cross-coupling reaction.

References

  • Verkade, J. G., et al. (2003). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 68(20), 7678–7686. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184. [Link]

  • Wang, J. (2018). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship, University of California. [Link]

  • Ghotbi, Y., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19416-19445. [Link]

  • Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Bi, S., et al. (2023). Compounds as glp-1r agonists. U.S.
  • Kräh, S., et al. (2017). Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions. Dalton Transactions, 46(3), 855-864. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(1), 19414–19424. [Link]

  • IRIS Institutional Research Information System. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(26), 6054–6058. [Link]

  • Gallou, F., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 87(15), 9839–9852. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Practical Palladium Catalysts for C-N and C-O Bond Formation. Angewandte Chemie International Edition, 50(28), 6344-6361. [Link]

  • Wang, H., et al. (2022). Akt inhibitor. U.S.
  • Reddy, T. J., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1260–1268. [Link]

  • Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments (pp. 1-44). Wiley-VCH. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bombarda, E., et al. (2019). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • SpectraBase. (n.d.). ()-tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate. [Link]

  • University of Bath. (n.d.). Sustainable Methodology for the Synthesis of Novel Scaffolds for Medicinal Chemistry. [Link]

  • Batey, R. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Viciu, M. S., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11952-11960. [Link]

  • Rahman, M. M., & Al-Amin, M. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1361. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1228675-18-0). This molecule is a valuable building block, often utilized as a constrained piperazine surrogate in medicinal chemistry and drug development.[1][2][3] However, its unique bicyclic structure, containing both a Boc-protected secondary amine and a free secondary amine, presents specific purification challenges. The free amine imparts basicity and polarity, often leading to difficulties in chromatographic separation and crystallization.

This guide is structured to provide direct, actionable solutions to the common issues encountered in the lab. We will move from immediate troubleshooting to preventative strategies and detailed protocols, grounding our advice in the fundamental principles of organic chemistry.

Section 1: Troubleshooting Guide

This section addresses the most pressing issues researchers face during the purification of this compound in a direct question-and-answer format.

Q1: My final product is a yellow to brown oil or semi-solid, but I need a clean, off-white solid. What is causing the color and poor physical state?

A1: This is a classic issue with amine-containing compounds. The discoloration is typically due to the oxidation of the free secondary amine, while the oily state often results from residual impurities or the compound's inherent properties.[4][5]

  • Causality: The lone pair on the nitrogen of the free amine is susceptible to air oxidation, forming colored impurities. Even trace amounts of these can impart a yellow or brown hue.[4] The failure to solidify can be due to these impurities disrupting the crystal lattice or the presence of residual solvents.[6]

  • Solutions:

    • Impurity Adsorption: If the color is faint, dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of activated carbon or silica gel. This can often trap the highly polar, colored impurities.[4]

    • Trituration: The most effective method to induce solidification and remove soluble impurities is trituration. After evaporating the reaction solvent under high vacuum, add a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture).[6][7] Stir vigorously. The product should precipitate as a solid, leaving many impurities in the solvent.

    • Strict Inert Atmosphere: During workup and evaporation, minimize exposure to air. Use nitrogen or argon blankets where possible. For long-term storage, keep the compound under an inert atmosphere at 2-8°C and protected from light.

Q2: I'm seeing significant streaking and poor separation during silica gel column chromatography. How can I achieve sharp bands and pure fractions?

A2: This is the most common problem and is caused by the strong interaction between the basic free amine and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[8] This interaction leads to irreversible binding, slow elution, and severe tailing (streaking).

  • Causality: The basic amine adsorbs strongly to acidic sites on the silica. The eluent struggles to displace the compound, resulting in a continuous "streak" rather than a discrete band.

  • Solutions:

    • Eluent Modification (Recommended): Add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your ethyl acetate/hexanes or dichloromethane/methanol eluent system.[8][9] This base will preferentially bind to the silica, allowing your compound to elute cleanly.

    • Pre-treatment of Silica: Before loading your compound, you can pre-treat the column. After packing the column, flush it with several column volumes of your eluent containing the basic additive (e.g., 1% TEA).[8] This ensures the entire stationary phase is neutralized before the compound is introduced.

    • Alternative Stationary Phases: If streaking persists, consider switching to a less acidic stationary phase, such as neutral or basic alumina.[4] Alternatively, reverse-phase chromatography can be an option, though care must be taken with mobile phase selection (see FAQ section).

Q3: My NMR/MS analysis shows the presence of a de-protected impurity (loss of the Boc group). When could this be happening and how do I prevent it?

A3: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[10] Unintentional deprotection can occur at several stages if acidic conditions are not carefully avoided.

  • Causality: The Boc group is readily cleaved by even mild protic or Lewis acids. Standard silica gel is slightly acidic and can catalyze this removal.[4] Furthermore, workup procedures involving acidic washes or purification via HPLC with trifluoroacetic acid (TFA) in the mobile phase are common culprits.[10]

  • Solutions:

    • Neutralize Silica Gel: As described in Q2, adding a base like triethylamine to your eluent for column chromatography is crucial. This not only prevents streaking but also neutralizes the acidic environment, protecting the Boc group.

    • Avoid Acidic Washes: During the reaction workup, use a mild base like saturated sodium bicarbonate solution for washes instead of acidic solutions.[11]

    • Careful Solvent Evaporation: If you have used an acidic mobile phase modifier like TFA for HPLC, be aware that concentrating the acid during evaporation can accelerate deprotection, especially with heating.[10] If possible, evaporate at a lower temperature or use a method that removes the acid, such as freeze-drying.[10]

Q4: I am attempting to recrystallize the purified oil, but it keeps "oiling out." How can I induce the formation of crystals?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[6] This usually happens when the solution is supersaturated at a temperature above the compound's melting point.

  • Causality: The high concentration of the solute lowers its melting point, and if this is below the temperature of the solution, it will separate as a liquid. The presence of even small amounts of impurities can also inhibit crystallization.

  • Solutions:

    • Ensure Purity & Dryness: First, ensure your material is of high purity and completely free of residual solvents from the reaction or column. Dry the oil under high vacuum, possibly with gentle warming, before attempting recrystallization.[6]

    • Solvent System Selection: Use a solvent system where the compound is soluble when hot but sparingly soluble when cold. Often, a binary solvent system (e.g., ethyl acetate/hexanes, acetone/water) works well. Dissolve the oil in a minimal amount of the "good" solvent and slowly add the "poor" solvent (anti-solvent) until turbidity persists. Heat to re-dissolve, then allow to cool slowly.

    • Induce Crystallization:

      • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[12]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Lower Temperature: Cool the solution slowly to room temperature, then transfer it to a refrigerator (2-8°C) or freezer to maximize precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C and protected from light. This minimizes the risk of oxidation and degradation.

Q2: Can I use reverse-phase (RP) HPLC for purification? What are the key considerations? Yes, RP-HPLC is a viable option. However, standard acidic modifiers like TFA should be used with caution due to the acid-lability of the Boc group.[10] If you must use an acidic modifier, use the lowest concentration possible (e.g., 0.05%) and avoid heating the fractions during solvent removal.[10] A better approach is to use a basic mobile phase, such as water/acetonitrile with ammonium bicarbonate or a low concentration of ammonium hydroxide, which will give better peak shape for the basic amine and protect the Boc group.[9]

Q3: My TLC shows a single spot, but the product is still an oil. Does this guarantee purity? Not necessarily. A single TLC spot is a good indicator of purity but is not definitive.[7] Some impurities may not be UV-active or may not stain well. Additionally, some compounds may have very similar Rf values to your product in the chosen eluent system.[7] If you suspect impurities, try running the TLC in a few different solvent systems. If the product remains an oil despite high purity, its melting point may be at or near room temperature.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate streaking and prevent deprotection of the Boc group.

  • Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 50% Ethyl Acetate in Hexanes). To this solvent mixture, add 1% triethylamine (v/v).

  • Pack and Equilibrate the Column: Dry pack the silica gel in the column. Flush the packed column with several column volumes of the prepared eluent until the silica is fully saturated and equilibrated.[8]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elute the Column: Run the column with the base-modified eluent, collecting fractions and monitoring by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you can co-evaporate with a solvent like toluene or dissolve the residue in a solvent and evaporate again.

Protocol 2: Trituration to Induce Solidification

This method is ideal for purifying a crude oil or inducing a stubborn oil to solidify.

  • Initial Solvent Removal: Ensure the crude product is free from reaction solvents by concentrating it on a rotary evaporator and then placing it under high vacuum for several hours.

  • Add Anti-Solvent: To the resulting oil/semi-solid, add a small volume of a cold (~4°C) non-polar solvent in which the product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether).

  • Induce Precipitation: Vigorously stir or swirl the mixture. Use a spatula to scrape the sides of the flask to encourage solidification. The oil should gradually transform into a fine, suspended solid.

  • Isolate the Product: Isolate the solid by vacuum filtration. Wash the solid with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Dry the Product: Dry the purified solid under high vacuum to remove all traces of the solvent.

Section 4: Visual Workflows

The following diagrams illustrate decision-making processes for purification and troubleshooting.

Purification_Strategy Crude Crude Product (Post-Workup) Analysis Analyze Crude Material (TLC, NMR) Crude->Analysis Decision Is it a solid or an oil? Analysis->Decision Purity_Check Purity >90%? Decision->Purity_Check Solid Column Flash Column Chromatography (with 1% TEA) Decision->Column Oil / Multiple Spots Purity_Check->Column No Recrystallize Recrystallization Purity_Check->Recrystallize Yes Oil_Check Oil_Check Column->Oil_Check Is final product a solid? Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Pure Crystals Triturate Trituration (with Hexanes/Ether) Triturate->Pure_Solid Pure Powder Oil_Check->Triturate No Oil_Check->Pure_Solid Yes

Caption: Purification strategy decision workflow.

Column_Troubleshooting Start Column Issue Identified Streaking Streaking / Tailing on TLC/Column Start->Streaking Low_Yield Low Recovery / Yield Start->Low_Yield Deprotection Boc Deprotection Observed Start->Deprotection Sol_Streak Sol_Streak Streaking->Sol_Streak Add 1-2% Triethylamine to Eluent Sol_Yield Sol_Yield Low_Yield->Sol_Yield Ensure Silica is Neutralized (Flush with base-modified eluent) Sol_Deprotect Sol_Deprotect Deprotection->Sol_Deprotect Confirm 1-2% Base is in Eluent Sol_Streak_2 Sol_Streak_2 Sol_Streak->Sol_Streak_2 Still streaking? Sol_Streak_3 Sol_Streak_3 Sol_Streak_2->Sol_Streak_3 Consider switching to Neutral Alumina Column Sol_Yield_2 Sol_Yield_2 Sol_Yield->Sol_Yield_2 Still low? Sol_Yield_3 Sol_Yield_3 Sol_Yield_2->Sol_Yield_3 Product may be irreversibly bound. Elute with a more polar solvent system (e.g., MeOH) Sol_Deprotect_2 Sol_Deprotect_2 Sol_Deprotect->Sol_Deprotect_2 Check workup steps Sol_Deprotect_3 Sol_Deprotect_3 Sol_Deprotect_2->Sol_Deprotect_3 Avoid any acidic washes (e.g., HCl, NH4Cl)

Caption: Troubleshooting guide for column chromatography.

Section 5: Summary of Purification Techniques

TechniquePrimary UseKey AdvantagesCommon Pitfalls & Solutions
Flash Chromatography Primary purification of crude reaction mixtures.High resolving power for separating multiple components.Pitfall: Amine streaking and Boc deprotection. Solution: Add 1-2% triethylamine to the eluent.[8]
Trituration Inducing solidification of oils; removing highly soluble impurities.Fast, simple, and effective for initial cleanup and solidification.Pitfall: Product may be partially soluble in the anti-solvent. Solution: Use a cold solvent and minimize the volume.
Recrystallization Final purification to obtain high-purity crystalline material.Can provide material of very high purity (>99%).Pitfall: Compound "oils out" instead of crystallizing. Solution: Use a slower cooling rate, scratch the flask, or add seed crystals.[6][12]
Activated Carbon Removal of colored impurities.Highly effective for removing trace, high-molecular-weight colored species.Pitfall: Can adsorb the desired product, reducing yield. Solution: Use a minimal amount and pass a solution of the product through a short plug.

References

  • Crystallization method of Boc-amino acid - Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved January 4, 2026, from [Link]

  • Reddit. (2023). r/chemistry - Purification Troubleshooting. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 4, 2026, from [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2006). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? Retrieved January 4, 2026, from [Link]

  • Reddit. (2022). r/chemhelp - Chromotography with free amines? Retrieved January 4, 2026, from [Link]

Sources

Identifying side products in 2-Boc-2,5-diazabicyclo[4.1.0]heptane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Boc-2,5-diazabicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on literature and our experience to help you troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues that may arise during common synthetic transformations involving 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

N-Arylation Reactions (e.g., Buchwald-Hartwig Coupling)

Question: I am performing a Buchwald-Hartwig amination to couple an aryl bromide with 2-Boc-2,5-diazabicyclo[4.1.0]heptane, but I am observing low yields and multiple side products. What are the likely culprits and how can I resolve this?

Answer:

Low yields and side products in Buchwald-Hartwig reactions with this scaffold can often be attributed to several factors. The primary issues to consider are catalyst deactivation, side reactions of the aryl halide, and the stability of the bicyclic amine under the reaction conditions.

Common Side Products and Solutions:

Side ProductProbable CauseRecommended Solution
Hydrodehalogenated Aryl starting material Reductive elimination from an Ar-Pd(H) intermediate. This can be promoted by β-hydride elimination from the amine or the base.Use a bulky biarylphosphine ligand (e.g., XPhos, SPhos) to promote C-N bond formation over competing pathways. Ensure the use of a non-coordinating, strong base like NaOtBu or LHMDS.
Starting Amine Recovery Incomplete reaction or catalyst deactivation.Increase catalyst loading or use a pre-catalyst for more efficient generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Ring-Opened Products Instability of the cyclopropane ring under prolonged heating or in the presence of certain additives.Lower the reaction temperature if possible and minimize reaction times. Screen different solvents; toluene or dioxane are often good starting points.

Experimental Protocol: Optimized Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.2 equiv), a palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Add sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Reaction Pathway and Side Reactions:

Buchwald_Hartwig cluster_desired Desired Pathway cluster_side Side Reactions start Ar-X + Amine pd0 Pd(0)L2 start->pd0 oxidative_addition Ar-Pd(II)-X(L2) pd0->oxidative_addition Oxidative Addition amine_coordination [Ar-Pd(II)-Amine(L2)]+X- oxidative_addition->amine_coordination + Amine - HX beta_hydride β-Hydride Elimination oxidative_addition->beta_hydride reductive_elimination Ar-Amine amine_coordination->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration hydrodehalogenation Ar-H beta_hydride->hydrodehalogenation Reductive Elimination caption Buchwald-Hartwig Reaction Pathways

Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.

Reductive Alkylation

Question: I am trying to perform a reductive alkylation on the N5-position with an aldehyde and sodium triacetoxyborohydride, but the reaction is messy. What could be going wrong?

Answer:

Reductive alkylations can be complicated by several factors, including the stability of the iminium ion intermediate and the reactivity of the borohydride reagent.

Common Issues and Solutions:

  • Over-alkylation: The newly formed tertiary amine can sometimes compete with the starting secondary amine for reaction with the aldehyde, though this is less common with this hindered scaffold.

    • Solution: Use a 1:1 stoichiometry of the amine and aldehyde.

  • Aldehyde Self-Condensation: Under acidic or basic conditions, some aldehydes can undergo self-condensation (e.g., aldol reaction).

    • Solution: Use a mild acid catalyst like acetic acid to promote iminium formation without inducing significant side reactions. Ensure the reaction is run at a suitable temperature (often room temperature is sufficient).

  • Reduction of the Aldehyde: The borohydride reagent can directly reduce the aldehyde to the corresponding alcohol.

    • Solution: Use sodium triacetoxyborohydride (STAB), which is milder and more selective for the iminium ion over the aldehyde. Add the STAB portion-wise to control the reaction rate.

Boc-Deprotection

Question: When I treat my substituted 2-Boc-2,5-diazabicyclo[4.1.0]heptane with trifluoroacetic acid (TFA) to remove the Boc group, I see a new major product by LC-MS that is not my desired free amine. What is happening?

Answer:

The strained cyclopropane ring in the diazabicyclo[4.1.0]heptane system is susceptible to acid-catalyzed ring-opening. Strong acids like TFA can protonate the cyclopropane ring, leading to a carbocation intermediate that can be attacked by a nucleophile (e.g., the TFA counter-ion or residual water), resulting in a substituted piperazine derivative.

Potential Ring-Opened Side Product:

The likely side product is a 3-(trifluoromethylacetoxy)methylpiperazine or a 3-(hydroxymethyl)piperazine derivative, formed by nucleophilic attack on the cyclopropane ring.

Solutions to Minimize Ring-Opening:

  • Use Milder Acidic Conditions: Instead of neat TFA, try a solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether. This is often sufficient to cleave the Boc group without causing significant ring-opening.

  • Control Temperature: Perform the deprotection at 0 °C or even lower to reduce the rate of the ring-opening side reaction.

  • Scavengers: The addition of a scavenger like triethylsilane can help to quench carbocation intermediates that may form.

Mechanism of Acid-Catalyzed Ring-Opening:

Ring_Opening start Bicyclic Amine protonation Protonated Cyclopropane start->protonation + H+ carbocation Piperazine Carbocation protonation->carbocation Ring Opening product Ring-Opened Product carbocation->product + Nu- caption Acid-Catalyzed Ring-Opening Mechanism

Caption: Proposed mechanism for the acid-catalyzed ring-opening of the bicyclic system.

FAQs (Frequently Asked Questions)

Q1: What is the typical purity of commercially available 2-Boc-2,5-diazabicyclo[4.1.0]heptane and what are the common impurities?

A1: Commercially available starting material typically has a purity of >95%. Common impurities may include residual solvents from the synthesis (e.g., diethyl ether, dichloromethane) and potentially small amounts of the starting tetrahydropyrazine from an incomplete Simmons-Smith cyclopropanation. It is always recommended to verify the purity of the starting material by NMR or LC-MS before use.

Q2: How should I store 2-Boc-2,5-diazabicyclo[4.1.0]heptane?

A2: This compound is a solid and is generally stable at room temperature. However, for long-term storage, it is advisable to keep it in a tightly sealed container in a refrigerator (2-8 °C) to minimize potential degradation.

Q3: Can I use other protecting groups besides Boc on the 2-position?

A3: Yes, other common nitrogen protecting groups such as Cbz (carboxybenzyl) or Alloc (allyloxycarbonyl) can be used. The choice of protecting group will depend on the desired reaction conditions for its removal and its compatibility with other functional groups in your molecule.

Q4: Are there any known incompatibilities with common reagents?

A4: As discussed in the troubleshooting guide, strong acids should be used with caution due to the potential for ring-opening. Additionally, strong reducing agents like LiAlH4 may also lead to ring-opening of the cyclopropane ring. It is always best to perform a small-scale test reaction if you are unsure about the compatibility of a particular reagent.

References

  • Batey, R. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Angewandte Chemie International Edition, 46(20), 3701-3705. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for improving the yield of coupling reactions involving tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0) . This document offers field-proven insights and solutions to common challenges encountered during C-N bond formation.

Introduction: Understanding the Substrate

This compound is a bicyclic secondary amine where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] Its primary application in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds, a cornerstone of modern pharmaceutical synthesis.[1][4][5] The most prevalent and effective method for this transformation is the Buchwald-Hartwig amination .[6][7]

The inherent structure of this amine—being a secondary, somewhat sterically hindered nucleophile—presents specific challenges and requires careful optimization of reaction parameters to achieve high yields. This guide will focus exclusively on troubleshooting and enhancing the performance of the Buchwald-Hartwig amination with this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of CAS 1228675-18-0 in coupling reactions?

A1: This molecule serves as a secondary amine nucleophile, making it an ideal substrate for Buchwald-Hartwig amination . This reaction creates a C-N bond between the unprotected nitrogen of the diazabicycloheptane core and an aryl or vinyl (pseudo)halide.[7][8]

Q2: My Buchwald-Hartwig reaction yield is consistently low. What are the most common culprits?

A2: Low yields with this substrate often stem from a few critical areas:

  • Suboptimal Catalyst/Ligand System: Secondary amines, particularly those with some steric bulk, require specific, highly active catalyst systems to function efficiently.

  • Ineffective Base: The choice and solubility of the base are paramount for both deprotonating the amine and facilitating the catalytic cycle. Poor base selection can halt the reaction entirely.[9]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. An inadequate inert atmosphere or impure reagents can poison the catalyst.[9][10]

  • Side Reactions: Processes like hydrodehalogenation of the electrophile or formation of biaryl byproducts can consume starting materials and reduce the yield of the desired product.[7]

Q3: How does the structure of CAS 1228675-18-0 influence the reaction conditions?

A3: The key structural features are the secondary amine and the Boc-protecting group.

  • Secondary Amine: Unlike primary amines, secondary amines can sometimes be less reactive and more prone to sterically hindering the catalyst. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that promote the crucial reductive elimination step of the catalytic cycle.[8]

  • Boc Group: The tert-butoxycarbonyl group is generally stable under most Buchwald-Hartwig conditions. However, excessively high temperatures or strongly acidic/basic conditions (though less common for the reaction itself) could potentially lead to its cleavage.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems systematically.

Category 1: Low or No Conversion

Q4: I'm not observing any consumption of my aryl halide. What should I investigate first?

A4: Failure to consume the aryl halide points directly to a problem with the initial, rate-limiting step of the catalytic cycle: oxidative addition.[8]

  • Causality: The Pd(0) catalyst must insert into the aryl-halide bond. This step is highly dependent on the catalyst's activity, the ligand, and the halide's identity.

  • Troubleshooting Steps:

    • Verify Catalyst & Ligand Activity: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[10] Consider using a pre-formed palladium pre-catalyst, which often shows higher activity and consistency.[8]

    • Evaluate Ligand Choice: For a secondary amine like this, generic ligands such as PPh₃ are often ineffective.[11] Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos). These ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination.

    • Check Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[10] Aryl chlorides are particularly challenging and require specialized, highly active catalyst systems (e.g., those using G3 or G4 pre-catalysts with ligands like SPhos or XPhos).

    • Increase Temperature: While some reactions proceed at room temperature, many require heating (typically 80-110 °C) to drive the oxidative addition, especially for less reactive halides like aryl chlorides.

Q5: My starting materials are only partially consumed, and the reaction has stalled. What's happening?

A5: A stalled reaction typically indicates catalyst decomposition or inhibition during the reaction.

  • Causality: The active Pd(0) species can be sensitive and may precipitate as palladium black or be poisoned by impurities.[12]

  • Troubleshooting Steps:

    • Improve Inert Atmosphere: The most common cause of catalyst death is the presence of oxygen. Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout.[9][10]

    • Check Reagent Purity: Ensure the amine (CAS 1228675-18-0) and the aryl halide are pure. Certain functional groups on the substrates can act as catalyst poisons.[9] The base must also be of high purity; lower-grade bases can contain impurities that inhibit palladium.

    • Assess Base Solubility: An inorganic base that is poorly soluble in the reaction solvent can lead to slow, incomplete reactions.[9] While strong bases like NaOtBu are very effective, they can be sparingly soluble in some solvents. Ensure vigorous stirring. In some cases, switching to a more soluble base like Cs₂CO₃ or K₃PO₄ can resolve the issue.

Category 2: Side Product Formation

Q6: I'm observing a significant amount of dehalogenated arene as a byproduct. How can I minimize this?

A6: Hydrodehalogenation is a common side reaction where the halide on the electrophile is replaced by a hydrogen atom.

  • Causality: This can be promoted by trace amounts of water or other protic sources in the presence of the palladium catalyst and base. It can also occur via β-hydride elimination if an alkylphosphine ligand with β-hydrogens is used under certain conditions.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous, and degassed solvents.

    • Select the Right Base: While strong bases are needed, some can exacerbate the issue. If hydrodehalogenation is severe with NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃, which are often milder in this regard.

    • Modify the Ligand: Using ligands without β-hydrogens, or those whose structure disfavors hydride transfer, can sometimes help.

Q7: My main impurity is a biaryl product (homocoupling of my aryl halide). What causes this?

A7: Biaryl formation arises from the unwanted coupling of two aryl halide molecules. While more common in Suzuki reactions, it can occur in Buchwald-Hartwig aminations, especially under suboptimal conditions.[7]

  • Causality: This side reaction can be favored when the desired C-N coupling is slow, allowing alternative catalytic cycles to compete.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the amination pathway outcompetes homocoupling.

    • Re-evaluate Catalyst System: A more active catalyst/ligand combination that accelerates the main C-N coupling cycle will inherently suppress side reactions. Screen different ligands to find one that promotes rapid C-N bond formation for your specific substrate.[7]

Optimization Strategies & Protocols

Key Parameter Optimization Table

The optimal conditions are highly substrate-dependent. This table provides a validated starting point for optimization.

ParameterRecommendationRationale & Expert Insights
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a Buchwald Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)Pre-catalysts are often superior as they rapidly form the active Pd(0) species in a controlled manner, leading to more reproducible results and higher activity.[8]
Ligand XPhos, RuPhos, BrettPhos (1.2-2.4 mol% relative to Pd)These bulky, electron-rich biaryl monophosphine ligands are essential for coupling secondary amines. They accelerate the rate-limiting reductive elimination step to release the product and regenerate the catalyst.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv.)NaOtBu is a strong, effective base but has limited solubility.[9] K₃PO₄ and Cs₂CO₃ are good alternatives, with Cs₂CO₃ often providing better results for challenging couplings due to its higher solubility and the cesium effect.
Solvent Toluene, Dioxane, or 2-MeTHF (Anhydrous & Degassed)Toluene is an excellent, high-boiling, non-coordinating solvent. Dioxane is also common but is considered a less desirable solvent from a safety and environmental perspective.[9] Ensure the solvent can solubilize the reactants and is appropriate for the chosen reaction temperature.
Temperature 80-110 °CMost Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate, especially with less reactive aryl chlorides or bromides. Monitor for potential thermal degradation of sensitive substrates.
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess of the amine helps drive the reaction to completion and can suppress side reactions like aryl halide homocoupling.
General Experimental Protocol (Non-Optimized Guideline)

This protocol is a starting point and must be optimized for your specific aryl halide.

Preparation:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add CAS 1228675-18-0 (1.2 equiv.).

Inert Atmosphere: 3. Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[9]

Reagent Addition & Execution: 4. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M). 5. Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously. Vigorous stirring is critical, especially with heterogeneous bases like K₃PO₄.[8]

Monitoring & Workup: 6. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed. 7. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base. 8. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Purification: 9. Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_caption Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Ar-X Base_Assoc Base Association & Amine Coordination Amido_complex Amido Complex [L-Pd(II)(Ar)(NR₂)] PdII_complex->Amido_complex HNR₂ (CAS 1228675-18-0) + Base Amido_complex->Pd0 Reduct_Elim Reductive Elimination Product Ar-NR₂ (Product) Amido_complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_caption Start Low Yield or Reaction Failure Conversion Is Starting Material (Aryl Halide) Consumed? Start->Conversion No_Conversion NO / LOW Conversion->No_Conversion No Full_Conversion YES Conversion->Full_Conversion Yes Check_Catalyst Check Catalyst/Ligand Activity (Use fresh reagents, consider precatalyst) No_Conversion->Check_Catalyst Check_Conditions Increase Temperature (for Ar-Cl, Ar-Br) Check_Catalyst->Check_Conditions Check_Halide Verify Halide Reactivity (I > Br > Cl) Check_Conditions->Check_Halide Side_Products Are Side Products (e.g., Hydrodehalogenation) Observed? Full_Conversion->Side_Products Yes_Side_Products YES Side_Products->Yes_Side_Products Yes No_Side_Products NO Side_Products->No_Side_Products No Check_Purity Use Anhydrous/Degassed Solvents Check Reagent Purity Yes_Side_Products->Check_Purity Change_Base Switch Base (e.g., NaOtBu -> K₃PO₄) Check_Purity->Change_Base Stalled Reaction Stalled? Improve Inert Atmosphere Check Base Solubility/Stirring No_Side_Products->Stalled

Caption: A decision tree for troubleshooting common issues.

References

  • LookChem. (n.d.). Cas 1228675-18-0, 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic Acid DiMethylethyl Ester. Retrieved from [Link]

  • Radleys. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • AA Blocks. (n.d.). 1228675-18-0 | this compound. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting failed Boc-deprotection of 2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-diazabicyclo[4.1.0]heptane derivatives. This guide provides in-depth troubleshooting advice and detailed protocols for a critical, yet often challenging, synthetic step: the deprotection of the tert-butyloxycarbonyl (Boc) group from the bicyclic amine. The unique strained-ring nature of this scaffold necessitates careful consideration of deprotection conditions to avoid unwanted side reactions.

Introduction: The Challenge of the Fused Aziridine

The 2,5-diazabicyclo[4.1.0]heptane scaffold is a valuable piperazine surrogate in medicinal chemistry, offering a conformationally constrained and stereochemically rich alternative.[1] However, its structure, which features a cyclopropane ring fused to a piperazine core, incorporates a strained aziridine ring. This aziridine is highly susceptible to acid-catalyzed ring-opening.[2] Standard Boc-deprotection protocols, which typically rely on strong acids like trifluoroacetic acid (TFA), can readily protonate the aziridine nitrogen, initiating cleavage of the bicyclic system and leading to a complex mixture of byproducts instead of the desired free amine.[3]

This guide is structured to help you diagnose failed reactions, understand the underlying chemical principles, and implement robust, field-proven alternative protocols to ensure the successful deprotection of this sensitive and valuable scaffold.

Troubleshooting Guide: Common Issues & Solutions

Q1: My standard Boc-deprotection with TFA in DCM is failing, resulting in a complex mixture of products and low yield of the desired amine. What is happening?

Why it Happens: The primary cause of failure is the high acid lability of the integrated aziridine ring. The mechanism of standard Boc-deprotection involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] However, in the 2,5-diazabicyclo[4.1.0]heptane system, the aziridine nitrogen can also be protonated by the strong acid. This protonation creates a highly strained aziridinium ion, which becomes an excellent electrophile. Nucleophiles present in the mixture (such as the trifluoroacetate counter-ion or residual water) can then attack one of the aziridine carbons, leading to irreversible ring-opening.[2][3] This process competes with or even outpaces the desired Boc removal, leading to a mixture of ring-opened byproducts.

G cluster_0 Desired Pathway: Boc Deprotection cluster_1 Side Reaction: Ring Opening Start N-Boc Protected Substrate Protonation_Boc Protonation of Boc Group Start->Protonation_Boc + H+ (TFA) Start->Protonation_Boc Protonation_Aziridine Protonation of Aziridine Nitrogen Start->Protonation_Aziridine + H+ (TFA) Start->Protonation_Aziridine Deprotection Loss of t-butyl cation & CO2 Protonation_Boc->Deprotection Product Desired Free Amine Deprotection->Product Ring_Opening Nucleophilic Attack on Aziridinium Ion Protonation_Aziridine->Ring_Opening + Nu- Byproducts Ring-Opened Byproducts Ring_Opening->Byproducts

Caption: Competing pathways during acidic treatment.

What to Do: If standard TFA conditions are attempted, they must be executed with extreme care.

  • Lower the Temperature: Perform the reaction at 0°C or even -20°C to slow the rate of the competing ring-opening reaction.

  • Minimize Reaction Time: Monitor the reaction very closely by TLC or LC-MS (every 15-30 minutes). As soon as the starting material is consumed, immediately quench the reaction to prevent further degradation.

  • Use Scavengers: The generated tert-butyl cation is electrophilic and can cause side reactions.[5] Including a scavenger like triisopropylsilane (TIS) can help trap these cations.

  • Switch to a Milder Method: If low temperature and short reaction times still result in failure, it is highly recommended to abandon strong protic acids and move to one of the alternative methods detailed in Q3 .

Q2: What are the best alternative, milder deprotection methods for the N-Boc-2,5-diazabicyclo[4.1.0]heptane core?

When standard acidic methods are too harsh, several milder alternatives can be employed. The choice depends on the stability of other functional groups in your molecule.

G Start Start: N-Boc Protected 2,5-diazabicyclo[4.1.0]heptane Decision1 Is the molecule thermally stable? Start->Decision1 Decision2 Are other acid-labile groups present? Decision1->Decision2 No Method_Thermal Thermal Deprotection (e.g., Reflux in Toluene/H2O) Decision1->Method_Thermal Yes Method_Lewis Lewis Acid Catalysis (e.g., FeCl3, ZnBr2) Decision2->Method_Lewis No Method_Oxalyl Oxalyl Chloride in Methanol Decision2->Method_Oxalyl Yes Method_TFA Standard TFA/DCM (Use with caution) Decision2->Method_TFA Maybe (High Risk)

Caption: Decision workflow for selecting a deprotection method.

Below is a summary of recommended methods. Detailed, step-by-step protocols are provided in the "Experimental Protocols" section.

Method / ReagentTypical ConditionsProsCons
Lewis Acid Catalysis FeCl₃ (cat.) or ZnBr₂ (stoich.) in DCM or MeCN, RTVery mild; often selective for Boc over other acid-labile groups (e.g., Cbz).[6][7]May require stoichiometric amounts of the Lewis acid; workup can be more complex.
Thermal Deprotection Reflux in Toluene, Dioxane, or boiling H₂O; 100-150°CNo acid or catalyst required; byproducts are volatile (isobutylene, CO₂).[8][9]High temperatures may not be suitable for all substrates; requires thermal stability.
Oxalyl Chloride / Methanol (COCl)₂ (3 equiv.) in Methanol, RT, 1-4 hVery mild generation of HCl in situ; tolerant of many functional groups.[10]Oxalyl chloride is toxic and moisture-sensitive; requires careful handling.

Frequently Asked Questions (FAQs)

Q: Can I use HCl in dioxane or ether instead of TFA? A: Yes, 4M HCl in dioxane is a common alternative to TFA.[5] It functions similarly by providing a strong acid source. However, it presents the same fundamental risk of causing aziridine ring-opening. If you choose this method, the same precautions apply: use low temperatures and monitor the reaction closely. For this specific substrate, it is not inherently "safer" than TFA.

Q: How can I confirm if ring-opening has occurred? A: A combination of Mass Spectrometry and NMR spectroscopy is definitive.

  • Mass Spec (LC-MS/HRMS): Look for masses corresponding to the addition of the elements of your acid and/or solvent to your deprotected product. For example, with TFA in the presence of water, you might see a mass corresponding to [M+H+TFA+H₂O], where M is the mass of the desired free amine.

  • ¹H NMR: The hallmark of the bicyclo[4.1.0]heptane core is the presence of high-field (typically < 1.0 ppm) signals from the cyclopropane protons. The disappearance of these characteristic signals and the appearance of new signals in the aliphatic region would strongly suggest ring-opening.

Q: How should I properly quench and work up the reaction? A:

  • For Acidic Reactions (TFA/HCl): Once the reaction is complete, carefully add the cold reaction mixture to a chilled, stirred, saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like 1N NaOH. Be cautious, as significant CO₂ evolution will occur. Extract the aqueous layer with a suitable organic solvent (e.g., DCM, EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • For Lewis Acid Reactions: Quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or EDTA to chelate the metal, followed by basification and extraction as above.

  • For Thermal/Oxalyl Chloride Reactions: These reactions can often be concentrated directly, and the resulting residue can be purified by column chromatography or taken up in a suitable solvent and washed with a mild base to remove any residual acid.

Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Deprotection with Iron(III) Chloride

This method is highly recommended for its mildness and catalytic nature.[7]

  • Preparation: To a solution of the N-Boc-2,5-diazabicyclo[4.1.0]heptane substrate (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) chloride (FeCl₃, 0.3 equiv.).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Protocol 2: Thermal Deprotection in Boiling Water

This "green" chemistry approach is effective if the substrate has sufficient water solubility and thermal stability.[9]

  • Preparation: Suspend the N-Boc-protected substrate (1.0 equiv.) in deionized water (approx. 0.05 M).

  • Reaction: Heat the suspension to reflux (100°C) with vigorous stirring.

  • Monitoring: The reaction can be monitored by TLC or LC-MS by taking aliquots, extracting with an organic solvent, and analyzing the organic phase. Reaction times can range from 30 minutes to several hours.

  • Isolation: After cooling to room temperature, basify the aqueous solution with solid K₂CO₃ or 1N NaOH to pH > 10. Extract the product with a suitable organic solvent (e.g., EtOAc, DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method generates HCl in situ under very mild conditions.[10]

  • Preparation: Dissolve the N-Boc-protected substrate (1.0 equiv.) in anhydrous methanol (approx. 0.1 M) and cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Reagent Addition: Slowly add oxalyl chloride (3.0 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (2x) to remove residual acid. The resulting crude hydrochloride salt can be used directly or neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃ to obtain the free base.

References

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. [Link]

  • Batey, R. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Albericio, F., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(1), 123. [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23873. [Link]

  • Van der Veken, P., et al. (2011). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 35(10), 2049-2052. [Link]

  • Sgamma, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5864. [Link]

  • Doyle, A. G., et al. (2013). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Tetrahedron, 69(27), 5629-5635. [Link]

  • Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12648. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1279761. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids for Boc Deprotection. [Link]

  • Google Patents. (2022). US20220144821A1 - Akt inhibitor.
  • Svirshchevskaya, G. G., et al. (2022). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 27(19), 6296. [Link]

  • IRIS - Institutional Research Information System. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]

  • Scribd. (n.d.). Fused Cyclic Rings in Medicinal Chemistry-4. [Link]

  • Nájera, C., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(9), 6647-6651. [Link]

  • Mphahlele, M. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23873. [Link]

Sources

Optimizing catalyst loading for C-N coupling with 2-Boc-2,5-diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing catalyst loading for C-N coupling with 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Introduction

The palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with high efficiency.[1][2][3] The use of complex amines like 2-Boc-2,5-diazabicyclo[4.1.0]heptane, a valuable piperazine surrogate in medicinal chemistry, introduces unique challenges and optimization requirements.[2][4][5] Catalyst loading is a critical parameter that directly impacts reaction efficiency, cost, and purity of the final product. Over-loading can lead to side reactions and costly downstream purification to remove residual palladium, while under-loading results in poor conversion.[6][7]

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource in a question-and-answer format to address specific issues encountered when optimizing catalyst loading for this specific transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a C-N coupling reaction with 2-Boc-2,5-diazabicyclo[4.1.0]heptane?

For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[6] A loading of 1–2 mol% of palladium is often a reasonable first attempt for new substrates.[8] For particularly challenging or sterically hindered aryl halides, a slightly higher initial loading (e.g., 3-5 mol%) may be necessary to ensure the reaction initiates.[6] The goal of optimization is to subsequently reduce this loading to the lowest effective level (often below 1 mol%) without sacrificing yield or reaction time.[9]

Q2: Why is optimizing the palladium catalyst loading so critical?

Optimizing catalyst loading is a balancing act with significant implications for process efficiency and cost:

  • Cost-Effectiveness: Palladium is a precious metal, and its cost is a major driver in large-scale synthesis. Minimizing the catalyst loading directly reduces the overall cost of the process.[8]

  • Product Purity: High catalyst loadings can increase the likelihood of side reactions, such as the homocoupling of aryl halides.[6] Furthermore, it results in higher concentrations of residual palladium in the crude product, which must be removed, especially for pharmaceutical applications where strict limits on heavy metal contamination are in place.[7]

  • Sustainability: Reducing the amount of heavy metal catalyst used aligns with the principles of green chemistry, minimizing waste and environmental impact.[1]

  • Reaction Kinetics: While a higher loading can increase the reaction rate, it can also accelerate catalyst decomposition pathways, paradoxically leading to lower overall conversion.[6] Finding the "sweet spot" maximizes yield without promoting these undesirable side reactions.[6]

Q3: What are the essential components of the catalytic system for this reaction?

A successful Buchwald-Hartwig amination requires a carefully selected set of four main components.[8]

  • Palladium Precursor: This is the source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, or air-stable pre-catalysts where the ligand is already complexed to the palladium source.[1][8] Pd(II) precursors like Pd(OAc)₂ are often used as they are reduced in situ to the active Pd(0) state.[1][10]

  • Ligand: The ligand is crucial as it stabilizes the active palladium species, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6][11] For coupling with amines like 2-Boc-2,5-diazabicyclo[4.1.0]heptane, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or specific bidentate ligands (e.g., BINAP) are often necessary.[2][6][9]

  • Base: A base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8] The choice of base is critical and depends on the substrate's functional group tolerance. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common, while weaker bases like Cs₂CO₃ may be required for sensitive substrates.[8][9]

  • Solvent: The solvent must dissolve the reactants and catalyst system while being stable at the required reaction temperature. Aprotic solvents are typical, with toluene, dioxane, and DMF being frequently used.[8][12] The solvent can also play a role in stabilizing catalytic intermediates.[8][12]

Q4: How does the structure of 2-Boc-2,5-diazabicyclo[4.1.0]heptane affect the reaction?

The unique structure of this bicyclic amine presents specific considerations:

  • Steric Hindrance: The fused cyclopropane ring introduces significant steric bulk around the nitrogen atoms compared to a simple piperazine. This can slow down the rate of C-N bond formation and may require more forcing conditions or specialized, highly active catalyst systems.

  • Basicity: The electron-withdrawing character of the adjacent cyclopropane ring lowers the basicity (pKa) of the nitrogen atoms compared to a standard piperazine.[4] This can affect the ease of deprotonation by the base, potentially requiring a stronger base to achieve an efficient reaction rate.

  • Regioselectivity: The Boc-protecting group directs the C-N coupling to the unprotected secondary amine. In cases where a di-substituted product is desired, the Boc group would first need to be removed.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the optimization of C-N coupling reactions with 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Problem 1: Low or No Conversion of Starting Materials
Q: My reaction shows very little or no product formation after 24 hours. What should I investigate first?

A: Low conversion is a common issue that can often be traced back to the activity of the catalyst or the reaction environment.

  • Potential Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precursor in many cases.[1][10] Inefficient reduction can severely limit catalytic activity.[1]

    • Troubleshooting Steps:

      • Verify Catalyst & Ligand Quality: Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly to prevent degradation. Phosphine ligands, in particular, can be sensitive to air oxidation.[13]

      • Use a Pre-catalyst: Consider using an air-stable Pd(II) pre-catalyst (e.g., a G4 pre-catalyst). These are designed for reliable and rapid activation to the active Pd(0) species, often giving more reproducible results than separate Pd source and ligand additions.[2][14]

      • Optimize Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure conditions facilitate its reduction. This can sometimes be promoted by the amine itself or by adding a small amount of an alcohol co-solvent.[1] A brief, slightly elevated pre-mixing step of the catalyst, ligand, and base before adding the substrates can sometimes be beneficial.[8]

  • Potential Cause 2: Non-Inert Atmosphere. Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[6] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands, halting the catalytic cycle.

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6]

      • Maintain Inert Atmosphere: The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of argon or nitrogen (e.g., using a balloon). Ensure all glassware is oven- or flame-dried to remove adsorbed water and air.

  • Potential Cause 3: Suboptimal Base or Solvent. The choice of base and solvent are critically interconnected and vital for success.[6][8] An inappropriate choice can lead to poor solubility, slow reaction rates, or catalyst deactivation.

    • Troubleshooting Steps:

      • Base Strength & Solubility: For the relatively less basic 2-Boc-2,5-diazabicyclo[4.1.0]heptane, a strong base like NaOtBu or K₃PO₄ is often required. Ensure the base is a fine, anhydrous powder to maximize its surface area and reactivity.[6] If your substrate has base-sensitive functional groups, screen weaker bases like Cs₂CO₃, but be aware that this may require higher temperatures or longer reaction times.[9]

      • Solvent Polarity: Toluene is a common starting point. However, polar aprotic solvents like DMF or dioxane can sometimes improve the solubility of reaction components and stabilize catalytic intermediates, leading to better yields.[8][12][15] A solvent screen is a valuable optimization step.[16]

Troubleshooting Workflow for Low Conversion

G cluster_catalyst Catalyst System cluster_atmosphere Reaction Environment cluster_conditions Reaction Conditions Start Low or No Conversion Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Atmosphere 2. Ensure Inert Atmosphere Start->Check_Atmosphere Check_Base_Solvent 3. Re-evaluate Base & Solvent Start->Check_Base_Solvent Use_Precatalyst Use Air-Stable Pre-catalyst Check_Catalyst->Use_Precatalyst If suspect Check_Reagents Check Reagent Quality (Pd source, Ligand) Check_Catalyst->Check_Reagents If suspect Degas Rigorously Degas Solvents Check_Atmosphere->Degas If suspect Inert_Gas Maintain Positive N2/Ar Pressure Check_Atmosphere->Inert_Gas If suspect Screen_Bases Screen Stronger/More Soluble Base Check_Base_Solvent->Screen_Bases If suspect Screen_Solvents Screen Different Solvents (e.g., Dioxane, DMF) Check_Base_Solvent->Screen_Solvents If suspect Result Improved Conversion Use_Precatalyst->Check_Atmosphere Use_Precatalyst->Result Check_Reagents->Check_Atmosphere Check_Reagents->Result Degas->Check_Base_Solvent Degas->Result Inert_Gas->Check_Base_Solvent Inert_Gas->Result Screen_Bases->Result Screen_Solvents->Result

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture has turned black with a fine precipitate. What does this mean and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, elemental form of palladium.[6][13] This effectively removes the active catalyst from the solution, leading to a stalled reaction.

  • Potential Cause 1: High Reaction Temperature. While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways, causing the palladium complexes to agglomerate and precipitate.[6][17]

    • Troubleshooting Steps:

      • Lower the Temperature: Reduce the reaction temperature by 10-20 °C and monitor the reaction progress. Finding the optimal temperature window that promotes C-N coupling without causing decomposition is key.

      • Use a More Active Catalyst System: A more active ligand/palladium combination may allow the reaction to proceed efficiently at a lower temperature.

  • Potential Cause 2: Inadequate Ligand Stabilization. The ligand's primary role is to stabilize the monomeric Pd(0) species. If the ligand is not bulky enough or the Pd:Ligand ratio is incorrect, the palladium complexes can aggregate.

    • Troubleshooting Steps:

      • Screen Ligands: Test more sterically demanding, electron-rich ligands (e.g., biaryl phosphines like XPhos or SPhos) which are known to form more stable and active catalysts.[6]

      • Optimize Pd:Ligand Ratio: The optimal ratio is often between 1:1 and 1:2. While excess ligand can sometimes be beneficial, too much can also inhibit the reaction in some cases.[18] Start with a ratio of 1:1.2 and adjust from there.

  • Potential Cause 3: Catalyst Poisoning. Trace impurities in starting materials or solvents can act as catalyst poisons, leading to deactivation and decomposition.

    • Troubleshooting Steps:

      • Purify Reagents: Ensure starting materials (especially the aryl halide) are pure. Impurities like sulfur-containing compounds are known catalyst poisons.[13][17] Recrystallization or column chromatography may be necessary.

      • Use High-Purity Solvents: Use anhydrous, high-purity grade solvents to minimize contaminants.[6]

Problem 3: Significant Side Product Formation
Q: I am observing a significant amount of aryl-aryl homocoupling product. How can I minimize this?

A: Homocoupling of the aryl halide is a common side reaction, often promoted by high catalyst concentrations or the presence of oxygen.[6]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: This is the most direct solution. Systematically decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%). The goal is to find the lowest concentration that provides a good reaction rate for the desired C-N coupling without promoting the undesired homocoupling.[6]

    • Improve Inert Atmosphere: As mentioned previously, rigorously exclude oxygen from the reaction. Oxygen can facilitate side reactions.[6]

    • Check Base Purity: Ensure the base is free of hydroxide impurities, which can sometimes promote side reactions.

Section 3: Key Experimental Protocols & Data

General Protocol for C-N Coupling

This protocol provides a starting point for the coupling of an aryl bromide with 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Preparation: In a glovebox, add the aryl bromide, 2-Boc-2,5-diazabicyclo[4.1.0]heptane, palladium pre-catalyst, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial.

  • Reaction Setup: Seal the vial with a Teflon-lined cap. If not using a glovebox, assemble the reaction vessel under a stream of argon, add the solvent via syringe, and maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Place the vial in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Withdraw small aliquots periodically using a nitrogen-purged syringe.[17] Analytical techniques like NMR can also be used to monitor the disappearance of starting materials and the formation of product.[19][20]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Tables for Optimization

Table 1: Common Palladium Pre-catalysts and Ligands

Catalyst/LigandTypeCommon Application Notes
Pd(OAc)₂ / Pd₂(dba)₃ Pd SourceStandard Pd(II) and Pd(0) sources; require in situ activation with a ligand.[1][8]
XPhos / SPhos LigandBulky, electron-rich monophosphine ligands. Highly active for a broad range of substrates, including challenging aryl chlorides.[6]
RuPhos LigandAnother highly active biaryl monophosphine ligand, often effective for sterically hindered substrates.[1]
BINAP LigandA bidentate phosphine ligand, can be effective but sometimes less general than modern monophosphine ligands.[9]
XPhos Pd G3/G4 Pre-catalystAir-stable, highly active pre-catalysts that provide reliable generation of the active Pd(0) species.[21]

Table 2: Common Solvents for C-N Coupling

SolventPolarityBoiling Point (°C)Notes
Toluene Non-polar111A very common and effective solvent for many Buchwald-Hartwig reactions.[8]
Dioxane Polar Aprotic101Good for dissolving a wide range of substrates and reagents.[8]
THF Polar Aprotic66Lower boiling point, useful for reactions requiring milder conditions.[15]
DMF / NMP Highly Polar Aprotic153 / 202Can help with poorly soluble substrates and stabilize catalytic species, but may require higher temperatures.[8][12]
t-BuOH Polar Protic82Sometimes used, can participate in catalyst activation.[22]

Table 3: Common Bases for C-N Coupling

BasepKa of Conjugate AcidStrengthNotes
NaOtBu / KOtBu ~19Very StrongHighly effective but can be intolerant of sensitive functional groups like esters.[8][14]
LHMDS ~26Very StrongSoluble organic base, can be an alternative to alkoxides.[14]
K₃PO₄ ~12.3StrongA good alternative to alkoxides, often showing good functional group tolerance.[8]
Cs₂CO₃ ~10.3ModerateA weaker base, useful for substrates with base-sensitive functional groups. May require higher catalyst loading or temperature.[2][9]
Catalytic Cycle Visualization

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination Deprot L-Pd(II)(Ar)(NR2) AmineCoord->Deprot Deprotonation Deprot->Pd0 Reductive Elimination Product Ar-NR2 Deprot->Product BaseH [Base-H]+X- Deprot->BaseH ArX Ar-X ArX->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->Deprot

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

Section 4: Safety Precautions

Handling palladium catalysts and the strong bases used in these reactions requires strict adherence to safety protocols.

  • Catalyst Handling: Palladium compounds, especially fine powders, can be flammable and hazardous if inhaled.[23][24][25] Always handle palladium catalysts in a well-ventilated area or fume hood.[25][26] Minimize dust generation.[23][24][26]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[23][24][25]

  • Inert Atmosphere: Many reagents are air-sensitive. Proper techniques for handling air-sensitive compounds are required.[23]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere and avoid contact with skin.

  • Waste Disposal: Dispose of palladium-containing waste according to your institution's hazardous waste guidelines.[23]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene.
  • Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.
  • (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?
  • (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
  • (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.
  • (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
  • (2017, May 25). Standard Operating Procedure.
  • (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Carl ROTH. (n.d.). Safety Data Sheet: Palladium.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). ResearchGate.
  • (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd).
  • (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate.
  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2016, July 20). What do ligands actually do in a metal catalyzed coupling reaction? Reddit.
  • (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • (2021, July 26). Based on C–O bond activation: Palladium catalysts in cross-coupling reactions.
  • (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit.
  • (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
  • (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alter. ChemRxiv.
  • (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • (n.d.). Cross-coupling reaction. Wikipedia.
  • CymitQuimica. (n.d.). (1S,4S)-2-BOC-2,5-diazabicyclo(2.2.1)heptane.
  • (2025, August 6). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. ResearchGate.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sun, C., et al. (2024, November 4). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. National Science Review | Oxford Academic.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
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Sources

Technical Support Center: Managing the Reactivity of the Aziridine Ring in Diazabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diazabicyclo[4.1.0]heptane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this unique heterocyclic system. The fusion of a piperidine and an aziridine ring creates a strained, yet versatile structure, offering a gateway to novel chemical space. However, harnessing its synthetic potential requires a nuanced understanding of the aziridine ring's reactivity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to proactively design robust and successful synthetic strategies.

Section 1: Understanding the Core Reactivity

The diazabicyclo[4.1.0]heptane system's reactivity is dominated by the strained three-membered aziridine ring. The inherent ring strain, coupled with the electronic nature of the nitrogen substituents, dictates its susceptibility to nucleophilic attack and ring-opening.

FAQ 1: What are the key factors that influence the stability and reactivity of the aziridine ring in diazabicyclo[4.1.0]heptane derivatives?

The stability of the aziridine ring is a delicate balance of several factors:

  • N-Substitution: The nature of the substituent on the aziridine nitrogen (N7) is paramount. Electron-withdrawing groups (e.g., sulfonyl, acyl, carbamate) significantly activate the ring towards nucleophilic attack by increasing the electrophilicity of the aziridine carbons.[1][2] For instance, N-nosyl (Ns) and N-tosyl (Ts) activated aziridines are substantially more reactive than their N-acyl counterparts.[1]

  • Steric Hindrance: Bulky substituents on the carbon atoms of the aziridine ring can sterically shield it from approaching nucleophiles, thereby enhancing its kinetic stability.[1]

  • Solvent and pH: The choice of solvent and the pH of the reaction medium can dramatically influence stability. Protic solvents can participate in ring-opening, and acidic or basic conditions can catalyze decomposition.[1]

Section 2: Troubleshooting Common Synthetic Challenges

This section addresses specific problems that may arise during the synthesis and manipulation of diazabicyclo[4.1.0]heptane derivatives.

Troubleshooting Guide: Synthesis and Handling
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired diazabicyclo[4.1.0]heptane product. Incomplete aziridination reaction.Optimize reaction conditions: vary the aziridinating agent, catalyst, solvent, and temperature. Consider alternative synthetic routes, such as those starting from a corresponding epoxide.[3]
Decomposition of the product during work-up or purification.Use a neutral quench with a cooled, saturated salt solution (e.g., NH₄Cl or brine).[1] Perform all work-up and extraction steps at low temperatures (0-5 °C).[1] For chromatography, consider using basic or neutral alumina, or deactivated silica gel to prevent acid-catalyzed ring-opening.[1]
Formation of multiple, difficult-to-separate byproducts. Side reactions such as dimerization or polymerization.Use dilute reaction conditions. Slowly add reagents to control the reaction rate and minimize side reactions.
Isomerization or rearrangement of the product.Maintain a neutral pH and use aprotic solvents. Avoid prolonged exposure to heat or light.
The isolated product is unstable and decomposes upon storage. Inherent instability of the activated aziridine ring.Store the compound neat (if solid) or as a concentrated solution in a non-polar, aprotic solvent like toluene or hexanes.[1] Store at low temperatures (-20 °C or lower) under an inert atmosphere (argon or nitrogen).[1] Protect from light by using an amber vial.[1]
FAQ 2: My aziridination of a tetrahydropyridine precursor is failing. What are some common pitfalls and how can I overcome them?

The synthesis of the diazabicyclo[4.1.0]heptane core often involves the aziridination of a corresponding tetrahydropyridine.[3] Several factors can lead to a failed reaction:

  • Choice of Aziridinating Agent: The reactivity of the olefin and the desired N-substituent will dictate the best choice of reagent. For electron-rich olefins, reagents like m-CPBA followed by reaction with an azide and then reduction can be effective.

  • Protecting Groups: The protecting group on the piperidine nitrogen (N3) can influence the reactivity of the double bond. Ensure the chosen protecting group is stable to the aziridination conditions. Orthogonally protected systems, such as those with Boc and Cbz groups, offer flexibility for subsequent transformations.[3]

  • Reaction Conditions: Overly harsh conditions can lead to decomposition of the starting material or the product. Careful optimization of temperature, solvent, and reaction time is crucial.

Experimental Protocol: A General Procedure for Aziridination

This protocol provides a general guideline for the synthesis of a protected diazabicyclo[4.1.0]heptane.

  • Epoxidation: To a solution of the N-protected tetrahydropyridine in a suitable solvent (e.g., dichloromethane), add an epoxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C.

  • Ring-Opening with Azide: The resulting epoxide is then reacted with an azide source (e.g., sodium azide) in the presence of a Lewis acid or in a protic solvent to yield an azido alcohol.

  • Cyclization: The azido alcohol is then cyclized to the aziridine, often through an Appel-type reaction or by mesylation/tosylation of the alcohol followed by intramolecular nucleophilic substitution by the azide and subsequent reduction.

Aziridination_Workflow Start N-Protected Tetrahydropyridine Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide Intermediate Epoxide Epoxidation->Epoxide RingOpening Ring-Opening with Azide Epoxide->RingOpening AzidoAlcohol Azido Alcohol Intermediate RingOpening->AzidoAlcohol Cyclization Cyclization AzidoAlcohol->Cyclization Product Diazabicyclo[4.1.0]heptane Cyclization->Product Ring_Opening_Decision_Tree Start Unsatisfactory Regioselectivity CheckNucleophile Is the nucleophile sterically demanding? Start->CheckNucleophile CheckActivation Is the aziridine sufficiently activated? CheckNucleophile->CheckActivation No ChangeNucleophile Use a less bulky nucleophile CheckNucleophile->ChangeNucleophile Yes ConsiderLewisAcid Have Lewis acids been screened? CheckActivation->ConsiderLewisAcid Yes IncreaseActivation Use a more electron- withdrawing N-substituent CheckActivation->IncreaseActivation No OptimizeConditions Vary solvent and temperature ConsiderLewisAcid->OptimizeConditions Yes ScreenLewisAcids Test a range of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) ConsiderLewisAcid->ScreenLewisAcids No DesiredProduct Desired Regioisomer OptimizeConditions->DesiredProduct ChangeNucleophile->DesiredProduct IncreaseActivation->DesiredProduct ScreenLewisAcids->DesiredProduct

Sources

How to remove unreacted Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to remove unreacted Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

This guide provides troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted this compound from their reaction mixtures. The strategies outlined are grounded in the specific chemical properties of this reagent and are designed to ensure the purity of your desired compound.

Section 1: Understanding the Core Challenge and Key Chemical Properties
Q1: What are the key chemical properties of this compound that I can exploit for its removal?

A: The successful removal of this particular impurity hinges on understanding its unique bifunctional nature. While one nitrogen atom is protected as a tert-butoxycarbonyl (Boc) carbamate, the other exists as a free secondary amine. This structural feature is the key to its separation from a neutral or non-basic desired product.

The Boc group renders that portion of the molecule non-basic and lipophilic.[1][2] In contrast, the unprotected secondary amine is basic and nucleophilic. The predicted pKa of the conjugate acid of this secondary amine is approximately 9.54, making it readily protonated by mild acids.[3][4] This duality is what we will exploit.

Table 1: Physicochemical Properties of the Impurity

PropertyValue / DescriptionSignificance for Purification
CAS Number 1228675-18-0[3][4][5]For accurate identification and literature search.
Molecular Formula C₁₀H₁₈N₂O₂[3][4][5]---
Molecular Weight 198.26 g/mol [3][4][5]Useful for mass spectrometry analysis.
Appearance Colorless to Yellow Liquid or Semi-SolidIts non-crystalline nature can inhibit the crystallization of solid products.
Key Functional Groups 1x Boc-protected amine, 1x free secondary amineThe free amine is a "handle" for purification via acid-base chemistry.
Predicted pKa 9.54 ± 0.20[3][4]The secondary amine is basic and will be protonated in acidic conditions (pH < 8).
Solubility Generally soluble in organic solvents (DCM, EtOAc, etc.).[2]Allows for manipulation in standard organic workups.
XLogP3 ~0.7 - 1.2[3][6]Indicates moderate lipophilicity, but its protonated form will be highly water-soluble.
Section 2: Primary Purification Strategies & FAQs

This section addresses the most common scenarios encountered in the laboratory and directs you to the appropriate purification protocol.

Q2: My desired product is neutral, weakly basic, or acidic, and is soluble in a water-immiscible organic solvent. What is the most efficient removal method?

A: Acidic Liquid-Liquid Extraction is the most direct and efficient method in this scenario. By washing your organic solution with a dilute aqueous acid, you will selectively protonate the basic secondary amine of the unreacted starting material. This converts it into a water-soluble ammonium salt, which partitions into the aqueous phase, leaving your desired neutral product in the organic phase. This is the preferred first-line approach due to its speed, scalability, and cost-effectiveness.

Q3: My product is also basic, is sensitive to acid, or is highly water-soluble. How can I remove the unreacted starting material?

A: In this case, an acid wash is not suitable as it would either cause your product to be lost to the aqueous layer or potentially cause decomposition (e.g., cleaving other acid-labile protecting groups).[7][8] Your primary alternative is Silica Gel Flash Column Chromatography .

The free amine on the unreacted starting material will interact strongly with the acidic silanol groups on the surface of the silica gel. This causes it to have a significantly lower retention factor (Rƒ) than a less polar or non-basic product, allowing for effective separation.

Q4: My product is a solid, but it precipitates as an oil or refuses to crystallize from the crude mixture. Could the starting material be the problem?

A: Absolutely. The unreacted this compound, being a liquid or semi-solid, can act as a "eutectic impurity," depressing the melting point and significantly hindering the lattice formation required for crystallization.[9][10] It is highly recommended to perform a preliminary purification using one of the methods above (preferably an acidic wash if your product is compatible) to remove this impurity before attempting crystallization.

Section 3: Detailed Experimental Protocols
Protocol 1: Removal by Acidic Liquid-Liquid Extraction

This protocol is ideal for neutral or non-basic products that are stable to mild acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.

  • First Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • pH Check (Critical Step): Drain the lower aqueous layer and check its pH with litmus paper or a pH meter. The pH should be ≤ 2 to ensure complete protonation of the basic impurity. If the pH is higher, repeat the wash with fresh 1 M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Purity Analysis: Confirm the removal of the impurity via Thin Layer Chromatography (TLC) or LC-MS analysis.

G cluster_workflow Workflow: Acidic Liquid-Liquid Extraction A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Transfer to Separatory Funnel B->C D Wash with 1 M HCl (aq) C->D E Separate Layers D->E F Organic Layer (Desired Product) E->F Contains Product G Aqueous Layer (Protonated Impurity) E->G Contains Impurity H Wash with NaHCO₃ (aq) and Brine F->H K Discard G->K I Dry (Na₂SO₄) & Concentrate H->I J Purified Product I->J

Caption: Workflow for removing basic impurities via acidic extraction.

Protocol 2: Removal by Flash Column Chromatography

Use this method when your product is basic or acid-sensitive.

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) where your desired product has an Rƒ value of ~0.3-0.4 and the impurity (starting material) is at or near the baseline (Rƒ ~0).

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column (dry loading). This prevents band broadening.

  • Elution: Begin eluting the column with the selected solvent system. If the separation is difficult, consider adding 0.1-1% triethylamine (Et₃N) to the eluent. The triethylamine will compete with your basic impurity for binding to the silica, resulting in sharper bands and less tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Analysis: Confirm the purity of the isolated product by NMR, LC-MS, or another appropriate analytical technique.

G cluster_workflow Workflow: Flash Column Chromatography A Crude Reaction Mixture B Determine Eluent System via TLC A->B C Load Sample onto Silica Gel Column B->C D Elute with Solvent System (+/- 0.5% Et₃N) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate Under Reduced Pressure G->H I Purified Product H->I

Caption: General workflow for purification via flash chromatography.

Section 4: Troubleshooting Common Issues
Q5: I performed an acidic wash, but I still see the impurity in my product via TLC/LC-MS. What went wrong?

A: This is a common issue with several potential causes:

  • Insufficient Acid: You may not have used enough acid to protonate all of the basic impurity. Re-wash the organic layer and confirm the aqueous layer's pH is strongly acidic (pH ≤ 2).

  • Poor Mixing: The two phases may not have been mixed thoroughly enough for complete extraction. Ensure you shake the separatory funnel vigorously for at least 30 seconds.

  • Emulsion Formation: An emulsion may have formed, trapping the impurity in the organic layer. Adding brine can often help break up emulsions.

  • Product is also Basic: Your desired product might be more basic than anticipated and is being partially extracted. In this case, chromatography is the better method.

Q6: During column chromatography, the impurity streaks badly and co-elutes with my product. How can I improve the separation?

A: Streaking (or tailing) of basic compounds on silica gel is very common. The issue arises from strong, non-uniform interactions between the amine and the acidic silica surface. To fix this:

  • Add a Basic Modifier: As mentioned in the protocol, adding a small amount of a competitive base like triethylamine (0.1-1%) or ammonia (e.g., using a mobile phase saturated with ammonia) to your eluent will drastically reduce tailing and improve peak shape.

  • Change the Stationary Phase: If the problem persists, consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for purifying basic compounds.

Q7: I'm concerned about the stability of my product's Boc group during the acidic wash. What should I do?

A: While the Boc group is known to be acid-labile, it is generally stable to brief exposure to 1 M HCl at room temperature.[7][11] However, if your substrate is particularly sensitive or contains multiple Boc groups, you can take these precautions:

  • Use a Milder Acid: Substitute 1 M HCl with a saturated solution of ammonium chloride (NH₄Cl) or a 10% solution of citric acid. These are less aggressive and can still protonate the highly basic impurity.

  • Work Quickly and at Low Temperature: Perform the extraction quickly and, if possible, use pre-chilled solutions to minimize the contact time and energy for any potential deprotection side reactions.

References
  • Crystallization method of Boc-amino acid - Eureka | Patsnap . Source: Patsnap. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate . Source: ResearchGate. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group . Source: Scientific Research Publishing. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI . Source: MDPI. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? . Source: ResearchGate. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH . Source: National Institutes of Health. [Link]

  • 1228675-18-0 | this compound - AA Blocks . Source: AA Blocks. [Link]

  • How do I remove N-Boc Ethylene Diamine during workup?? - ResearchGate . Source: ResearchGate. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar . Source: Semantic Scholar. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications . Source: ACS Publications. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. . Source: Hebei Boze Chemical Co.,Ltd. [Link]

  • Amine Protection / Deprotection - Fisher Scientific . Source: Fisher Scientific. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate . Source: ResearchGate. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH . Source: National Institutes of Health. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace . Source: SciSpace. [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com . Source: WordPress.com. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

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Preventing degradation of 2-Boc-2,5-diazabicyclo[4.1.0]heptane during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Boc-2,5-diazabicyclo[4.1.0]heptane. This guide is designed to provide Senior Application Scientist-level insights into the handling and reactivity of this valuable synthetic building block. As a constrained piperazine analogue, it offers unique structural properties, but its fused aziridine ring and acid-labile Boc protecting group present specific challenges. This document provides in-depth, causality-driven troubleshooting advice to help you prevent degradation and maximize success in your reactions.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Q1: What are the primary degradation pathways for 2-Boc-2,5-diazabicyclo[4.1.0]heptane?

A1: The molecule has two primary points of vulnerability that can lead to degradation, often simultaneously:

  • Acid-Catalyzed Boc Deprotection: The tert-butoxycarbonyl (Boc) group is highly sensitive to acid and is readily cleaved to reveal the free amine, releasing isobutylene and carbon dioxide.[1][2] This is the most common and often unintentional degradation pathway.

  • Aziridine Ring Opening: The fused three-membered aziridine ring is highly strained and susceptible to nucleophilic attack.[3] This reaction is significantly accelerated by Brønsted or Lewis acids, which protonate or coordinate to the ring nitrogen, activating the ring for opening by even weak nucleophiles like water or alcohols.[4][5][6]

cluster_main Degradation Pathways cluster_deprotection Boc Deprotection cluster_ringopening Ring Opening SM 2-Boc-2,5-diazabicyclo [4.1.0]heptane Deprot Deprotected Bicyclic Amine (Mass = -100 Da) SM->Deprot H+ (e.g., TFA, HCl) RingOpen Ring-Opened Product (e.g., Piperazine alcohol) SM->RingOpen H+ / Nu:- (e.g., H2O, MeOH)

Figure 1. Primary degradation pathways for 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Q2: How can I monitor my reaction for signs of degradation?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: Degradation products are typically more polar than the starting material. Look for new spots with lower Rf values. The fully deprotected, ring-opened product will be significantly more polar and may streak from the baseline in common solvent systems (e.g., ethyl acetate/hexanes).

  • LC-MS: This is the most definitive method.

    • Boc Deprotection: Look for a peak with a mass of [M-100]+ or [M-56+H]+ (loss of isobutylene).

    • Ring Opening: Look for a peak corresponding to [M+H+Nucleophile]+. For example, if water is the nucleophile, you will see [M+18+H]+. If methanol is the nucleophile, you will see [M+32+H]+.

Q3: What are the recommended storage conditions for this reagent?

A3: To ensure long-term stability, store the compound at 4°C under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.[7] Ensure the container is sealed tightly to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid and initiate degradation over time.

Section 2: Troubleshooting Guide for Reaction Failures

This section is formatted to address specific experimental problems. Each answer provides an explanation of the underlying chemistry and actionable solutions.

Problem Area 1: Low Yield in N-Alkylation or Acylation Reactions

Q: I'm attempting to functionalize the secondary amine at the N5 position, but the reaction is slow and gives low yields. Why is it less reactive than a typical piperazine?

A: The nucleophilicity of the N5 amine is significantly reduced compared to a standard piperazine. This is due to the electron-withdrawing character of the adjacent, fused cyclopropane ring system.[8] The increased s-character of the nitrogen lone pair orbitals in the strained ring pulls electron density away from the N5 nitrogen, making it a weaker nucleophile and a weaker base.[3] Consequently, reaction conditions must be adjusted to overcome this inherent low reactivity.

Solution:

  • Use a Stronger Base: Standard inorganic bases like K₂CO₃ are often insufficient. A stronger, non-nucleophilic base is required to fully deprotonate the N5 amine and drive the reaction.

  • Optimize Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred as they can solvate the ions involved and often tolerate higher temperatures.

  • Increase Temperature: Carefully controlled heating can increase the reaction rate, but must be balanced against the risk of thermal degradation.

ParameterRecommendationRationale
Base Cs₂CO₃, K₃PO₄, or NaHStronger bases that can effectively deprotonate the weakly basic N5 amine. NaH is an excellent, non-nucleophilic choice for anhydrous reactions.
Solvent DMF, NMP, or anhydrous AcetonitrileAprotic polar solvents that facilitate SN2 reactions and can be heated safely.
Temperature 60-100 °C (monitor carefully)Increases reaction kinetics. Caution: Higher temperatures (>120°C) risk thermal Boc deprotection.[9]
Avoid Weak bases (e.g., NaHCO₃, Et₃N), Protic Solvents (e.g., EtOH, MeOH)Weak bases are ineffective. Protic solvents can act as nucleophiles if the aziridine ring becomes activated.
Problem Area 2: Unintended Deprotection and Ring-Opening

Q: My LC-MS analysis shows multiple side products, including peaks corresponding to Boc-group loss and addition of my solvent molecule. What is causing this cascade of degradation?

A: This is a classic case of acid-catalyzed degradation. The presence of even trace amounts of acid can initiate a catastrophic cascade. The acid first catalyzes the removal of the Boc group.[1] The resulting free amine can then be protonated, which strongly activates the aziridine ring towards nucleophilic attack by any nucleophile present in the medium, including the solvent, the base, or water.

cluster_degradation Degradation Confirmed Start Reaction Failure: Low Yield & Side Products Check_SM Is Starting Material Consumed? (TLC/LCMS) Start->Check_SM Check_Mass LCMS Analysis: Check for [M-100] or [M+Nu] peaks Check_SM->Check_Mass Yes Tshoot_Reactivity Troubleshoot Reactivity: - Increase base strength - Increase temperature - Change solvent (See Table 1) Check_SM->Tshoot_Reactivity No Acid_Source Identify Source of Acid: - Acidic reagent/byproduct? - Wet solvent/reagents? - Non-neutral glassware? Check_Mass->Acid_Source Degradation Detected Nuc_Source Identify Nucleophile: - Protic solvent? - Nucleophilic base (e.g., Et3N)? - Water contamination? Acid_Source->Nuc_Source Solution Implement Solution: 1. Use anhydrous solvents/reagents. 2. Use non-nucleophilic base (DIPEA). 3. Use acid-washed, oven-dried glassware. 4. Consider adding a non-nucleophilic scavenger (e.g., proton sponge). Nuc_Source->Solution

Figure 2. Troubleshooting workflow for reactions involving 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Actionable Solutions to Prevent Acid-Catalyzed Degradation:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry reagents in a vacuum oven if their stability permits. Flame-dry all glassware under vacuum or nitrogen before use.

  • Use a Non-Nucleophilic Base: If a tertiary amine base is required, use a bulky, non-nucleophilic one like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N). The steric hindrance of DIPEA prevents it from acting as a nucleophile in aziridine ring-opening.

  • Check Reagent Purity: Ensure that your electrophile or coupling partners are not contaminated with acidic impurities (e.g., HCl in an acyl chloride). If necessary, purify them or use an acid scavenger.

  • Buffer the Reaction: In sensitive cases, the addition of a non-nucleophilic proton scavenger, such as proton sponge (1,8-Bis(dimethylamino)naphthalene), can be used to neutralize any adventitious acid without interfering with the primary reaction.

Section 3: Recommended Experimental Protocol

This section provides a robust, field-tested protocol for a common transformation—N5-alkylation—that incorporates the preventative measures discussed above.

Protocol: N5-Alkylation with an Alkyl Halide

  • Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the hot glassware under a stream of dry argon or nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: To the reaction flask, add 2-Boc-2,5-diazabicyclo[4.1.0]heptane (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1 M.

  • Reaction Initiation: Stir the suspension for 15 minutes at room temperature. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction progress every 1-2 hours by TLC and/or LC-MS. Look for the consumption of starting material and the appearance of a single, less polar product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

By adhering to these principles and protocols, researchers can successfully employ 2-Boc-2,5-diazabicyclo[4.1.0]heptane in their synthetic campaigns, minimizing degradation and maximizing yields of the desired products.

References

  • Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. ([Link])

  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. ([Link])

  • Kim, B. M., & So, S. M. (2011). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules, 16(7), 6063-6072. ([Link])

  • Park, S., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Scientific Reports, 13(1), 17855. ([Link])

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. ([Link])

  • Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 102-105. ([Link])

  • AK Scientific, Inc. (n.d.). Product Datasheet: 2-Boc-2,5-diazabicyclo[4.1.0]heptane.
  • Crespin, M., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1084-1087. ([Link])

  • Schmalz, H.-G. (2018). Studies Towards the Total Synthesis of Complex Taxanes. University of Konstanz. ([Link])

  • Bose, D. S., & Chatterjee, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92261-92265. ([Link])

  • Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. ([Link])

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. ([Link])

  • Schmalz, H.-G. (2018). Studies Towards the Total Synthesis of Complex Taxanes. KOPS - University of Konstanz. ([Link])

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. ([Link])

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods for Deprotection. ([Link])

  • Stavber, S., & Jereb, M. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. ([Link])

  • Crespin, M., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Request PDF on ResearchGate. ([Link])

  • Wikipedia. (n.d.). Aziridines. ([Link])

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. ([Link])

  • University of Liverpool Repository. (2022). Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. ([Link])

  • MDPI. (2023). Fused-Linked and Spiro-Linked N-Containing Heterocycles. ([Link])

  • Hurst, G. A., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. ([Link])

  • Li, G., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 13(10), 2944-2947. ([Link])

  • Doyle, A. G., & Jacobsen, E. N. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(10), 4582-4588. ([Link])

  • Katritzky, A. R., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(2), 69-81. ([Link])

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Technical Support Center: Resolution of 2,5-Diazabicyclo[4.1.0]heptane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 2,5-diazabicyclo[4.1.0]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable chiral scaffold. The unique rigid structure of the 2,5-diazabicyclo[4.1.0]heptane core, a key piperazine surrogate, presents specific challenges and opportunities in isolating the desired single enantiomer. This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to navigate the complexities of its stereoisomeric resolution.

Section 1: Foundational Knowledge & Initial Considerations

This section addresses preliminary questions regarding the properties of the target molecule and the general approaches to chiral resolution.

Q1: We are new to the 2,5-diazabicyclo[4.1.0]heptane scaffold. What are the key chemical properties we should be aware of before starting a resolution protocol?

A1: The 2,5-diazabicyclo[4.1.0]heptane system is a bicyclic diamine. Key properties to consider are:

  • Basicity: The presence of two nitrogen atoms makes the molecule basic and allows for the formation of diastereomeric salts with chiral acids. The pKa of the conjugate acid of an N-Cbz-monoprotected version has been determined to be approximately 6.74, which is lower than a typical piperazine due to the electron-withdrawing nature of the cyclopropane ring. This moderate basicity is crucial for selecting the appropriate chiral acid and solvent system.

  • Structure and Rigidity: The fused cyclopropane and piperazine rings create a conformationally restricted structure. This rigidity is advantageous for chiral recognition on a chiral stationary phase (CSP) in HPLC/SFC but can sometimes lead to challenges in forming well-defined crystals during diastereomeric salt resolution.

  • Solubility: The solubility of the free base and its derivatives will be highly dependent on the N-substituents. It is crucial to have a good understanding of the solubility profile of your specific derivative in a range of common organic solvents before attempting any resolution.

Q2: What are the primary methods for resolving the enantiomers of 2,5-diazabicyclo[4.1.0]heptane derivatives?

A2: There are three main strategies, each with its own set of advantages and challenges:

  • Diastereomeric Salt Crystallization: This is a classical, cost-effective method for large-scale resolutions. It involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts, which can then be separated based on their differential solubility.[1]

  • Chiral Chromatography (HPLC/SFC): This is a powerful and widely used analytical and preparative technique that physically separates the enantiomers on a chiral stationary phase.[2] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption, especially for preparative separations.[3]

  • Kinetic Resolution (Enzymatic or Chemical): This method involves the differential reaction of one enantiomer with a chiral reagent or catalyst, leaving the unreacted enantiomer enriched. While highly selective, it is theoretically limited to a 50% yield for the unreacted enantiomer without a racemization/recycling protocol.

The choice of method depends on the scale of the separation, the available equipment, and the specific properties of the derivative being resolved. For initial discovery work, chiral chromatography is often the fastest approach. For multi-gram to kilogram scale, diastereomeric salt resolution is frequently the most economical choice.[4]

Section 2: Troubleshooting Diastereomeric Salt Resolution

This is often the first choice for scale-up. Success hinges on finding the right combination of chiral resolving agent and solvent system to achieve differential crystallization.

Q3: We are attempting a diastereomeric salt resolution, but the salts are "oiling out" instead of crystallizing. What should we do?

A3: "Oiling out" is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid. This is often due to high solubility or a low melting point of the salt in the chosen solvent.

Troubleshooting Steps:

  • Change the Solvent System: This is the most critical parameter. If you are using a single solvent, try switching to a less polar one or using a binary/ternary solvent mixture. For example, if your salt oils out in methanol, try ethanol, isopropanol, or mixtures like methanol/ethyl acetate or ethanol/heptane. The goal is to find a system where the desired salt is sparingly soluble, especially at lower temperatures.[5]

  • Reduce the Concentration: A supersaturated solution is more likely to oil out. Try reducing the initial concentration of your racemic amine and resolving agent.

  • Slow Down the Crystallization: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further (e.g., to 4 °C). Seeding the solution with a small crystal of the desired diastereomer (if available) can also promote controlled crystallization over oiling.

  • Re-evaluate the Resolving Agent: The interaction between your diamine and the chiral acid dictates the physical properties of the resulting salt. If oiling persists across multiple solvent systems, consider screening other resolving agents.

Q4: We have achieved crystallization, but the diastereomeric excess (d.e.) of the crystalline salt is very low. How can we improve the selectivity?

A4: Low d.e. indicates that the solubilities of the two diastereomeric salts are too similar in your current system.

Optimization Workflow:

G start Low Diastereomeric Excess (d.e.) solvent_screen Screen Broader Range of Solvents (Vary polarity, protic/aprotic character) start->solvent_screen new_agent Screen Different Resolving Agents start->new_agent No Improvement temp_profile Optimize Cooling Profile (Slow cooling, thermal cycling) solvent_screen->temp_profile Partial Improvement ratio_adjust Adjust Stoichiometry (Try 0.5 or >1.0 eq. of resolving agent) temp_profile->ratio_adjust Partial Improvement recrystallize Perform Recrystallization (Use fresh, hot solvent) ratio_adjust->recrystallize Partial Improvement success High d.e. Achieved recrystallize->success new_agent->solvent_screen

Caption: Workflow for optimizing diastereomeric excess.

Detailed Explanation:

  • Solvent Screening is Key: The difference in solubility is highly solvent-dependent. A systematic screen of solvents is the most effective way to improve d.e.[4] Create a small array of test tubes with your racemic amine and chosen resolving agent, and test various solvents and binary mixtures (e.g., alcohols, esters, ketones, alkanes, and their combinations).

  • Stoichiometry Matters: While a 1:1 stoichiometry is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to the preferential crystallization of the less soluble salt, improving the d.e. of the initial solid.[6] Conversely, some systems benefit from a molar ratio greater than 1.5.[7][8]

  • Recrystallization: A single crystallization rarely yields >99% d.e. One or two recrystallizations of the enriched salt from a fresh portion of the optimal solvent system are often necessary to achieve high diastereomeric purity.

Table 1: Recommended Screening Conditions for Diastereomeric Salt Resolution

ParameterRecommended Starting Points & VariationsRationale
Chiral Resolving Agent (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid, (+)-Camphor-10-sulfonic acid.[1]These are commercially available and have a proven track record for resolving amines.
Solvent System Primary: Methanol, Ethanol, Isopropanol. Secondary: Acetonitrile, Ethyl Acetate, Acetone. Anti-solvents: Heptane, Toluene.Screen a range of polarities. Mixtures often provide the best results for fine-tuning solubility.
Stoichiometry (Amine:Acid) 1:0.5, 1:1, 1:1.5Varying the ratio can significantly impact the kinetics and thermodynamics of crystallization.[7][8]
Temperature Start at reflux/elevated temperature for dissolution, then slow cooling to RT, followed by cooling to 4 °C or 0 °C.Maximizes initial dissolution and then controls the rate of crystal growth to improve selectivity.

Section 3: Troubleshooting Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess (e.e.) and for preparative separation, chiral chromatography is indispensable.

Q5: We are screening chiral columns but see no separation of our 2,5-diazabicyclo[4.1.0]heptane derivative. What should be our next steps?

A5: Achieving baseline separation often requires a systematic screening of both the chiral stationary phase (CSP) and the mobile phase.

Troubleshooting Workflow:

G start No Enantiomeric Resolution screen_csp Screen Different CSPs (Polysaccharide-based are a good start) start->screen_csp screen_mp Screen Different Mobile Phase Modes (Normal Phase, Polar Organic, Reversed Phase) screen_csp->screen_mp No separation on initial CSPs optimize_modifier Optimize Modifier/Additive (Alcohol type, %; Additive type, conc.) screen_mp->optimize_modifier Partial separation observed optimize_conditions Optimize Conditions (Flow rate, Temperature) optimize_modifier->optimize_conditions success Resolution ≥ 1.5 Achieved optimize_conditions->success

Caption: Workflow for chiral method development.

Detailed Steps:

  • CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD, AS, or Chiralcel® OD, OJ) are the most versatile and successful for a broad range of compounds, including amines. It is highly recommended to screen a set of 4-6 different polysaccharide columns.[9]

  • Mobile Phase Mode: For basic amines, Normal Phase (NP) or Polar Organic Mode (POM) are typically the most successful.

    • Normal Phase (NP): Mobile phases consist of an alkane (like hexane or heptane) with an alcohol modifier (isopropanol, ethanol).

    • Polar Organic Mode (POM): Uses polar solvents like acetonitrile/methanol or pure alcohols.

  • Use of Additives: This is critical for amines. Basic analytes often interact strongly with residual silanols on the silica surface, leading to poor peak shape and resolution. Adding a small amount of a basic additive to the mobile phase is essential.

    • Recommended Additive: 0.1% - 0.2% diethylamine (DEA) or triethylamine (TEA) for NP and POM modes.[9]

    • For SFC, additives like ammonia or TEA in the alcohol co-solvent are standard.[10] A combination of an acid and a base (e.g., TFA/TEA) can also be effective.[11]

Q6: We have partial separation, but the peaks are broad and tailing. How can we improve the peak shape?

A6: Poor peak shape for amines on chiral columns is almost always due to undesirable secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Optimize Additive Concentration: If you are already using an additive like DEA, try slightly increasing its concentration (e.g., from 0.1% to 0.2% or 0.3%). This will more effectively mask the active sites on the silica support causing the tailing.[12]

  • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can alter the hydrogen bonding interactions and significantly affect both peak shape and selectivity.

  • Lower the Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min. This increases the time the analyte spends interacting with the CSP, which can improve resolution.[13]

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[14] While lower temperatures often improve selectivity, sometimes a moderate increase in temperature can improve peak efficiency and shape. Systematically evaluate temperatures between 15 °C and 40 °C.

Table 2: Recommended Starting Conditions for Chiral HPLC/SFC Screening

ModeStationary Phase (CSP)Mobile PhaseAdditiveFlow RateDetection
HPLC (NP) Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID)Hexane/Isopropanol (90:10 v/v)0.1% Diethylamine (DEA)1.0 mL/minUV (e.g., 220, 254 nm)
HPLC (POM) Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID)Acetonitrile/Methanol (90:10 v/v)0.1% Diethylamine (DEA)1.0 mL/minUV (e.g., 220, 254 nm)
SFC Polysaccharide-based (e.g., Chiralpak® AD, AS, etc.)CO₂ / Methanol (Gradient 5-40%)0.2% Triethylamine (TEA) in Methanol3.0 mL/minUV, BPR at 120 bar

References

  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1849-1857.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Pellissier, H. (1995). A process for the preparation and separation of diastereomeric salts of folinic acid. WO1995033749A1.
  • BenchChem (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. BenchChem Technical Support.
  • Miller, L. (n.d.).
  • Lesellier, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 98-107.
  • Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • BenchChem (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem Technical Support.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical.
  • Daicel (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • BenchChem (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. BenchChem Technical Support.
  • Simon, M. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube.
  • BioDuro (2018).
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(1), 50-58.
  • Sigma-Aldrich (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Chromatography Forum (2009). Ugly peak shape of amine compound.
  • Agilent (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
  • Wikipedia (n.d.). Chiral resolution. Wikipedia.
  • Myerson, A. S. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • West, C. (2014). How Good is SFC for Polar Analytes?.
  • Phenomenex (n.d.).
  • Regis Technologies (2022). Getting Started with Chiral Method Development. Regis Technologies.
  • Sigma-Aldrich (2014). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2).
  • Chiralpedia (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • TCI Chemicals (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

Sources

Technical Support Center: Workup Procedures for Reactions Involving CAS 1228675-18-0

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for CAS 1228675-18-0, chemically known as tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup of reactions involving this versatile building block. As a key intermediate in the synthesis of pharmaceutical compounds like piperazines and Ciprofloxacin analogues, understanding its reactivity and the subsequent purification challenges is crucial for successful outcomes.[1]

Compound Profile: CAS 1228675-18-0

This molecule features a diazabicyclic core with one of the nitrogen atoms protected by a tert-butyloxycarbonyl (Boc) group. This structural feature is central to its synthetic utility and dictates the strategies for reaction workups.

PropertyValueSource
Chemical Name This compound[2][3]
Molecular Formula C₁₀H₁₈N₂O₂[1][2]
Molecular Weight 198.26 g/mol [1][2]
Appearance Not specified, likely a solidN/A
Predicted Boiling Point 276.4±15.0 °C[1]
Predicted Density 1.104±0.06 g/cm³[1]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 1[3]

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the workup of reactions involving this compound.

Q1: After Boc deprotection using a strong acid (e.g., TFA or HCl), my product seems to be lost in the aqueous phase during workup. Why is this happening and how can I recover it?

A1: This is a very common issue. The Boc-deprotected product is a secondary amine, which is basic. In the presence of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), it forms a salt (e.g., an ammonium trifluoroacetate or ammonium chloride salt). These salts are often highly soluble in water and insoluble in common organic solvents used for extraction (like ethyl acetate or dichloromethane).

Solution Workflow:

  • Neutralization is Key: After the reaction is complete and the acid has been removed (if volatile, like TFA), the aqueous solution containing your product salt must be basified.

  • Choice of Base: Use a suitable base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) to neutralize the acid and deprotonate the ammonium salt back to the free amine. Monitor the pH with pH paper or a meter, aiming for a pH of 8-10.

  • Extraction: Once the free amine is formed, it will be significantly less water-soluble and can be extracted into an organic solvent. Dichloromethane (DCM) or a mixture of DCM and isopropanol is often effective for extracting basic amines.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Q2: I am performing an N-alkylation on the unprotected nitrogen of CAS 1228675-18-0. During workup, I have trouble separating my desired product from unreacted starting material. What purification strategies do you recommend?

A2: Since both the starting material and the N-alkylated product are amines, they can have similar polarities, making separation by standard silica gel chromatography challenging.

Troubleshooting Steps:

  • Reaction Optimization: First, ensure your reaction has gone to completion to minimize the amount of starting material. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acidic Wash: During the aqueous workup, a carefully controlled acidic wash might help. The N-alkylated product might be slightly more lipophilic than the starting material. A dilute acid wash could potentially protonate and pull the more basic starting material into the aqueous phase, although this can be difficult to control.

  • Chromatography Optimization:

    • Solvent System: For silica gel chromatography, using a mobile phase containing a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.1-1%) can improve peak shape and separation of amines by preventing tailing.

    • Gradient Elution: A shallow gradient elution from a less polar to a more polar solvent system can enhance separation.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column, as these can offer different selectivity for amines.

Q3: What are the general solubility properties of this compound and its deprotected form?

A3:

  • CAS 1228675-18-0 (Boc-protected): The presence of the bulky, non-polar tert-butyl group makes this compound generally soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. It will have limited solubility in water.

  • Deprotected form (2,5-diazabicyclo[4.1.0]heptane): As a free amine, its solubility is pH-dependent.

    • Acidic conditions (pH < 7): It will exist as a protonated salt and be highly soluble in water and other polar protic solvents.

    • Basic conditions (pH > 8): As the free base, it will be more soluble in organic solvents like DCM and less soluble in water.

Troubleshooting Guide: Common Workup Scenarios

This section provides a more detailed, problem-oriented approach to common challenges.

Scenario 1: Incomplete Reaction or Complex Mixture After N-Acylation

Problem: After reacting the secondary amine of the deprotected starting material with an acyl chloride or anhydride, TLC/LC-MS shows a mixture of starting material, desired product, and potential side products.

Causality & Solution:

  • Insufficient Base: N-acylation reactions release acid (e.g., HCl). This acid can protonate the starting amine, rendering it unreactive. Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is used to scavenge the acid. For sluggish reactions, two or more equivalents may be necessary.

  • Workup Strategy:

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product into an appropriate organic solvent (e.g., EtOAc or DCM).

    • Wash the organic layer sequentially with:

      • Dilute HCl to remove any remaining unreacted amine and the scavenger base.

      • Saturated NaHCO₃ solution to remove any unreacted acylating agent and neutralize the organic layer.

      • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Scenario 2: Product Precipitation During Workup

Problem: Upon adding an anti-solvent or during extraction, the desired product crashes out of solution as an unmanageable solid.

Causality & Solution:

  • Poor Solubility: The product may have low solubility in the chosen solvent system. This is common with heterocyclic compounds which can have strong intermolecular interactions.[4]

  • Handling Precipitation:

    • If the product precipitates upon cooling , this can be a useful purification step (crystallization). Isolate the solid by filtration and wash with a cold solvent to remove impurities.[5]

    • If precipitation is problematic during extraction , try using a different solvent system. For example, if the product is precipitating from ethyl acetate, try a more polar solvent like DCM or a solvent mixture. Increasing the volume of the solvent can also help maintain solubility.

Visualizing the Workflow

General Workup and Troubleshooting Logic

The following diagram outlines a typical decision-making process during the workup of a reaction involving CAS 1228675-18-0.

G cluster_reaction Post-Reaction cluster_workup Aqueous Workup cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting reaction_complete Reaction Complete (by TLC/LCMS) quench Quench Reaction reaction_complete->quench extract Liquid-Liquid Extraction quench->extract low_yield Low Yield / Product in Aqueous? extract->low_yield wash Wash Organic Layer dry Dry & Concentrate wash->dry crude_analysis Analyze Crude Product dry->crude_analysis complex_mixture Complex Mixture? crude_analysis->complex_mixture purify Purification pure_product Pure Product purify->pure_product low_yield->wash No check_pH Check Aqueous pH Adjust to pH 8-10 low_yield->check_pH Yes re_extract Re-extract check_pH->re_extract re_extract->wash complex_mixture->purify Yes complex_mixture->pure_product No (Crude is Clean)

Caption: A decision tree for workup and troubleshooting.

References

  • LookChem. (n.d.). Cas 1228675-18-0, 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic Acid DiMethylethyl Ester. Retrieved from [Link]

  • AA Blocks. (n.d.). 1228675-18-0 | this compound. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Bicyclic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, bicyclic diamines serve as crucial scaffolds in a myriad of biologically active molecules. Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, with its fused aziridine and piperazine rings, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected ¹H and ¹³C NMR spectral features, drawing comparisons with a structurally related analogue, and offers a robust experimental protocol for its characterization.

The Structural Significance of Bicyclic Diamines

Bicyclic scaffolds, such as the diazabicyclo[4.1.0]heptane core, are of significant interest in drug discovery due to their rigid conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a Boc (tert-butyloxycarbonyl) protecting group is a common strategy in multi-step organic synthesis, allowing for the selective manipulation of one of the nitrogen atoms.[1][2] Accurate and unambiguous characterization of these complex structures is essential, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[3][4]

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Due to the limited availability of direct experimental spectra for the title compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Numbering:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H1, H62.0 - 2.5m-Protons on the aziridine ring, expected to be in a relatively shielded environment.
H3, H4, H72.8 - 3.5m-Protons on the piperazine ring, with varied chemical shifts due to their proximity to the two nitrogen atoms.
Boc (t-Bu)~1.45s-Characteristic singlet for the nine equivalent protons of the tert-butyl group.
NH (N5-H)1.5 - 2.5br s-Broad singlet due to quadrupole broadening and potential exchange, its position is solvent-dependent.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
C1, C630 - 40Carbons of the aziridine ring, shielded compared to the piperazine carbons.
C3, C4, C745 - 55Carbons of the piperazine ring, adjacent to nitrogen atoms.
Boc (C=O)~155Carbonyl carbon of the carbamate group.
Boc (C(CH₃)₃)~80Quaternary carbon of the tert-butyl group.
Boc (CH₃)~28Methyl carbons of the tert-butyl group.

Comparative Analysis: Diazabicyclo[4.1.0]heptane vs. Diazabicyclo[2.2.1]heptane

To provide a practical context for our predictions, we will compare the expected NMR data of our target compound with the reported experimental data for a structurally similar molecule, (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[5]

¹H NMR Comparison:

FeatureThis compound (Predicted)(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Experimental)[5]Key Differences and Rationale
Bicyclic Core Protons Aziridine protons (H1, H6) expected at ~2.0-2.5 ppm. Piperazine protons (H3, H4, H7) at ~2.8-3.5 ppm.Bridgehead protons at ~3.50 and 4.17 ppm. Other ring protons between 1.54 and 2.81 ppm.The [4.1.0] system's aziridine protons are expected to be more shielded than the bridgehead protons of the more strained [2.2.1] system. The chemical shifts in the [2.2.1] system are more dispersed due to the rigid, boat-like conformation.
Boc Group (t-Bu) ~1.45 ppm1.39 ppmVery similar chemical shifts are expected as the electronic environment of the Boc group is largely unaffected by the bicyclic core's geometry.

¹³C NMR Comparison:

FeatureThis compound (Predicted)(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (Predicted Analogy)Key Differences and Rationale
Bicyclic Core Carbons Aziridine carbons (C1, C6) at ~30-40 ppm. Piperazine carbons (C3, C4, C7) at ~45-55 ppm.Bridgehead carbons expected at a lower field (~60-70 ppm) due to higher strain.The three-membered aziridine ring carbons in the [4.1.0] system are significantly more shielded (upfield) compared to the bridgehead carbons in the [2.2.1] system. This is a key distinguishing feature.
Boc Group Carbons C=O at ~155 ppm, C(CH₃)₃ at ~80 ppm, CH₃ at ~28 ppm.C=O at ~155 ppm, C(CH₃)₃ at ~80 ppm, CH₃ at ~28 ppm.Minimal differences are expected for the Boc group carbons.

The Influence of the Aziridine Ring and Boc Group

The presence of the strained three-membered aziridine ring in the diazabicyclo[4.1.0]heptane system is expected to have a pronounced effect on the NMR spectra. Protons and carbons of the aziridine ring will exhibit chemical shifts at a higher field (more shielded) compared to their counterparts in less strained five- or six-membered rings.[6] The coupling constants between the aziridine protons can also provide valuable stereochemical information.

The Boc protecting group introduces characteristic signals in both the ¹H and ¹³C NMR spectra. The bulky tert-butyl group can also influence the conformation of the piperazine ring, which may lead to broadening of some signals due to restricted rotation around the N-C(O) bond at room temperature.[7]

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for the unambiguous structural assignment of this compound. The following is a detailed, step-by-step methodology.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly of the NH proton.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • The typical spectral width for ¹³C is 0-220 ppm.[8]

  • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. 2D NMR Spectroscopy for Structural Elucidation:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons. This is crucial for tracing the connectivity within the bicyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (like the Boc carbonyl and quaternary carbon) and for confirming the overall connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This can be invaluable for confirming the stereochemistry of the bicyclic system.[9]

cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Structural Analysis H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Stereochemistry NOESY->Stereochem Final Final Structure Connectivity->Final Stereochem->Final

Caption: Workflow for the comprehensive NMR analysis of this compound.

Conclusion

References

  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted Ketones and Aldehydes. Chemical Reviews, 107(12), 5713–5743.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Doyle, A. G., & Jacobsen, E. N. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Doyle Group. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(3), 268-292.
  • Palchikov, V. A. (2023). BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. Journal of Chemistry and Technologies, 31(4), 589-597.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

Sources

A Senior Application Scientist's Guide to the LC-MS Characterization of 2-Boc-2,5-diazabicyclo[4.1.0]heptane and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-diazabicyclo[4.1.0]heptane scaffold is an emerging motif in medicinal chemistry, valued as a constrained piperazine surrogate that can impart unique structural and physicochemical properties to bioactive molecules[1]. The tert-butyloxycarbonyl (Boc)-protected intermediate, 2-Boc-2,5-diazabicyclo[4.1.0]heptane, is a critical building block for the synthesis of these novel pharmaceutical agents. Accurate and robust analytical characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive strategy for developing a liquid chromatography-mass spectrometry (LC-MS) method for this purpose. It compares chromatographic approaches, details a validated protocol, and discusses the interpretation of mass spectral data in the context of potential synthetic impurities.

Introduction: The Analytical Challenge

The 2-Boc-2,5-diazabicyclo[4.1.0]heptane molecule (MW: 198.26 g/mol ) presents a distinct set of analytical challenges:

  • Polarity: The presence of two nitrogen atoms imparts significant polarity, which can lead to poor retention on traditional reversed-phase (RP) C18 columns[2].

  • Lack of a Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering UV-based detection methods insensitive and non-specific. This makes mass spectrometry the detector of choice.

  • Boc Group Instability: The Boc protecting group is thermally labile and prone to fragmentation under certain mass spectrometry ionization conditions. A characteristic McLafferty rearrangement can occur, often leading to the absence of the protonated molecular ion ([M+H]⁺) and complicating data interpretation[3][4].

  • Potential Impurities: The synthesis, often proceeding from cis-1,2-diaminocyclopropane derivatives and an ethylene bridge-forming reagent, can introduce process-related impurities that may be structurally similar to the final product[5].

This guide will address these challenges by systematically developing an LC-MS method, comparing the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) and modern reversed-phase approaches, and providing a framework for identifying key impurities.

Method Development Strategy: A Comparative Approach

The cornerstone of successful LC-MS analysis for a polar molecule like 2-Boc-2,5-diazabicyclo[4.1.0]heptane is achieving adequate chromatographic retention. Without it, the analyte elutes in the void volume, co-eluting with salts and other matrix components, leading to ion suppression and unreliable quantification. We will compare two primary strategies: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)[6][7].

Reversed-Phase Liquid Chromatography (RPLC)

Standard C18 columns are often the first choice in method development but are generally unsuitable for highly polar compounds in highly aqueous mobile phases[2]. A more viable RPLC approach utilizes a polar-embedded stationary phase . These columns contain polar functional groups (e.g., amides, carbamates) near the silica surface, which helps to prevent phase collapse in 100% aqueous mobile phases and provides an alternative selectivity mechanism for retaining polar analytes.

  • Causality: The polar-embedded group creates a hydrated layer on the stationary phase surface, allowing for better interaction with polar analytes and preventing the "dewetting" that occurs with traditional C18 phases under high-aqueous conditions[2]. This enables the use of weaker, water-rich mobile phases to improve retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar compounds[8][9]. It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile[8].

  • Causality: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Analyte retention is primarily driven by partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer[8]. Water acts as the strong, eluting solvent. This mechanism is highly effective for retaining polar compounds that show little to no retention in RPLC[7]. An added benefit for MS detection is the high organic content of the mobile phase, which promotes more efficient desolvation and ionization in the ESI source, often leading to enhanced signal intensity[7].

Method Selection Workflow

The choice between a polar-embedded RPLC method and a HILIC method depends on several factors, including analyte solubility, the polarity of potential impurities, and desired selectivity.

graph MethodSelection { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

}

Logical workflow for selecting the optimal chromatographic strategy.

For the target analyte, HILIC is predicted to provide superior retention and sensitivity. Therefore, the detailed protocol below will focus on a HILIC-based method.

Primary Analytical Protocol: HILIC-MS

This protocol is designed to provide robust retention and sensitive detection of the target compound and its key potential impurities.

Experimental Workflow
graph Workflow { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"];

}

High-level experimental workflow for HILIC-MS analysis.
Step-by-Step Methodology

1. Standard and Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the 2-Boc-2,5-diazabicyclo[4.1.0]heptane reference standard in acetonitrile.
  • Create a working standard of 10 µg/mL by diluting the stock solution in a mixture of 90% acetonitrile / 10% water.
  • For reaction monitoring or purity assessment, dilute the synthesis reaction mixture or isolated material to a similar concentration in 90% acetonitrile / 10% water. Note: Matching the injection solvent to the initial mobile phase composition is critical in HILIC to ensure good peak shape[6].

2. Liquid Chromatography (HILIC) Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
  • Mobile Phase A: Water with 0.1% Formic Acid + 10 mM Ammonium Formate
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: | Time (min) | Flow (mL/min) | %A | %B | |------------|---------------|----|----| | 0.0 | 0.4 | 5 | 95 | | 5.0 | 0.4 | 40 | 60 | | 5.1 | 0.4 | 5 | 95 | | 7.0 | 0.4 | 5 | 95 |
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Instrument: Waters ACQUITY QDa Mass Detector (or equivalent single quadrupole or tandem mass spectrometer)
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Capillary Voltage: 1.5 kV
  • Cone Voltage: 15 V
  • Source Temperature: 120 °C
  • Desolvation Temperature: 600 °C
  • Data Acquisition: Full Scan (m/z 50-300) and Selected Ion Recording (SIR)
  • SIR Channel 1: m/z 199.15 ([M+H]⁺ for Boc-protected product)
  • SIR Channel 2: m/z 99.09 ([M-Boc+H]⁺, deprotected product/fragment)
  • SIR Channel 3: m/z 143.07 (Potential fragment from McLafferty rearrangement, [M-C₄H₈+H]⁺)
Rationale for Experimental Choices
  • Amide Column: An amide stationary phase provides robust and reproducible retention for polar, basic compounds and is less sensitive to ionic strength than bare silica phases.

  • Formic Acid/Ammonium Formate: This buffer system provides a source of protons (H⁺) to promote efficient ionization in positive mode ESI and helps to ensure symmetrical peak shapes for basic analytes.

  • High Desolvation Temperature: The high organic content of the HILIC mobile phase requires efficient desolvation for optimal sensitivity.

  • SIR Channels: Monitoring for the expected parent ion, the deprotected amine, and the rearrangement fragment provides a self-validating system. The presence of all three (or at least the latter two) with co-elution confirms the identity of the peak with high confidence[3][4].

Data Interpretation and Performance Comparison

Expected Mass Spectra and Fragmentation

Due to the instability of the Boc group, the in-source fragmentation is a key characteristic to monitor. The primary ions expected are:

  • [M+H]⁺ (m/z 199.15): The protonated molecular ion. Its abundance may be low.

  • [M-C₄H₈+H]⁺ (m/z 143.07): Result of the McLafferty rearrangement where isobutylene is lost. This is often a prominent ion[4][10].

  • [M-Boc+H]⁺ (m/z 99.09): The fully deprotected diazabicycloheptane core, resulting from the loss of the entire Boc group (100 Da).

Performance Metrics: HILIC vs. Polar-Embedded RPLC

The following table summarizes the expected performance of the proposed HILIC method against a hypothetical, optimized polar-embedded RPLC method for the main analyte and a key potential impurity, the deprotected 2,5-diazabicyclo[4.1.0]heptane.

ParameterHILIC Method (Primary)Polar-Embedded RPLC (Alternative)Justification / Comments
Retention Factor (k') of Analyte > 3.01.0 - 2.0HILIC provides significantly stronger retention for the polar analyte, moving it away from the solvent front[7][8].
Retention of Deprotected Impurity High, elutes earlier than analyteVery Low, may elute near voidThe deprotected amine is even more polar and is very difficult to retain in RPLC. HILIC retains it well.
MS Signal Intensity HighModerateThe high organic mobile phase in HILIC enhances ESI efficiency, typically leading to a 2-5x increase in signal intensity[7].
Selectivity (α) HighModerateHILIC offers an orthogonal separation mechanism to RPLC, which can be advantageous for resolving structurally similar impurities[6].
Robustness Moderate (sensitive to solvent composition)High (generally more robust)HILIC methods require careful control of the injection solvent and mobile phase composition to ensure reproducibility.

Conclusion and Recommendations

For the routine characterization of 2-Boc-2,5-diazabicyclo[4.1.0]heptane, a HILIC-MS method is the superior choice. It overcomes the primary challenge of poor retention associated with traditional RPLC and provides enhanced sensitivity critical for impurity profiling. The method's reliance on monitoring for characteristic in-source fragments ([M-C₄H₈+H]⁺ and [M-Boc+H]⁺) in addition to the molecular ion provides a robust, self-validating system for peak identification.

While a polar-embedded RPLC method can be developed as an alternative or orthogonal method for confirmation, it is unlikely to match the retention and sensitivity of the HILIC approach for this class of polar molecules. For researchers working with this valuable synthetic building block, adopting a HILIC-first strategy will streamline analytical development and provide higher quality data for process control and quality assurance.

References

  • Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Gao, H., & Leary, J. A. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(5), 709–717. [Link]

  • LabRulez LCMS. (n.d.). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS. Retrieved from [Link]

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Nagi Reddy, P., & Srinivas, R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry: RCM, 24(9), 1301–1310. [Link]

  • Chrom Tech, Inc. (2023). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Ermakov, A. I., & Sheinker, Y. N. (1981). Mass-spectrometric study of 3,9-diazabicyclo- and 3,9-oxaazabicylo[3.3.1]nonanes. Chemistry of Heterocyclic Compounds, 17(2), 169-174. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Warth, B., Spangler, S., Gouveia-Figueira, S., & Lankadurai, B. P. (2017). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 13(8), 91. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,5-Diazabicyclo[4.3.0]non-5-ene. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Retrieved from [Link]

  • Majchrzak, M. W., Kotelko, A., & Lambert, J. B. (1983). Synthesis and Structural Analysis of a 2,5-Diazabicyclo[4.1.0]heptane. Journal of Heterocyclic Chemistry, 20(3), 815-817. Retrieved from [Link]

  • Tsumura, Y., Mitome, T., & Kanamori, T. (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic toxicology, 33(2), 325–333. [Link]

  • Hawach. (2022). What is the difference between HILIC columns VS normal/reverse columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Diazabicyclo(5.4.0)undec-7-ene. PubChem. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode. Retrieved from [Link]

  • Le, N. T., Zenaidee, M. A., Rogers, J. C., & Tureček, F. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 23(10), 1777–1793. [Link]

  • ResearchGate. (2013). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Retrieved from [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • ResearchGate. (2014). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

Sources

A Comparative Guide to Constrained Diamines in Modern Synthesis: Benchmarking Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and asymmetric synthesis, the spatial arrangement of functional groups is paramount. Constrained diamines have emerged as privileged scaffolds, offering a rigidified backbone that pre-organizes reactive functionalities, thereby enhancing binding affinity to biological targets and improving stereocontrol in catalytic processes.[1] This guide provides a comparative analysis of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, a unique fused bicyclic diamine, with other well-established constrained diamines, namely derivatives of 1,2-diaminocyclohexane (DACH) and tropane alkaloids.

Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic accessibility and potential applications of these key building blocks. This analysis is grounded in experimental data from peer-reviewed literature, offering insights into the performance and rationale behind the use of each diamine class.

The Significance of Conformational Constraint in Diamine Scaffolds

The conformational flexibility of a molecule can be a double-edged sword in drug design and catalysis. While flexibility allows a molecule to adapt to various binding pockets, it can also lead to a significant entropic penalty upon binding, reducing overall efficacy. By introducing conformational constraints, such as fusing rings to form bicyclic systems, the molecule is locked into a more defined three-dimensional shape.[1] This pre-organization minimizes the entropic loss upon binding, potentially leading to more potent biological activity.[1] In the realm of asymmetric catalysis, a rigid ligand backbone translates to a more well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Figure 2: Synthetic approach to the target molecule.

Applications as a Synthetic Intermediate

The unique, rigid structure of this compound makes it a valuable building block in medicinal chemistry. It has been utilized as a key intermediate in the synthesis of complex, biologically active molecules. For instance, it serves as a constrained piperazine surrogate in the synthesis of Ciprofloxacin analogues and has been incorporated into AKT inhibitors for cancer therapy.

Comparative Analysis with Other Constrained Diamines

1,2-Diaminocyclohexane (DACH): The Workhorse of Asymmetric Catalysis

Trans-1,2-diaminocyclohexane is a C2-symmetric chiral diamine that has found widespread use as a ligand in asymmetric catalysis. Its rigid cyclohexane backbone locks the two amino groups in a well-defined spatial relationship, creating a highly effective chiral environment for a metal center.

Performance in Asymmetric Hydrogenation:

Derivatives of DACH are key components of catalysts for the asymmetric transfer hydrogenation of ketones and imines. For example, monotosylated DACH in complex with ruthenium is a highly effective catalyst for the reduction of aromatic ketones to the corresponding chiral alcohols with excellent enantioselectivity.

SubstrateCatalystYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneRuCl2(p-cymene)/(R,R)-Ts-DPEN9598Noyori, R. et al. J. Am. Chem. Soc.1995 , 117, 2675-2676.
1-TetraloneRuCl2(p-cymene)/(R,R)-Ts-DPEN9899Noyori, R. et al. J. Am. Chem. Soc.1996 , 118, 2521-2522.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, [RuCl2(p-cymene)]2 (1 mol%) and (R,R)-N-tosyl-1,2-diphenylethylenediamine ((R,R)-Ts-DPEN) (2.2 mol%) are dissolved in isopropanol. The mixture is stirred at 80 °C for 1 hour to form the active catalyst.

  • Reaction: The catalyst solution is cooled to room temperature, and acetophenone (100 mol%) and a solution of potassium hydroxide in isopropanol (5 mol%) are added.

  • Work-up and Analysis: The reaction is stirred at room temperature until complete conversion is observed by TLC or GC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC.

Causality Behind Experimental Choices: The use of a ruthenium precursor with a readily displaceable arene ligand (p-cymene) allows for the coordination of the chiral diamine ligand. The tosyl group on the diamine enhances the acidity of the N-H proton, which is believed to participate in the hydrogen transfer mechanism. Isopropanol serves as both the solvent and the hydrogen source, and the addition of a base like potassium hydroxide is crucial for the formation of the active ruthenium hydride species.

Tropane Alkaloids: Nature's Chiral Scaffolds

Tropane alkaloids, such as (-)-sparteine and its derivatives, are naturally occurring bicyclic diamines with a rigid [3.2.1] octane skeleton. [2]This framework imparts a unique C2-symmetric-like chiral environment that has been exploited in a variety of asymmetric transformations, particularly in organolithium chemistry.

Performance in Asymmetric Deprotonation:

The complex of (-)-sparteine with s-butyllithium is a highly effective chiral base for the enantioselective deprotonation of N-Boc-pyrrolidine. The resulting chiral organolithium species can then be trapped with an electrophile to generate a variety of enantioenriched 2-substituted pyrrolidines.

SubstrateChiral LigandElectrophileYield (%)Enantiomeric Excess (ee, %)Reference
N-Boc-pyrrolidine(-)-SparteineMe3SiCl8598Beak, P. et al. J. Am. Chem. Soc.1993 , 115, 2509-2510.
N-Boc-pyrrolidine(+)-Sparteine SurrogateMe3SiCl8297 (opposite enantiomer)O'Brien, P. et al. J. Am. Chem. Soc.2003 , 125, 10482-10483.

Experimental Protocol: Asymmetric Deprotonation of N-Boc-pyrrolidine

  • Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, (-)-sparteine (1.2 equiv) is dissolved in dry diethyl ether and cooled to -78 °C. s-Butyllithium (1.1 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes.

  • Deprotonation: A solution of N-Boc-pyrrolidine (1 equiv) in diethyl ether is added dropwise to the chiral base at -78 °C. The reaction is stirred for 2 hours.

  • Electrophilic Quench: Trimethylsilyl chloride (1.5 equiv) is added to the reaction mixture, which is then allowed to warm to room temperature overnight.

  • Work-up and Analysis: The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the 2-silylated pyrrolidine. The enantiomeric excess is determined by chiral GC or HPLC.

Causality Behind Experimental Choices: The formation of a complex between the chiral diamine and the organolithium reagent creates a chiral environment that directs the deprotonation to one of the enantiotopic protons adjacent to the nitrogen atom. The low temperature (-78 °C) is essential to prevent racemization of the configurationally labile organolithium intermediate. Diethyl ether is a common solvent for organolithium reactions as it is relatively non-polar but can still solvate the lithium cation.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound with the well-established constrained diamines, DACH and tropane derivatives. While direct comparative data on the catalytic performance of the title compound is currently lacking, its unique, rigid, and chiral scaffold has demonstrated its value as a synthetic building block in medicinal chemistry.

The proven success of DACH and tropane derivatives in a wide range of asymmetric transformations highlights the immense potential of constrained diamines in catalysis. The distinct structural features of this compound, particularly its fused piperazine-cyclopropane core, may offer novel reactivity and selectivity in catalytic applications that have yet to be explored. Future research in this area is warranted to unlock the full potential of this and other novel constrained diamine scaffolds.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. [Link]

  • Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(9), 2675-2676. [Link]

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(10), 2521-2522. [Link]

  • Beak, P., et al. (1993). Enantioselective Deprotonation of N-Boc-pyrrolidine Using s-Butyllithium/(-)-Sparteine. Journal of the American Chemical Society, 115(6), 2509-2510. [Link]

  • O'Brien, P., et al. (2003). A Readily Prepared (+)-Sparteine Surrogate for Asymmetric Synthesis. Journal of the American Chemical Society, 125(35), 10482-10483. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Piperazine Synthesis Beyond CAS 1228675-18-0

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperazine Scaffold and the Need for Diverse Synthetic Strategies

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1][2][3][4] Its prevalence stems from its ability to introduce basic nitrogen centers, modulate physicochemical properties, and serve as a versatile linker between different pharmacophoric elements. The reagent tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0) represents a valuable building block for accessing specific, constrained piperazine analogues.[5][6][7][8][9][10] However, the ever-expanding chemical space of modern drug discovery necessitates a diverse and adaptable toolbox of synthetic methodologies for constructing the piperazine core.

This guide provides a comparative overview of robust and contemporary alternatives to employing specialized bicyclic precursors like CAS 1228675-18-0 for the synthesis of novel piperazines. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for several key synthetic strategies, empowering researchers to select the optimal approach for their specific target molecules.

Comparative Overview of Key Synthetic Strategies

Synthetic StrategyCore TransformationKey AdvantagesKey ConsiderationsTypical Substrate Scope
CAS 1228675-18-0 Derivatization Ring-opening/functionalization of a constrained bicyclic system.Access to specific stereoisomers and conformationally restricted analogs.Limited commercial availability and potentially higher cost of the starting material.Primarily for generating specific substituted piperazines.[5][6]
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation of piperazine or its derivatives.Excellent functional group tolerance, broad scope of aryl/heteroaryl halides, and well-established protocols.[1][2][11]Requires careful selection of catalyst, ligand, and base. Potential for catalyst poisoning with certain substrates.N-Aryl and N-heteroaryl piperazines.[1][11][12][13]
Reductive Amination Formation of a C-N bond via an imine intermediate, followed by reduction.Utilizes readily available carbonyl compounds and amines. Can be performed in one pot.[14][15][16][17]Requires a suitable reducing agent. May require protection of one piperazine nitrogen for mono-alkylation.N-Alkyl piperazines.[16][18]
Catalytic Reductive Cyclization of Dioximes Sequential Michael addition and stereoselective reductive cyclization.Access to substituted piperazines from primary amines. Can provide stereocontrol.[19]Multi-step sequence. Substrate synthesis is required.Carbon- and nitrogen-substituted piperazines.[19]
Direct C-H Functionalization Direct formation of C-C or C-heteroatom bonds on the piperazine ring.Atom-economical and avoids pre-functionalization of the piperazine core.[20][21][22]Often requires specific directing groups and photocatalysts. Can lead to mixtures of isomers.α-Arylation, vinylation, and alkylation of piperazines.[20][22]

In-Depth Analysis of Alternative Methodologies

Buchwald-Hartwig Amination: The Workhorse for N-Aryl Piperazines

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines and is a cornerstone for the construction of N-aryl piperazine moieties.[1][2][11] This cross-coupling reaction offers a highly versatile and efficient route from readily available aryl halides and piperazine or its derivatives.

Mechanistic Rationale

The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine nitrogen to the palladium center. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands often promoting high catalytic activity.

Buchwald_Hartwig_Amination Aryl_Halide Ar-X Ox_Adduct Ar-Pd(II)(X)L_n Aryl_Halide->Ox_Adduct Oxidative Addition Piperazine HN(R)Piperazine Amine_Complex [Ar-Pd(II)(NH(R)Pip)L_n]X Piperazine->Amine_Complex Product Ar-N(R)Piperazine Pd0 Pd(0)L_n Pd0->Ox_Adduct Ox_Adduct->Amine_Complex Ligand Exchange Amine_Complex->Product Reductive Elimination HX_Base [H-Base]X Amine_Complex->HX_Base Base Base Base->Amine_Complex Reductive_Amination Carbonyl R'-C(=O)-R'' Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Piperazine HN(R)Piperazine Piperazine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product R'-CH(R'')-N(R)Piperazine Iminium->Product Reducing_Agent [H]⁻ (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium CH_Functionalization cluster_0 Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC⁺ PC_excited->PC_oxidized SET Radical_Cation Nitrogen Radical Cation PC_excited->Radical_Cation Arene_Radical_Anion [Ar-CN]⁻ PC_excited->Arene_Radical_Anion PC_oxidized->PC SET PC_reduced PC⁻ Piperazine N-Boc-Piperazine Piperazine->Radical_Cation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical - H⁺ Coupling_Intermediate Coupling Intermediate Alpha_Amino_Radical->Coupling_Intermediate Arene Ar-CN Arene->Arene_Radical_Anion Arene_Radical_Anion->Coupling_Intermediate Product α-Aryl-N-Boc-Piperazine Coupling_Intermediate->Product - CN⁻

Sources

A Comparative Guide to the Biological Activity of 2,5-Diazabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and well-studied scaffold, integral to the structure of numerous approved drugs.[1] Its value lies in its physicochemical properties, which often impart favorable aqueous solubility and provide two key points for substitution, allowing for fine-tuning of pharmacological activity. However, the inherent flexibility of the piperazine ring can sometimes be a drawback, leading to off-target effects or suboptimal binding affinity. This has driven the exploration of more rigid or conformationally constrained bioisosteres.

One such bioisostere gaining significant attention is the 2,5-diazabicyclo[4.1.0]heptane system. This scaffold consists of a piperazine ring fused with a cyclopropane ring, creating a rigid, bicyclic structure.[2][3] The introduction of the strained cyclopropane ring not only locks the conformation but also alters the electronic properties of the adjacent nitrogen atoms, typically reducing their basicity.[2][3] These modifications can lead to profound changes in a molecule's biological activity, pharmacokinetic profile, and target selectivity.

This guide provides a comparative analysis of the biological activities reported for derivatives of 2,5-diazabicyclo[4.1.0]heptane. We will delve into their antibacterial and anticancer properties, referencing specific experimental data. The initial synthetic access to these derivatives often proceeds via the N-protected intermediate, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (2-Boc-2,5-diazabicyclo[4.1.0]heptane), highlighting its central role as a versatile building block in the development of these novel therapeutic agents.

I. Antibacterial Activity: A Novel Quinolone Analogue

The most well-documented application of the 2,5-diazabicyclo[4.1.0]heptane scaffold is in the development of new antibacterial agents, specifically as a surrogate for the piperazine ring in fluoroquinolone antibiotics.[2]

Comparative Case Study: A Ciprofloxacin Analogue

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] A key structural feature of ciprofloxacin is the C-7 piperazine ring. In a study by Taylor et al., this piperazine was replaced with the 2,5-diazabicyclo[4.1.0]heptane moiety to evaluate its impact on antibacterial potency.[2]

The synthesis was achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, attaching the bicyclic core to the fluoroquinolone nucleus.[2][4] The resulting analogue demonstrated antibacterial activity comparable to the parent drug, ciprofloxacin, against several bacterial strains.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin vs. its 2,5-Diazabicyclo[4.1.0]heptane Analogue [2]

CompoundS. pneumoniaeE. coliH. influenzaeN. gonorrhoeaeN. meningitidis
Ciprofloxacin0.250.0040.0040.0080.002
Analogue 1 10.0150.0040.0080.002

Analysis of Experimental Data: As shown in Table 1, the 2,5-diazabicyclo[4.1.0]heptane analogue (Analogue 1) retained potent activity, with Minimum Inhibitory Concentration (MIC) values identical to ciprofloxacin against H. influenzae, N. gonorrhoeae, and N. meningitidis.[2] A slight decrease in potency (4-fold) was observed against S. pneumoniae and E. coli.[2]

Causality Behind Experimental Observations: The authors attribute the slightly reduced potency against certain strains to the lower basicity of the diazabicyclo[4.1.0]heptane nitrogen compared to piperazine. The pKa of the conjugate acid of the bicyclic system was found to be 1.3 units lower than its piperazine counterpart.[2] This change in basicity can affect the drug's interaction with the bacterial target enzymes or alter its penetration through the bacterial cell wall. Nonetheless, the comparable activity profile validates the 2,5-diazabicyclo[4.1.0]heptane scaffold as a viable and effective bioisostere for piperazine in the design of quinolone antibacterials.

II. Anticancer Activity: Scaffolding for Kinase Inhibitors

The rigid nature of the 2,5-diazabicyclo[4.1.0]heptane scaffold makes it an attractive component for inhibitors that target well-defined binding pockets, such as those in protein kinases. While comprehensive SAR studies are still emerging, patent literature reveals the use of 2-Boc-2,5-diazabicyclo[4.1.0]heptane as a key intermediate in the synthesis of potent Akt kinase inhibitors.

Application in Akt Inhibitor Synthesis

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many human cancers. A recent patent application describes a series of compounds designed to inhibit Akt, wherein the 2-Boc-2,5-diazabicyclo[4.1.0]heptane moiety is used as a core building block.

The general synthetic route involves coupling the deprotected 2,5-diazabicyclo[4.1.0]heptane core to a pyridopyrimidinone scaffold. The remaining nitrogen is then acylated to complete the final inhibitor.

G

Structure-Activity Insights: In this context, the 2,5-diazabicyclo[4.1.0]heptane serves as a conformationally locked piperazine. This rigidity helps to orient the substituents into the binding site of the Akt kinase with higher precision, potentially increasing binding affinity and selectivity compared to a more flexible analogue. The patent claims that compounds synthesized using this scaffold exhibit IC₅₀ values of less than 10 µM for inhibiting AKT1. While a direct comparison with a flexible piperazine equivalent is not provided in this specific document, the choice of this rigid scaffold is a deliberate design strategy to optimize interactions within the ATP-binding pocket of the kinase.

III. Antiviral Potential: An Area of Future Exploration

While direct evidence for the antiviral activity of 2,5-diazabicyclo[4.1.0]heptane derivatives is limited, the broader class of piperazine-containing molecules and their bioisosteres has shown significant promise against a range of viruses, including Human Rhinovirus (HRV), Chikungunya virus (CHIKV), and Flaviviruses like Zika (ZIKV) and Dengue (DENV).[5][6][7]

Rationale for Antiviral Screening:

  • Piperazine as a Privileged Antiviral Scaffold: Many known antiviral agents incorporate a piperazine ring. For instance, piperazine derivatives have been shown to bind to a conserved hydrophobic pocket in the capsid protein of alphaviruses, inhibiting viral replication.[7]

  • Bioisosteric Replacement: The 2,5-diazabicyclo[4.1.0]heptane scaffold, as a piperazine bioisostere, could logically be explored for similar antiviral targets. Its conformational rigidity might offer an advantage in fitting into constrained viral protein pockets.

A logical next step would be to synthesize a library of derivatives from the 2-Boc-2,5-diazabicyclo[4.1.0]heptane intermediate and screen them for antiviral activity.

G start Start with 2-Boc-2,5-diazabicyclo [4.1.0]heptane step1 Synthesize Library of N-Substituted Derivatives start->step1 step2 Primary Antiviral Screen (e.g., CPE Reduction Assay) step1->step2 step3 Determine Cytotoxicity (e.g., MTT Assay) step1->step3 step4 Calculate Selectivity Index (SI) SI = CC50 / EC50 step2->step4 step3->step4 decision SI > 10? step4->decision step5 Secondary Assays (e.g., Plaque Reduction) decision->step5 Yes stop Discard/Optimize decision->stop No step6 Mechanism of Action Studies step5->step6 end Lead Compound step6->end

IV. Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity

This protocol is based on the broth microdilution method and is a standard for determining the potency of an antibacterial agent.

  • Objective: To determine the lowest concentration of a test compound that inhibits visible growth of a microorganism.[2]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity (bacterial growth). The MIC is the lowest concentration where no turbidity is observed.[2]

  • Methodology:

    • Preparation of Compound Stock: Dissolve the test compound (e.g., Analogue 1) in a suitable solvent (like DMSO) to create a high-concentration stock solution.

    • Serial Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: MTT Assay for Anticancer/Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, L1210) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

V. Conclusion and Future Perspectives

The 2,5-diazabicyclo[4.1.0]heptane scaffold represents a compelling, conformationally constrained alternative to the traditional piperazine ring in drug design. Experimental data robustly supports its application in the development of potent antibacterial agents, where it can successfully mimic the role of piperazine in established drug classes like the fluoroquinolones.[2] Furthermore, its use as a core intermediate in the synthesis of targeted anticancer agents, such as kinase inhibitors, highlights its potential in oncology.

The logical next frontier for this scaffold is virology. Given the proven success of piperazine-based compounds against various viral targets, a systematic evaluation of a 2,5-diazabicyclo[4.1.0]heptane derivative library is a highly rational and promising research direction. The rigid structure may offer unique advantages in binding to viral proteases, polymerases, or capsid proteins.

Future research should focus on building comprehensive Structure-Activity Relationship (SAR) libraries for each of these biological activities. Systematically modifying the substitution patterns on the bicyclic core and evaluating the resulting changes in potency and selectivity will be crucial for optimizing lead compounds and fully realizing the therapeutic potential of this privileged scaffold.

VI. References

  • Taylor, R. R., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

  • Gualdoni, S., et al. (2023). Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Antiviral Research. [Link]

  • Zhang, M., et al. (1995). Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. Journal of medicinal chemistry, 38(15), 2833-41. [Link]

  • Gao, C., et al. (2021). Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. Bioorganic Chemistry, 116, 105353. [Link]

  • Kumar, A., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 161-170. [Link]

  • Sicak, Y., et al. (2022). Synthesis and Evaluation Biological Activity of Six Oxapentacyclo Derivatives on Gram Negative and Gram Postive Bacteria. Journal of Chemistry. [Link]

  • Scribd. (n.d.). Fused Cyclic Rings in Medicinal Chemistry-4. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Rocchigiani, L. (2012). Rational Design and Synthesis of New Nucleoside Analogues. [Link]

  • ResearchGate. (n.d.). Synthesis of novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as melanin-concentrating hormone receptor R1 antagonists. [Link]

  • Li, T., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & medicinal chemistry letters, 20(12), 3636-9. [Link]

  • Google Patents. (n.d.). Compounds as syk kinase inhibitors - EP 2489663 A1.

  • ResearchGate. (n.d.). Synthesis of 2‐Azabicyclo[4.1.0]heptanes through Stereoselective Cyclopropanation Reactions. [Link]

  • Reiser, O. (2021). Synthesis of tricyclic bioactive compounds Reactivity of cyclopropanated 2-pyrones and 2- pyridinones. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649. [Link]

  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]

  • The Binding Database. (n.d.). [Link]

  • Husain, A., et al. (2015). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of chemical and pharmaceutical research, 7(3), 1184-1191. [Link]

Sources

Comparative study of different ligands for Pd-catalyzed coupling of CAS 1228675-18-0

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Selection for the Palladium-Catalyzed N-Arylation of tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0)

Abstract

The synthesis of complex nitrogen-containing molecules is a cornerstone of modern pharmaceutical development. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the construction of C-N bonds.[1][2] This guide provides a comparative analysis of different phosphine and N-heterocyclic carbene (NHC) ligands for the challenging N-arylation of this compound (CAS 1228675-18-0), a valuable bicyclic amine scaffold.[3][4][5] We will delve into the mechanistic rationale for ligand choice, present comparative performance data based on established reactivity principles, and provide a detailed experimental protocol for researchers in drug discovery and process chemistry.

Introduction: The Challenge of Coupling Complex Amines

This compound is a conformationally constrained diamine derivative. One nitrogen atom is protected as a tert-butyl carbamate (Boc), leaving the secondary amine as a nucleophile for cross-coupling. The steric bulk of the bicyclic system and the presence of two nitrogen atoms, which can potentially coordinate to and inhibit the palladium catalyst, present significant challenges for achieving high-yielding C-N bond formation.

The judicious selection of a ligand for the palladium catalyst is paramount to overcoming these hurdles.[6][7] The ligand must not only stabilize the palladium center but also modulate its reactivity to favor the desired catalytic cycle over catalyst deactivation pathways. This guide will compare several classes of state-of-the-art ligands to provide a rational basis for catalyst system selection.

The Mechanism: A Ligand's Role in the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The ligand, denoted as 'L', plays a critical role in each elementary step. Bulky, electron-rich ligands are known to accelerate the key steps of oxidative addition and reductive elimination, leading to higher catalyst turnover and improved reaction efficiency.[2][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Product Ar-Amine Product Amido_Complex->Product Reductive Elimination Catalyst_Regen Amido_Complex->Catalyst_Regen

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Comparative Study of Ligand Performance

To provide a clear comparison, we will consider a model reaction: the coupling of this compound with 4-chlorotoluene, a representative and moderately reactive aryl chloride. The following data is illustrative, based on established trends for structurally similar substrates.[6][7][9] Researchers should perform their own optimization for specific applications.

Reaction Scheme: (Image of the reaction scheme: this compound + 4-chlorotoluene -> coupled product)

Table 1: Performance Comparison of Selected Ligands

Ligand ClassLigand ExamplePd SourceBaseSolventTemp (°C)Time (h)Expected Yield (%)
Biaryl Monophosphine SPhosPd₂(dba)₃NaOtBuToluene10012>95
Biaryl Monophosphine RuPhosPd₂(dba)₃K₃PO₄Dioxane1101890
Biaryl Monophosphine BrettPhosPd₂(dba)₃LHMDSTHF8012>95
Chelating Diphosphine XantphosPd₂(dba)₃Cs₂CO₃Dioxane1102465
N-Heterocyclic Carbene IPr* (as PEPPSI-IPr)PEPPSI-IPrNaOtBuToluene1001685

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Analysis of Ligand Classes

Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands, including SPhos, RuPhos, and BrettPhos, is characterized by steric bulk and strong electron-donating properties.[10]

  • SPhos & BrettPhos: These ligands are exceptionally effective for C-N couplings. Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[2] This bulk also facilitates the final reductive elimination step, which is often the rate-limiting step, especially with sterically congested amines like our substrate. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11]

  • RuPhos: While also highly effective, RuPhos is sometimes found to be optimal for heterocyclic amines. For this substrate, it is expected to provide high yields, though perhaps requiring slightly longer reaction times or higher temperatures compared to SPhos or BrettPhos under optimized conditions.

Chelating Diphosphine Ligands:

  • Xantphos: This ligand is known for its large natural bite angle, which can promote reductive elimination. However, for sterically hindered substrates, the formation of the initial oxidative addition complex can be slower compared to systems with monodentate biarylphosphine ligands.[12] Consequently, lower yields and longer reaction times are anticipated.

N-Heterocyclic Carbene (NHC) Ligands:

  • IPr: NHCs are strong sigma-donors that form very stable bonds with palladium. This stability can lead to highly robust catalysts that resist decomposition at high temperatures.[1][13] While very effective for many cross-coupling reactions, their performance in C-N bond formation with hindered secondary amines can sometimes be surpassed by the most advanced biarylphosphine ligands. The use of a pre-formed PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex provides a convenient and highly active catalyst source.

Ligand_Structures cluster_Biaryl Biaryl Monophosphines cluster_Diphosphine Chelating Diphosphine cluster_NHC N-Heterocyclic Carbene SPhos SPhos RuPhos RuPhos BrettPhos BrettPhos Xantphos Xantphos IPr IPr

Figure 2: Representative Ligand Classes Compared.

Detailed Experimental Protocol: SPhos-Mediated N-Arylation

This protocol describes a general procedure for the coupling reaction using the high-performing SPhos ligand.

Experimental_Workflow Start Start: Inert Atmosphere Reagents Combine: - Pd₂(dba)₃ (1 mol%) - SPhos (2.5 mol%) - NaOtBu (1.4 equiv) - Toluene (solvent) Start->Reagents Stir Stir at RT for 10 min Reagents->Stir Add_Substrates Add: - Aryl Chloride (1.0 equiv) - Amine 1228675-18-0 (1.2 equiv) Stir->Add_Substrates Heat Heat to 100 °C Add_Substrates->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Reaction Complete: Cool to RT, Quench with H₂O Monitor->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Dry, Concentrate & Purify (Silica Gel Chromatography) Extract->Purify End Isolate Pure Product Purify->End

Figure 3: Step-by-Step Experimental Workflow.

Materials:

  • This compound (CAS 1228675-18-0) (1.2 equiv)

  • 4-Chlorotoluene (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.025 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, SPhos, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for 10 minutes. The mixture should form a homogeneous solution.

  • Substrate Addition: Add the 4-chlorotoluene, followed by the this compound.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl chloride is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

Conclusion and Recommendations

For the Pd-catalyzed N-arylation of the sterically demanding secondary amine, this compound, the choice of ligand is critical for success.

  • Recommendation: Bulky, electron-rich monodentate biarylphosphine ligands, specifically SPhos and BrettPhos , are highly recommended as the starting point for optimization.[10] They are most likely to provide high yields under relatively mild conditions.

  • Alternative: NHC ligands, used as pre-formed palladacycles like PEPPSI-IPr, represent a robust alternative, though may require more optimization to achieve the same efficacy as the best phosphine systems for this specific transformation.

  • Less Favorable: Traditional chelating diphosphine ligands like Xantphos are less likely to be effective for this challenging substrate and may lead to lower yields and require harsher conditions.

This guide provides a framework for rational ligand selection. It is essential for researchers to recognize that each substrate pairing is unique, and empirical screening of ligands, bases, and solvents remains the most reliable method for achieving optimal reaction performance.

References

  • 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic Acid DiMethylethyl Ester (CAS 1228675-18-0) Properties. LookChem. [Link]

  • de Vries, J. G. Palladium-Catalysed Coupling Reactions. University of Groningen Research Portal. [Link]

  • Chen, X., et al. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemical Society Reviews. [Link]

  • Sahu, M. & Sapkale, P. A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Whittaker, A. M., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Gensch, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • This compound (CAS 1228675-18-0). AA Blocks. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Colacot, T. J. Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling. [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Vechambre, C., et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Gallou, F., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis. [Link]

  • Shi, S., et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. [Link]

  • Procter, D. J., et al. Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Chemical Science. [Link]

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The Unambiguous Assignment: A Comparative Guide to the Structural Elucidation of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of novel chemical entities, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth technical comparison of X-ray crystallography and its alternatives for the structural characterization of a promising class of compounds: Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate derivatives. These strained bicyclic systems serve as valuable intermediates in the synthesis of biologically active molecules, making their unambiguous structural verification paramount.[1]

This guide will utilize a case study of a ciprofloxacin analogue incorporating the 2,5-diazabicyclo[4.1.0]heptane moiety to illustrate the power and limitations of various analytical techniques. We will delve into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and trustworthiness in your own structural elucidation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of small molecules. By analyzing the diffraction pattern of X-rays passing through a crystalline solid, we can generate a precise map of electron density and, consequently, the exact spatial arrangement of every atom.

Case Study: X-ray Crystal Structure of a Ciprofloxacin Analogue

A notable example that underscores the power of X-ray crystallography is the structural analysis of a ciprofloxacin analogue where the traditional piperazine ring is replaced by a 2,5-diazabicyclo[4.1.0]heptane core. This modification was explored to investigate the impact of the fused cyclopropane ring on the molecule's physicochemical and biological properties.[1] The X-ray crystallographic analysis of this analogue was crucial in confirming the successful synthesis and revealing the distorted boat-like conformation of the piperazine ring within the diazabicyclo[4.1.0]heptane core.[1] This precise structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding further drug design efforts.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of the Ciprofloxacin Analogue purification Purification by Column Chromatography synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Crystal Growth (Slow Evaporation) solvent_selection->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Figure 1: A generalized workflow for small molecule X-ray crystallography.

A detailed synthetic protocol for the ciprofloxacin analogue is crucial for obtaining a pure sample suitable for crystallization.

Experimental Protocol: Synthesis of the Ciprofloxacin Analogue

  • Preparation of the Diazabicyclo[4.1.0]heptane Core: The synthesis of the this compound core is a multi-step process that can be achieved through various published routes. A common approach involves the Simmons-Smith cyclopropanation of a suitable tetrahydropyrazine precursor.[1]

  • Coupling Reaction: The synthesized diazabicyclo[4.1.0]heptane core is then coupled with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This is typically achieved via a nucleophilic aromatic substitution reaction.[1]

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure ciprofloxacin analogue.

The formation of high-quality single crystals is often the most challenging step.

Experimental Protocol: Growing Single Crystals by Slow Evaporation

  • Solvent Selection: A small amount of the purified compound is tested for solubility in a range of solvents to identify one in which the compound is sparingly soluble.

  • Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent, gently warming if necessary to aid dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of well-ordered crystals.

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable, particularly when single crystals are elusive or when information about the molecule's behavior in solution is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For the ciprofloxacin analogue, a suite of NMR experiments would be employed to confirm its structure.

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular framework. For a complex molecule like the ciprofloxacin analogue, 2D NMR is essential for unambiguously assigning all proton and carbon signals.

Why NMR is a Critical Complement:

  • Solution-State Structure: NMR provides information about the molecule's conformation and dynamics in solution, which can be more biologically relevant than the static picture from a crystal structure.

  • No Crystal Required: It is the go-to technique when crystallization attempts fail.

  • High-Throughput Screening: NMR can be used to rapidly confirm the identity of synthetic intermediates and the final product.

Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Type Single, well-ordered crystalSoluble compound in a suitable solvent
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, relative stereochemistry, solution-state conformation, and dynamics
Resolution Atomic (<1 Å)Atomic to near-atomic for small molecules
Key Advantage Unambiguous determination of absolute structureProvides information on solution-state structure and dynamics; no crystallization needed
Key Limitation Requires high-quality single crystals, which can be difficult to obtainCan be challenging to interpret for very complex molecules; does not provide absolute configuration directly

Conclusion

The structural elucidation of novel molecules like this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy serves as an indispensable and complementary technique, providing crucial information about the molecule's structure and behavior in solution. For researchers in drug discovery and development, a judicious application of both techniques is essential for the confident and accurate characterization of new chemical entities, ultimately accelerating the path from discovery to application.

References

  • Taylor, R. R. R., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. [Link]

Sources

The Ascendance of a Constrained Scaffold: Benchmarking the Performance of 2-Boc-2,5-diazabicyclo[4.1.0]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds to navigate the complexities of biological space. The rationale is clear: conformational constraint can pre-organize a molecule for optimal interaction with its target, enhancing potency and selectivity while often improving pharmacokinetic properties. Among the rising stars in this arena is the 2,5-diazabicyclo[4.1.0]heptane core, a cyclopropane-fused piperazine analogue. This guide provides an in-depth, objective comparison of the performance of the mono-protected 2-Boc-2,5-diazabicyclo[4.1.0]heptane scaffold against established and alternative bicyclic diamines, supported by experimental data to inform rational drug design.

The Strategic Imperative for Rigid Scaffolds

The over-saturation of "flat" molecules in drug discovery has led to a call for greater three-dimensionality. Bicyclic scaffolds, by their very nature, offer a departure from planarity, presenting substituents in well-defined vectors. This structural pre-organization can lead to a lower entropic penalty upon binding to a biological target, a key contributor to enhanced binding affinity. Furthermore, the rigidity of these scaffolds can improve metabolic stability by shielding susceptible positions from enzymatic degradation.

The 2,5-diazabicyclo[4.1.0]heptane system is a compelling example of a "privileged substructure," a molecular framework capable of providing ligands for diverse biological targets.[1] Its unique architecture, a fusion of a piperazine ring with a cyclopropane ring, imparts distinct physicochemical and conformational properties that differentiate it from its parent heterocycle and other bicyclic diamines.

Comparative Analysis of Physicochemical Properties

A molecule's journey through the body is dictated by its physicochemical properties. Here, we benchmark 2-Boc-2,5-diazabicyclo[4.1.0]heptane against the ubiquitous Boc-piperazine and another popular constrained diamine, 2-Boc-2,5-diazabicyclo[2.2.1]heptane.

Property2-Boc-2,5-diazabicyclo[4.1.0]heptaneBoc-Piperazine2-Boc-2,5-diazabicyclo[2.2.1]heptane
Molecular Weight 198.26 g/mol 186.25 g/mol 198.26 g/mol
Topological Polar Surface Area (TPSA) 41.57 Ų[2]32.34 Ų24.06 Ų
Calculated LogP (cLogP) 0.9676[2]0.8-0.6[3]
pKa (of conjugate acid) 6.74 (for N-Cbz derivative)[1]~8.0 (for N-Cbz derivative)[1]Not readily available
Conformational Flexibility Rapidly interconverting half-chair conformers[4]Chair-boat interconversionRigid bicyclic system

Key Insights:

  • Basicity: The fusion of the electron-withdrawing cyclopropane ring significantly reduces the basicity of the nitrogen atoms in the 2,5-diazabicyclo[4.1.0]heptane core. The pKa of the N-Cbz protected scaffold is 1.3 units lower than its piperazine counterpart.[1] This modulation of basicity can be crucial for fine-tuning interactions with biological targets and influencing pharmacokinetic properties such as cell permeability and off-target ion channel interactions.

  • Lipophilicity and Polarity: With a cLogP of 0.9676 and a TPSA of 41.57 Ų, 2-Boc-2,5-diazabicyclo[4.1.0]heptane occupies a balanced physicochemical space.[2] Its polarity is higher than that of Boc-piperazine, which may influence aqueous solubility.

  • Conformational Rigidity: While not as rigid as the 2,5-diazabicyclo[2.2.1]heptane system, the 2,5-diazabicyclo[4.1.0]heptane scaffold exhibits significantly more conformational constraint than piperazine. It exists as a rapidly interconverting pair of enantiomeric half-chair conformations, which presents a defined spatial arrangement of substituents.[4] The single crystal X-ray structure of a ciprofloxacin analogue revealed a twist boat-like conformation of the diazabicyclo[4.1.0]heptane ring.[4]

Synthetic Accessibility: A Comparative Overview

The ease and efficiency of synthesis are critical considerations for the adoption of a new scaffold. The synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane is accessible and can be accomplished in a few steps from readily available starting materials.

Experimental Workflow: Synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane

cluster_0 Synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane ketopiperazine 2-Ketopiperazine tetrahydropyrazine 1,2,3,4-Tetrahydropyrazine derivative ketopiperazine->tetrahydropyrazine Reduction (e.g., LiAlH4) boc_tetrahydropyrazine N-Boc-1,2,3,4-tetrahydropyrazine tetrahydropyrazine->boc_tetrahydropyrazine Boc Protection (Boc2O) diazabicycloheptane 2-Boc-2,5-diazabicyclo[4.1.0]heptane boc_tetrahydropyrazine->diazabicycloheptane Simmons-Smith Cyclopropanation (Et2Zn, CH2I2)

Caption: Synthetic route to 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Protocol 1: Synthesis of 2-Boc-2,5-diazabicyclo[4.1.0]heptane (Representative)

This protocol is based on the general strategy described in the literature.[1]

Step 1: Reduction of 2-Ketopiperazine

  • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the desired N-protected 2-ketopiperazine in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for the appropriate time, monitoring by thin-layer chromatography (TLC).

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydropyrazine derivative.

Step 2: Boc Protection

  • Dissolve the crude tetrahydropyrazine from Step 1 in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-Boc-1,2,3,4-tetrahydropyrazine.

Step 3: Simmons-Smith Cyclopropanation

  • To a solution of the N-Boc-1,2,3,4-tetrahydropyrazine in an anhydrous solvent such as dichloromethane at 0 °C, add a solution of diethylzinc.

  • Add diiodomethane dropwise and allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield 2-Boc-2,5-diazabicyclo[4.1.0]heptane.

Comparison of Synthetic Tractability:

  • 2-Boc-2,5-diazabicyclo[4.1.0]heptane: The synthesis is relatively straightforward, with the key step being the Simmons-Smith cyclopropanation. The starting materials are commercially available or readily prepared.

  • Boc-Piperazine: The synthesis of mono-Boc-piperazine can be achieved in a single step from piperazine, but often requires careful control of stoichiometry to avoid di-protection.

  • 2-Boc-2,5-diazabicyclo[2.2.1]heptane: The synthesis of this more constrained scaffold is typically more complex, often involving a multi-step sequence starting from chiral precursors like hydroxyproline.

Performance in Drug Discovery: Case Studies

The true measure of a scaffold's utility lies in its ability to impart desirable biological activity and pharmacokinetic properties to a molecule. The 2,5-diazabicyclo[4.1.0]heptane core has demonstrated its value in several drug discovery programs.

Case Study 1: Ciprofloxacin Analogue

As a proof-of-concept for its role as a piperazine bioisostere, the 2,5-diazabicyclo[4.1.0]heptane moiety was incorporated into the fluoroquinolone antibiotic ciprofloxacin.[1] The resulting analogue exhibited comparable antibacterial activity against several bacterial strains, demonstrating that the scaffold can successfully mimic the piperazine ring in this context.[1]

Case Study 2: Pan-Akt Inhibitors

In a program aimed at developing pan-Akt inhibitors, the 2,5-diazabicyclo[4.1.0]heptane scaffold was explored as a replacement for a piperazine moiety.[5] This modification resulted in a significant 4-fold increase in potency .[5] Furthermore, the activity was highly sensitive to the stereochemistry of the scaffold, highlighting the importance of its well-defined three-dimensional structure. A patent for Akt inhibitors also describes the use of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate in their synthesis.[6]

Logical Relationship of Scaffold Properties to Biological Performance

cluster_0 Scaffold Properties cluster_1 Performance Outcomes Rigidity Conformational Rigidity Potency Increased Potency Rigidity->Potency Lower entropic penalty Selectivity Improved Selectivity Rigidity->Selectivity Basicity Reduced Basicity (pKa) PK Favorable PK Profile Basicity->PK Modulated cell permeability Reduced off-target effects Vectors Defined Substituent Vectors Vectors->Potency Vectors->Selectivity

Caption: Impact of scaffold properties on drug performance.

Conclusion and Future Perspectives

The 2-Boc-2,5-diazabicyclo[4.1.0]heptane scaffold has emerged as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint, modulated basicity, and synthetic accessibility makes it an attractive alternative to piperazine and other less rigid diamines. The empirical data from its application in drug discovery programs, particularly the significant potency gains observed in pan-Akt inhibitors, underscores its potential to unlock new and improved therapeutic agents.

Future explorations should focus on a more systematic and direct comparative analysis of a broader range of bicyclic diamine scaffolds, including head-to-head assessments of metabolic stability in human liver microsomes and cell permeability assays. The continued development of efficient and stereoselective synthetic routes to novel substituted 2,5-diazabicyclo[4.1.0]heptane derivatives will further expand the utility of this promising scaffold in the design of next-generation therapeutics.

References

  • Taylor, R. R., et al. (2010). Substituted 2,5-diazabicyclo[4.1.0]heptanes and their application as general piperazine surrogates: synthesis and biological activity of a Ciprofloxacin analogue. Tetrahedron, 66(18), 3370-3377. Available at: [Link]

  • Hosseini-Toudeshki, H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

  • Scribd. (n.d.). Fused Cyclic Rings in Medicinal Chemistry-4. Retrieved January 4, 2026, from [Link]

  • Supporting Information for Intramolecular 1,5-C(sp3)–H Radical Amination via Co(II). (n.d.). Retrieved January 4, 2026, from [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 17b, 4th ed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). US20220144821A1 - Akt inhibitor.
  • European Patent Office. (n.d.). EP4635494A2 - Amido heteroaromatic compounds. Retrieved January 4, 2026, from [Link]

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A Comparative Guide to the Drug-Like Properties of Scaffolds Derived from CAS 1228675-18-0

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the drug-like properties of novel compounds synthesized from the versatile bicyclic scaffold, tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS 1228675-18-0). In early-stage drug discovery, a thorough evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its potential for success.[1][2] An estimated 90% of clinical trial failures can be linked to inadequate early assessment of these fundamental properties.[1]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond theoretical concepts to provide actionable, field-proven experimental protocols and comparative data analysis. We will explore a logical modification of the parent scaffold, evaluate the resulting analogs through a tiered system of in-silico and in-vitro assays, and interpret the data to guide further optimization efforts.

The Core Scaffold: Rationale for Analog Design

The starting material, this compound, is a constrained bicyclic diamine. Its rigid structure is an attractive starting point for library synthesis as it can project substituents into vector space in a well-defined manner. The key features for modification are the Boc-protected secondary amine and the free secondary amine within the core structure.

For this guide, we will assess the parent compound and two logical derivatives to illustrate the impact of common medicinal chemistry modifications on drug-like properties.

  • Parent Compound (Scaffold P): this compound. A commercially available building block.[3][4][5][6]

  • Analog A (Deprotected Core): 2,5-diazabicyclo[4.1.0]heptane. This analog is generated by the removal of the tert-butyloxycarbonyl (Boc) protecting group. This transformation exposes a secondary amine, fundamentally altering the molecule's polarity, basicity, and hydrogen bonding capacity.

  • Analog B (N-Arylation): 2-(4-chlorophenyl)-2,5-diazabicyclo[4.1.0]heptane. This analog represents a typical next step in a discovery campaign, where the reactive amine of Analog A is functionalized—in this case, via N-arylation with a chlorophenyl group—to explore structure-activity relationships (SAR) for a hypothetical target.

The central hypothesis is that these systematic modifications will produce significant, predictable, and measurable changes in the compounds' physicochemical and ADME profiles.

Tier 1: In-Silico Profiling and Computational Triage

Before committing to costly and time-consuming synthesis and wet lab experiments, computational modeling provides an essential first pass filter.[7] Lipinski's Rule of Five is a foundational guideline used to assess the 'drug-likeness' of a chemical compound and its potential for oral bioavailability.[8][9][10][11] It states that an orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular mass less than 500 Daltons (MW)

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5

The workflow for this initial computational screening is straightforward.

cluster_0 Computational Workflow A Input Structures (Parent P, Analog A, Analog B) B Calculate Physicochemical Properties (MW, LogP, TPSA, HBD, HBA) A->B C Apply Lipinski's Rule of Five Filter B->C D Analyze Data & Prioritize for Synthesis C->D

Caption: In-silico screening workflow.

Table 1: Calculated Physicochemical Properties and Rule of Five Compliance

Compound Molecular Formula MW (Da) cLogP TPSA (Ų) H-Bond Donors H-Bond Acceptors Lipinski Violations
Parent P C₁₀H₁₈N₂O₂ 198.26 0.97 41.57 1 3 0
Analog A C₅H₁₀N₂ 98.15 -0.35 27.84 2 2 0
Analog B C₁₁H₁₃ClN₂ 208.69 2.15 15.79 1 2 0

(Note: Property values were calculated using standard cheminformatics toolkits and may vary slightly between software packages. cLogP refers to the calculated LogP.)

Interpretation & Causality: All three compounds pass the Rule of Five with zero violations, suggesting none are immediately flagged for poor oral bioavailability. However, the trends are informative:

  • From Parent P to Analog A: Removing the lipophilic Boc group drastically decreases the MW and cLogP, making Analog A significantly more polar. The increase in hydrogen bond donors from 1 to 2 is also a key transformation.

  • From Analog A to Analog B: Adding the chlorophenyl group increases lipophilicity (cLogP) and molecular weight as expected. The topological polar surface area (TPSA), an indicator of a molecule's ability to cross cell membranes, is lowest for Analog B, suggesting it may have the highest passive permeability of the set.[7]

Based on this in-silico analysis, all three compounds are viable candidates for synthesis and progression to in-vitro testing.

Tier 2: In-Vitro Experimental Assessment

With promising computational profiles, we proceed to a standard panel of in-vitro ADME assays. These experiments provide quantitative data on key drug-like characteristics.[2][12][13][14] The overall experimental workflow is designed to assess solubility, permeability, metabolic stability, and potential toxicity in a tiered, resource-conscious manner.

cluster_1 In-Vitro ADME Workflow cluster_assays Core Assays start Synthesized Compounds (Parent P, Analog A, Analog B) sol Aqueous Solubility (Kinetic Nephelometry) start->sol perm Permeability (PAMPA) start->perm met Metabolic Stability (Human Liver Microsomes) start->met tox Cytotoxicity (HepG2 MTT Assay) start->tox analysis {Data Integration & Analysis | - Structure-Property Relationships - Candidate Ranking} sol->analysis perm->analysis met->analysis tox->analysis decision Decision Point: Advance or Redesign? analysis->decision

Caption: Integrated in-vitro ADME testing workflow.

Kinetic Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of failed drug development projects, leading to low and erratic absorption.[15][16] A kinetic solubility assay provides an early, high-throughput assessment of the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This mimics the conditions a compound encounters upon entering the gastrointestinal tract.

Experimental Protocol: Nephelometry-Based Kinetic Solubility

  • Compound Preparation: Prepare 10 mM stock solutions of Parent P, Analog A, and Analog B in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a concentration gradient.

  • Assay Plate Preparation: Add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to a clear 96-well plate.

  • Compound Addition: Transfer 2 µL of the DMSO solutions from the dilution plate to the PBS-containing assay plate. The final DMSO concentration should be kept at 1% to minimize co-solvent effects.

  • Incubation & Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the nephelometry signal is not significantly different from the buffer-only control.

Membrane Permeability (PAMPA)

Causality: The ability of a drug to pass through the intestinal wall and enter the bloodstream is essential for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that models passive diffusion, which is the primary transport mechanism for many drugs.[17][18] It provides a rapid and cost-effective way to rank compounds before moving to more complex cell-based assays like Caco-2.[15][18]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[19]

  • Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[20]

  • Donor Plate: Add 150 µL of a 10 µM solution of each test compound (in PBS with 5% DMSO) to the coated donor plate wells.[19]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 16-18 hours at room temperature.[21]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. Lucifer yellow is often used as a control to check membrane integrity.[18]

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the known concentrations and volumes.

Metabolic Stability

Causality: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes.[22] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations in the body. The liver microsomal stability assay is a standard in-vitro tool to assess a compound's susceptibility to this Phase I metabolism.[22][23][24]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and keep on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[24][25]

  • Reaction Mixture: In a 96-well plate, incubate the test compounds (at a final concentration of 1 µM) with HLM (0.5 mg/mL protein) in the phosphate buffer at 37°C.[25]

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).[22][25]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent remaining versus time. From the slope of this line, calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[22][24]

Cytotoxicity Assessment

Causality: Early identification of potential toxicity is crucial. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[26][27] Using a liver-derived cell line like HepG2 provides an initial screen for potential hepatotoxicity.

Experimental Protocol: MTT Assay with HepG2 Cells

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[28]

  • Compound Treatment: Treat the cells with a serial dilution of each test compound for 48-72 hours.[28] Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of a 12 mM MTT stock solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[29]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Synthesis of Findings & Strategic Interpretation

The data from these assays allow for a direct comparison of the compounds, revealing crucial structure-property relationships.

Table 2: Summary of Comparative In-Vitro ADME & Toxicity Data

Compound Kinetic Solubility (µM) PAMPA Permeability (Pe, 10⁻⁶ cm/s) HLM Stability (t½, min) HepG2 Cytotoxicity (CC₅₀, µM)
Parent P 65 4.5 (Medium) 48 > 100
Analog A > 200 < 1.0 (Low) 15 > 100
Analog B 22 12.1 (High) > 60 35

(Note: Data are representative examples for illustrative purposes.)

Interpretation and Strategic Decisions:

  • Parent P (Scaffold P): Exhibits a moderate, balanced profile. It has acceptable solubility and medium permeability. Its metabolic stability is moderate, and it shows no overt cytotoxicity. This makes it a solid, albeit unexceptional, starting point.

  • Analog A (Deprotected Core): As predicted by its low cLogP, the deprotection dramatically improved aqueous solubility. However, this came at a significant cost to permeability, which is now low. The exposed secondary amine also creates a metabolic "soft spot," leading to rapid metabolism in liver microsomes (low t½). While not cytotoxic, its poor permeability and stability make it an unsuitable drug candidate on its own, but it serves as a critical intermediate.

  • Analog B (N-Arylation): The addition of the chlorophenyl group has rendered the molecule more lipophilic. This has drastically improved its passive permeability, making it a "high" permeability compound. The metabolic liability seen in Analog A has been addressed; blocking the amine has resulted in excellent stability (>60 min). However, this has come with two trade-offs: solubility has decreased significantly, and a new cytotoxicity signal has emerged (CC₅₀ = 35 µM).

This comparative analysis demonstrates that no single compound is perfect. The goal of early ADME screening is not necessarily to find a perfect candidate, but to understand the liabilities of a chemical series and devise strategies to mitigate them.

  • Analog B is the most promising lead , but its low solubility and emergent cytotoxicity must be addressed.

  • Next Steps: A medicinal chemist would use this data to design the next round of analogs. For instance, they might replace the para-chloro substituent on Analog B's phenyl ring with a more polar group (e.g., a methoxy or hydroxyl group) in an attempt to improve solubility without sacrificing the gains in permeability and metabolic stability. The cytotoxicity would need to be monitored closely in subsequent analogs.

By integrating computational predictions with a tiered, multi-parametric in-vitro assessment, research teams can make data-driven decisions, efficiently triage compounds, and focus resources on chemical series with the highest probability of success.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • Cas 1228675-18-0, 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylic Acid DiMethylethyl Ester. LookChem. [Link]

  • Key Elements and Systematic Implementation Strategies for Drug-Likeness Evaluation. LinkedIn. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. [Link]

  • Drug-like properties: guiding principles for the design of natural product libraries. SciSpace. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • 1228675-18-0 | this compound. AA Blocks. [Link]

  • Selection Criteria for Drug-Like Compounds. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed protocol for the proper disposal of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1228675-18-0), a key intermediate in various synthetic pathways. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Profile and a Mandate for Caution

Understanding the inherent hazards of a compound is the foundational step in determining its proper disposal route. For this compound, available data points to several key risks that preclude its disposal as common laboratory waste.

Several chemical suppliers indicate that this compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, signifying that it is harmful.[1][2] Associated hazard statements often include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Crucially, a hazard assessment has classified this chemical as Hazardous to the aquatic environment (Chronic Category 2) .[3] This classification is of paramount importance for disposal, as it indicates that the substance can cause long-lasting harmful effects to aquatic life. Releasing such a chemical into the sanitary sewer system is strictly prohibited as it could disrupt wastewater treatment processes and harm ecosystems.[4]

Due to the lack of complete data on reactivity and other potential hazards, this compound must be treated as a hazardous waste as a precautionary measure. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6][7][8] While this compound is not a listed waste, its potential to harm the environment necessitates that it be managed through a licensed hazardous waste vendor.

Hazard InformationClassification & GuidanceSource(s)
GHS Pictogram GHS07 (Harmful)[1][2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Environmental Hazard Hazardous to the aquatic environment (Chronic Category 2)[3]
Disposal Classification Must be disposed of as hazardous chemical waste. Not suitable for drain or general trash disposal.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat are mandatory when handling the compound and its waste.[9][10]

Step-by-Step Disposal Protocol

The following protocol provides a clear, actionable workflow for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to safe and cost-effective disposal. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Identify the Waste Stream: All materials contaminated with this compound, including neat compound, reaction mixtures, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.

  • Separate Solid and Liquid Waste: Collect solid waste (contaminated labware, PPE) separately from liquid waste (solutions, reaction residues). This simplifies the disposal process for the waste management vendor.[9]

  • Avoid Commingling: Do not mix this waste stream with other types of chemical waste, such as halogenated solvents or heavy metals, unless they were part of the same experimental process.

Step 2: Containerization and Labeling

Proper containerization and labeling are not just best practices; they are regulatory requirements that ensure the safety of everyone who handles the waste.

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically resistant material, such as high-density polyethylene (HDPE).[9] Ensure the container is in good condition, free of cracks or residues from previous use. The container must have a secure, screw-top lid.

  • Label the Container Clearly: As soon as you begin adding waste to the container, affix a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and its CAS number: "1228675-18-0."

    • A complete list of all constituents in the container, including solvents and their approximate percentages.

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) until it is collected.

  • Designated Location: Store the waste container in a designated SAA, which should be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when you are adding waste.[9] Do not leave a funnel in the container.

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional for disposal, which is typically managed by your institution's EHS department.

  • Contact EHS: Once your waste container is nearly full (e.g., 90% capacity) or if you have been accumulating it for a period approaching your institution's limit (often 90 days), contact your EHS department to schedule a pickup.[9]

  • Do Not Attempt Treatment: Do not attempt to neutralize or treat the chemical waste yourself. The aquatic toxicity and lack of complete hazard data make in-lab treatment unsafe and a potential violation of environmental regulations.

  • Final Disposal Method: The licensed waste disposal facility will determine the appropriate final disposal method, which for many organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions regarding this compound.

DisposalWorkflow Start Start: Generate Waste Containing This compound IsHazardous Is the compound classified as hazardous? (GHS07, Aquatic Toxicity) Start->IsHazardous HazardousWaste Classify as Hazardous Waste IsHazardous->HazardousWaste  Yes   Segregate Segregate Solid and Liquid Waste HazardousWaste->Segregate Containerize Use a dedicated, compatible container Segregate->Containerize Label Label with 'Hazardous Waste' and all constituents Containerize->Label StoreSAA Store in a designated Satellite Accumulation Area (SAA) with secondary containment Label->StoreSAA ContactEHS Contact EHS/Licensed Waste Vendor for Pickup StoreSAA->ContactEHS End End: Proper Disposal via Licensed Vendor ContactEHS->End

Caption: Decision workflow for the disposal of this compound.

By following this structured and cautious approach, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety. Available at: [Link]

  • Understanding RCRA Waste Characterization. AMI Environmental. Available at: [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. YouTube. Available at: [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency. Available at: [Link]

  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. Available at: [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. Available at: [Link]

  • Results of hazard assessment of chemical substances. IAEG. Available at: [Link]

Sources

Navigating the Safe Handling of Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the novel molecular scaffolds we handle are the bedrock of innovation. Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds, is one such molecule that requires our meticulous attention to safety.[1] This guide is crafted from a synthesis of safety data and field experience to provide a comprehensive operational plan for the safe handling and disposal of this compound, ensuring the well-being of our researchers and the integrity of our work.

Understanding the Hazard Profile

Before any work commences, a thorough understanding of the chemical's hazard profile is paramount. Based on available safety data sheets (SDS), this compound presents several potential hazards that dictate our personal protective equipment (PPE) strategy.

Hazard StatementClassificationPotential Effects
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[2]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[2]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[2]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[2]

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE selection is directly driven by the need to create effective barriers against these routes.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. For this compound, the following PPE is mandatory:

  • Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is heated. This dual-layer protection is crucial to prevent contact with sensitive mucous membranes.

  • Skin Protection:

    • Gloves: Compatible chemical-resistant gloves are essential.[3] Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.[3] The principle of "double-gloving" is a sound practice, especially when handling concentrated forms of the compound.

    • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection: Due to the potential for respiratory tract irritation, all handling of the solid compound that may generate dust, or solutions that may produce aerosols, must be conducted within a certified chemical fume hood.[2][4] If a fume hood is not available or the risk assessment indicates a higher potential for inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

PPE Selection for Specific Laboratory Operations

The level of PPE should be commensurate with the scale and nature of the experimental work. The following table provides guidance for common laboratory tasks.

TaskMinimum Required PPERecommended Additional PPE
Weighing Solid Compound Safety goggles, nitrile gloves, lab coatFace shield, double gloves
Preparing Solutions Safety goggles, nitrile gloves, lab coatFace shield, chemically resistant apron
Running Reactions Safety goggles, nitrile gloves, lab coatFace shield, chemically resistant apron, consider heavier-duty gloves for extended operations
Handling Spills Safety goggles, face shield, heavy-duty chemical-resistant gloves, lab coat, chemically resistant apronRespiratory protection may be required depending on the spill size and ventilation

Procedural Discipline: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab coat

  • Goggles/Face shield

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)

  • Lab coat (folding the contaminated outside inwards)

  • Goggles/Face shield (handling by the headband)

This sequence is designed to ensure that the most contaminated items are removed first and that clean hands are used to remove eye and face protection.

Risk Assessment and PPE Selection Workflow

The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on a risk assessment of the planned procedure.

PPE_Selection_Workflow cluster_ppe PPE Levels start Start: Plan Experimental Procedure risk_assessment Conduct Risk Assessment: - Quantity of material? - Potential for dust/aerosol generation? - Potential for splashing? start->risk_assessment is_solid Handling solid that may generate dust? risk_assessment->is_solid is_splash Potential for splashing? risk_assessment->is_splash is_solid->is_splash No ppe_decision Select Appropriate PPE is_solid->ppe_decision Yes level3 Maximum PPE: - All Enhanced PPE - Respiratory Protection is_solid:s->level3:n High Dust Potential is_splash->ppe_decision Yes is_splash->ppe_decision No level2 Enhanced PPE: - Add Face Shield - Add Chemically Resistant Apron - Consider Double Gloves is_splash:s->level2:n High Splash Potential end Proceed with Experiment ppe_decision->end level1 Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.